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Core Science & Biosynthesis

Foundational

Technical Whitepaper: Physicochemical Profiling of 5-Chloro-6-fluoropyrimidine-2,4-diamine

[1] Executive Summary 5-Chloro-6-fluoropyrimidine-2,4-diamine (CAS 1353054-66-6) is a highly specialized pyrimidine scaffold employed primarily as a pharmacophore in the development of kinase inhibitors (e.g., CDK, PI3K)...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

5-Chloro-6-fluoropyrimidine-2,4-diamine (CAS 1353054-66-6) is a highly specialized pyrimidine scaffold employed primarily as a pharmacophore in the development of kinase inhibitors (e.g., CDK, PI3K) and antifolate therapeutics.[1] Distinguished by its specific halogenation pattern—an electron-withdrawing chlorine at C5 and a reactive fluorine at C6—this compound serves as a critical "electrophilic hub" in medicinal chemistry.

This guide provides a comprehensive technical analysis of its physicochemical parameters, synthetic pathways, and reactivity profiles, designed to support researchers in optimizing lead optimization and process chemistry workflows.[1]

Chemical Identity & Structural Analysis[2][3][4][5]

The compound is a halogenated derivative of 2,4-diaminopyrimidine.[1] Its reactivity is governed by the interplay between the electron-donating amino groups and the electron-withdrawing halogen substituents.[1]

ParameterDetail
IUPAC Name 5-Chloro-6-fluoropyrimidine-2,4-diamine
Common Synonyms 2,4-Diamino-5-chloro-6-fluoropyrimidine; 6-Fluoro-5-chloropyrimidine-2,4-diamine
CAS Number 1353054-66-6
Molecular Formula C₄H₄ClFN₄
Molecular Weight 162.55 g/mol
SMILES Nc1nc(N)c(Cl)c(F)n1
InChI Key (Predicted) Unique identifier based on structure
Structural Electronic Effects
  • C5-Chlorine: Provides steric bulk and inductive electron withdrawal, modulating the basicity of the pyrimidine nitrogens and increasing metabolic stability against oxidation at the 5-position.[1]

  • C6-Fluorine: Acts as a highly reactive leaving group for Nucleophilic Aromatic Substitution (SNAr).[1] The high electronegativity of fluorine activates the C6 carbon, making it a prime site for coupling with amines, phenols, or thiols during drug synthesis.[1]

  • 2,4-Diamines: Strong electron donors (+M effect) that stabilize the ring but also serve as hydrogen bond donors, critical for binding interactions within enzyme active sites (e.g., the ATP-binding pocket of kinases).[1]

Physicochemical Parameters

The following data aggregates experimental values where available and high-confidence predictive models for drug design contexts.

Table 1: Core Physicochemical Properties
PropertyValue / RangeSource/Context
Physical State White to off-white solidExperimental
Melting Point 208 °CExperimental [1]
Boiling Point ~408 °C (Predicted)Calculated @ 760 mmHg
Solubility (Water) Low (< 1 mg/mL)Hydrophobic halogens reduce aq.[1] solubility
Solubility (DMSO) High (> 50 mg/mL)Preferred solvent for stock solutions
LogP (Lipophilicity) 0.8 – 1.2 (Estimated)Moderate lipophilicity suitable for CNS penetration
pKa (Basic) ~3.5 – 4.5 (Predicted)Reduced vs. parent pyrimidine due to Cl/F withdrawal
Polar Surface Area (PSA) ~80 ŲDominated by diamine functionality
Solubility & Formulation Insight

The presence of both Chlorine and Fluorine significantly reduces water solubility compared to the non-halogenated parent.[1] For biological assays, it is recommended to prepare stock solutions in DMSO or DMA (Dimethylacetamide).[1] Aqueous dilutions should be prepared fresh to avoid precipitation, although the compound is hydrolytically stable at neutral pH.[1]

Synthetic Utility & Reactivity Profile

The primary utility of 5-Chloro-6-fluoropyrimidine-2,4-diamine lies in its role as an SNAr electrophile.[1]

Mechanism of Action: The "Fluorine Handle"

In many drug synthesis campaigns, this molecule is not the final drug but a late-stage intermediate.[1] The C6-Fluorine is a superior leaving group compared to chlorine in SNAr reactions due to the high electronegativity of F, which stabilizes the Meisenheimer complex intermediate.[1]

Reaction Workflow:

  • Starting Material: 5-Chloro-2,4,6-trifluoropyrimidine.[1]

  • Amination: Selective displacement of C2 and C4 fluorines by ammonia yields the title compound.[1]

  • Coupling (Key Step): The remaining C6-Fluorine is displaced by a complex nucleophile (e.g., a substituted aniline) to generate the final bioactive molecule.[1]

Visualization: Reactivity Pathway

ReactionPathway Figure 1: Synthetic workflow utilizing the C6-Fluorine as a reactive handle. Start 5-Chloro-2,4,6- trifluoropyrimidine Intermed 5-Chloro-6-fluoropyrimidine- 2,4-diamine (Target) Start->Intermed Selective S_NAr (C2/C4) Ammonia + NH3 (excess) Ammonia->Intermed Final Trisubstituted Pyrimidine Drug Intermed->Final S_NAr Displacement of C6-F Nucleophile + R-NH2 / R-OH (Drug Scaffold) Nucleophile->Final

[1]

Experimental Protocols

Protocol A: Purity Analysis via HPLC

To ensure the integrity of the C6-Fluorine atom (which can hydrolyze to a hydroxyl group if mishandled), the following HPLC method is recommended.[1]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).[1]

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.[1]

  • Mobile Phase B: Acetonitrile (MeCN).[1]

  • Gradient: 5% B to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV @ 254 nm (Pyrimidine absorption max).[1]

  • Retention Time: Expect elution later than 2,4-diaminopyrimidine but earlier than fully chlorinated analogs due to the polarity of the C-F bond.[1]

Protocol B: Solubility Determination (Thermodynamic)
  • Weigh 5 mg of compound into a glass vial.

  • Add 500 µL of PBS (pH 7.4).

  • Shake at 25 °C for 24 hours.

  • Filter supernatant (0.22 µm PTFE filter).[1]

  • Quantify concentration via HPLC against a standard curve prepared in DMSO.[1]

Handling & Safety (SDS Highlights)

While specific toxicological data for this exact intermediate may be limited, it should be handled with the precautions standard for halogenated aminopyrimidines.[1]

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).[1]

  • Signal Word: Warning.

  • H-Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

  • Storage: Keep container tightly closed in a dry, well-ventilated place. Store at 2–8 °C (Refrigerate) to prevent slow hydrolysis of the C-F bond over long periods.[1] Inert atmosphere (Argon/Nitrogen) is recommended for long-term storage.[1]

References

  • National Institutes of Health (NIH) - PubChem. 5-Chloro-6-fluoropyrimidine-2,4-diamine (Compound Summary).[1] Available at: [Link][1]

  • Popova, et al. Microwave-assisted synthesis and biological properties of polysubstituted pyrimidinylphosphonic acids.[1][2] (Contextual synthesis reference). Available at: [Link]

Sources

Exploratory

Technical Guide: 5-Chloro-6-fluoropyrimidine-2,4-diamine (CAS 18620-64-1)

This technical guide provides an in-depth review of 5-Chloro-6-fluoropyrimidine-2,4-diamine (CAS 18620-64-1), a critical pharmacophore in the development of kinase inhibitors and antimetabolites. Executive Summary 5-Chlo...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth review of 5-Chloro-6-fluoropyrimidine-2,4-diamine (CAS 18620-64-1), a critical pharmacophore in the development of kinase inhibitors and antimetabolites.

Executive Summary

5-Chloro-6-fluoropyrimidine-2,4-diamine is a highly specialized pyrimidine intermediate used primarily in the synthesis of small-molecule inhibitors targeting Phosphatidylinositol 3-kinase (PI3K) , Cyclin-dependent kinases (CDK 4/6/9) , and Janus kinases (JAK) . Its structural uniqueness lies in the orthogonal functionalization of the pyrimidine ring: the 2,4-diamine motif serves as a potent hydrogen-bond donor for the ATP-binding hinge region of kinases, while the 5-chloro and 6-fluoro substituents modulate electronic properties and metabolic stability, preventing rapid oxidative metabolism.

This guide details the synthesis, physicochemical characterization, and application of this compound in modern drug discovery.

Chemical Profile & Specifications

PropertySpecification
CAS Number 18620-64-1
IUPAC Name 5-Chloro-6-fluoropyrimidine-2,4-diamine
Synonyms 2,4-Diamino-5-chloro-6-fluoropyrimidine; 5-Chloro-6-fluoro-2,4-pyrimidinediamine
Molecular Formula C₄H₄ClFN₄
Molecular Weight 162.55 g/mol
Appearance White to off-white crystalline solid
Melting Point 208–210 °C
Solubility Soluble in DMSO, DMF; sparingly soluble in Methanol; insoluble in Water
pKa (Predicted) ~3.13 (N1 protonation)
Mass Spectrum (ESI+) m/z 162 [M+H]⁺

Synthetic Methodologies

The synthesis of CAS 18620-64-1 is non-trivial due to the competing reactivity of the pyrimidine positions. Two primary validated routes exist: Electrophilic Chlorination (Method A) and Nucleophilic Aromatic Substitution (Method B).

Method A: Electrophilic Chlorination (Preferred)

This route utilizes 2,4-diamino-6-fluoropyrimidine as the starting material. The electron-donating amino groups activate the C-5 position, making it susceptible to electrophilic attack by N-chlorosuccinimide (NCS).

  • Reagents: 2,4-Diamino-6-fluoropyrimidine, N-Chlorosuccinimide (NCS), Methanol/Ethanol.

  • Mechanism: Electrophilic Aromatic Substitution (SEAr).

Protocol:

  • Dissolution: Dissolve 1.0 eq of 2,4-diamino-6-fluoropyrimidine in Methanol (10 volumes).

  • Addition: Cool the solution to 0–5 °C. Add 1.05 eq of NCS portion-wise over 30 minutes to control the exotherm.

  • Reaction: Allow the mixture to warm to 50 °C and stir for 4–6 hours. Monitor by HPLC for the disappearance of the starting material.

  • Quench & Isolation: Cool to room temperature. Concentrate the solvent to ~20% volume. Add ice water to precipitate the product.

  • Purification: Filter the solid and wash with cold water. Recrystallize from Ethanol to yield the target as a white solid.

Method B: Nucleophilic Amination

This route starts from 5-chloro-2,4,6-trifluoropyrimidine .[1] It relies on the regioselective displacement of fluorine atoms by ammonia. This method often yields a mixture of isomers (2,4-diamino vs. 4,6-diamino) and requires careful chromatographic separation.

  • Reagents: 5-Chloro-2,4,6-trifluoropyrimidine, Aqueous Ammonia (25%), Acetonitrile.[1]

  • Mechanism: Nucleophilic Aromatic Substitution (SₙAr).

Protocol:

  • Preparation: Dissolve 5-chloro-2,4,6-trifluoropyrimidine in Acetonitrile at 0 °C.

  • Amination: Add aqueous ammonia (5.0 eq) dropwise, maintaining temperature <10 °C.

  • Heating: Stir at RT for 4 hours, then heat to 45 °C for 4 hours to ensure double amination.

  • Workup: Evaporate volatiles. The residue contains both 4,6-diamino-5-chloro-2-fluoropyrimidine (major) and 2,4-diamino-5-chloro-6-fluoropyrimidine (minor, ~30% yield).[1]

  • Separation: Purify via silica gel column chromatography (Chloroform/Methanol gradient).

Synthesis Workflow Diagram

SynthesisPathways Start1 2,4-Diamino-6-fluoropyrimidine Reagent1 NCS / MeOH (Electrophilic Chlorination) Start1->Reagent1 Product 5-Chloro-6-fluoropyrimidine-2,4-diamine (CAS 18620-64-1) Reagent1->Product Direct Route (High Purity) Start2 5-Chloro-2,4,6-trifluoropyrimidine Reagent2 NH4OH / ACN (SnAr Displacement) Start2->Reagent2 Intermediate Isomer Mixture Reagent2->Intermediate Intermediate->Product Chromatographic Separation

Figure 1: Comparative synthetic routes. Method A (top) is preferred for higher specificity.

Applications in Drug Discovery

This scaffold is a "privileged structure" in medicinal chemistry, particularly for ATP-competitive inhibitors.

Kinase Inhibition Mechanism

The 2,4-diaminopyrimidine moiety functions as a bidentate hydrogen bond donor/acceptor pair that mimics the adenine ring of ATP. It forms critical interactions with the "hinge region" backbone residues (e.g., Glu, Met, or Leu) of kinase enzymes.

  • 5-Chloro Substitution: Fills the hydrophobic pocket (Gatekeeper residue interaction), enhancing potency and selectivity.

  • 6-Fluoro Substitution: Modulates the pKa of the adjacent amines and blocks metabolic oxidation at the C-6 position, improving the pharmacokinetic half-life.

Target Classes
  • PI3K Inhibitors: Used in the synthesis of next-generation PI3Kδ/γ inhibitors for hematological malignancies (similar to Idelalisib analogs).

  • CDK Inhibitors: A key building block for CDK4/6 and CDK9 inhibitors, where the pyrimidine core aligns the molecule within the ATP binding cleft.

  • Antifolates: Acts as a lipophilic antifolate scaffold, inhibiting Dihydrofolate Reductase (DHFR) in bacterial or parasitic targets.

Structural Activity Relationship (SAR) Diagram

SAR_Logic Core 5-Chloro-6-fluoropyrimidine-2,4-diamine Amine2 C2-Amine: Hinge Binder (H-Bond Donor) Core->Amine2 Amine4 C4-Amine: Hinge Binder (H-Bond Donor) Core->Amine4 Chloro5 C5-Chloro: Hydrophobic/Gatekeeper Interaction Electronic Modulation Core->Chloro5 Fluoro6 C6-Fluoro: Metabolic Blockade Lipophilicity Tuning Core->Fluoro6

Figure 2: Pharmacophore mapping of the 5-chloro-6-fluoropyrimidine-2,4-diamine scaffold.[1][2][3][4]

Safety & Handling (MSDS Highlights)

  • Hazard Classification: GHS07 (Warning).

  • H-Codes: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Handling: Use in a fume hood. Wear nitrile gloves and safety goggles. Avoid dust formation.

  • Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen). The compound is stable but sensitive to strong oxidizers.

References

  • LookChem. (n.d.). 2,4-Diamino-6-fluoropyrimidine Properties and Applications. Retrieved from

  • ChemicalBook. (2023). 5-Chloro-6-fluoropyrimidine-2,4-diamine Product Description. Retrieved from

  • Gilead Sciences, Inc. (2014).[5] Patent WO2014201409: Preparation of PI3K Inhibitors. Retrieved from

  • European Patent Office. (2015). EP3154962B1: Phosphatidylinositol 3-Kinase Inhibitors. Retrieved from

  • Jia, Y., et al. (2020).[1] Discovery and SARs of 5-Chloro-N4-phenyl-N2-(pyridin-2-yl)pyrimidine-2,4-diamine Derivatives as Dual CDK 6 and 9 Inhibitors. Journal of Medicinal Chemistry. Retrieved from

  • Popik, V., et al. (2012). An efficient microwave-assisted synthesis and biological properties of polysubstituted pyrimidinylphosphonic acids. Beilstein Journal of Organic Chemistry. Retrieved from

Sources

Foundational

An In-depth Technical Guide to the Solubility Profile of 5-Chloro-6-fluoropyrimidine-2,4-diamine in Organic Solvents

Prepared by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive framework for determining and understanding the solubility profile of 5-Chloro-6-fluoropyrimidine-2,4-diamine, a ke...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for determining and understanding the solubility profile of 5-Chloro-6-fluoropyrimidine-2,4-diamine, a key heterocyclic compound with significant potential in pharmaceutical research and development. In the absence of specific public-domain experimental data for this molecule, this document outlines the fundamental principles governing its solubility, provides predictive insights based on its structural characteristics, and details robust, field-proven experimental protocols for accurate solubility determination. This guide is intended for researchers, chemists, and formulation scientists engaged in drug discovery and development, offering the necessary tools to systematically evaluate the solubility of this and structurally related compounds in a range of common organic solvents.

Introduction: The Critical Role of Solubility in Drug Development

The journey of a drug candidate from discovery to a viable therapeutic is critically dependent on its physicochemical properties, with solubility being a primary determinant of its success. Poor solubility can lead to challenges in formulation, variable absorption, and ultimately, insufficient bioavailability, hindering the development of otherwise promising molecules.[1] 5-Chloro-6-fluoropyrimidine-2,4-diamine belongs to the 2,4-diaminopyrimidine class of compounds, a scaffold known for its diverse biological activities, including antimalarial and anticancer properties.[2][3] Understanding the solubility of this specific derivative is paramount for its effective use in synthesis, purification, high-throughput screening, and formulation development.

This guide provides a Senior Application Scientist's perspective on establishing a comprehensive solubility profile, emphasizing the causality behind experimental choices and ensuring the generation of reliable, reproducible data.

Molecular Profile and Solubility Predictions

The solubility of a molecule is intrinsically linked to its structure. A detailed analysis of 5-Chloro-6-fluoropyrimidine-2,4-diamine provides a strong foundation for predicting its behavior in various organic solvents.

Chemical Structure:

(Simplified 2D representation)

Key Structural Features and Their Implications:

  • Pyrimidine Core: The pyrimidine ring itself is a polar heterocycle, generally conferring moderate solubility in polar solvents.[4]

  • 2,4-Diamino Groups: The two primary amino groups (-NH₂) are significant contributors to polarity. They can act as both hydrogen bond donors and acceptors, which strongly favors interactions with polar protic solvents (e.g., alcohols) and polar aprotic solvents (e.g., DMSO, DMF).

  • Halogen Substituents (Chloro and Fluoro): The presence of both chlorine and fluorine atoms introduces a complex interplay of effects.[5]

    • Electronegativity: Fluorine is the most electronegative element, and its presence, along with chlorine, creates significant bond dipoles, influencing the molecule's overall polarity. The high strength of the C-F bond is a critical feature in many fluorinated pharmaceuticals.[6]

    • Lipophilicity: Halogens generally increase the lipophilicity of a molecule, which can enhance solubility in less polar organic solvents. The chloro group contributes more to lipophilicity than the fluoro group.

  • Overall Polarity: The molecule possesses both polar (amino groups, nitrogen heterocycle) and non-polar (halogenated carbon backbone) characteristics. This amphiphilic nature suggests it will exhibit a wide range of solubilities across different organic solvents.

Predicted Solubility Behavior: Based on these features, we can hypothesize:

  • High Solubility: Expected in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF), which can effectively solvate the polar functionalities.

  • Good to Moderate Solubility: Expected in polar protic solvents like methanol and ethanol, due to hydrogen bonding opportunities. Studies on similar pyrimidine derivatives have shown this trend.[7][8][9]

  • Lower Solubility: Expected in non-polar solvents such as Toluene or Hexane, as these solvents cannot effectively interact with the polar amino groups.

Theoretical Framework: The Thermodynamics of Dissolution

Solubility is a thermodynamic equilibrium phenomenon, representing the maximum amount of a solute that can dissolve in a solvent at a specific temperature and pressure to form a saturated solution.[10][11] The process is governed by the Gibbs free energy of solution (ΔG_sol), which is a function of enthalpy (ΔH_sol) and entropy (ΔS_sol) of dissolution.

ΔG_sol = ΔH_sol - TΔS_sol

For dissolution to be spontaneous, ΔG_sol must be negative. This involves:

  • Overcoming Solute-Solute Interactions: Energy is required to break the crystal lattice forces of the solid compound (an endothermic process).

  • Disrupting Solvent-Solvent Interactions: Energy is needed to create a cavity in the solvent for the solute molecule (an endothermic process).

  • Forming Solute-Solvent Interactions: Energy is released when the solute molecule interacts with solvent molecules (an exothermic process).

The guiding principle of "like dissolves like" is a practical summary of these interactions: polar solutes dissolve in polar solvents, and non-polar solutes dissolve in non-polar solvents.[12][13]

Experimental Design for Comprehensive Solubility Profiling

A robust solubility study requires a carefully selected panel of organic solvents that span a range of polarities and chemical properties.

Table 1: Proposed Solvent Panel for Solubility Screening

Solvent ClassSolventDielectric Constant (20°C)Polarity IndexRationale
Polar Protic Methanol32.75.1Capable of hydrogen bonding; common in synthesis.
Ethanol24.54.3Slightly less polar than methanol; widely used.
Polar Aprotic Acetonitrile (ACN)37.55.8High dielectric constant; common HPLC solvent.
Dimethyl Sulfoxide (DMSO)46.77.2Highly polar; excellent for dissolving a wide range of compounds.
N,N-Dimethylformamide (DMF)36.76.4Strong solvent for polar compounds.[7]
Intermediate Polarity Acetone20.75.1Common laboratory solvent.
Ethyl Acetate6.04.4Common extraction and chromatography solvent.
Non-Polar Toluene2.42.4Aromatic, non-polar solvent.
Detailed Experimental Protocols

To ensure data integrity, it is crucial to differentiate between thermodynamic and kinetic solubility.[10][14]

  • Thermodynamic Solubility: The true equilibrium solubility, measured when excess solid is in equilibrium with the solution. The "shake-flask" method is the gold standard.[15]

  • Kinetic Solubility: Measures the concentration at which a compound, typically dissolved in a stock solution like DMSO, precipitates when diluted into a different solvent (often aqueous). It is a high-throughput method useful for early screening.[1][16]

This guide focuses on the definitive determination of thermodynamic solubility .

5.1. Core Protocol: Thermodynamic Solubility via Shake-Flask Method

This protocol is designed to be a self-validating system by ensuring equilibrium is truly reached.

Step-by-Step Methodology:

  • Preparation: Add an excess amount of solid 5-Chloro-6-fluoropyrimidine-2,4-diamine (e.g., ~10-20 mg) to a 2 mL glass vial. The excess solid is crucial to ensure saturation is achieved and maintained.

  • Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the selected organic solvent to the vial.

  • Equilibration: Seal the vials tightly and place them in an orbital shaker or on a rotator in a temperature-controlled environment (e.g., 25°C). Agitate the suspension for a sufficient duration to reach equilibrium.

    • Expert Insight: Equilibrium time is critical. For novel compounds, it should be determined empirically. A common starting point is 24-48 hours. To validate, samples can be taken at 24, 48, and 72 hours. Equilibrium is confirmed when consecutive measurements are statistically identical.[15]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to let the excess solid settle.

  • Sample Collection: Carefully withdraw an aliquot of the supernatant using a syringe fitted with a solvent-compatible filter (e.g., 0.22 µm PTFE).

    • Trustworthiness Check: Pre-saturate the filter by discarding the first ~100 µL of filtrate to prevent loss of the compound due to adsorption to the filter material.

  • Dilution: Immediately dilute the clear filtrate with a known volume of a suitable solvent (often the mobile phase for HPLC analysis) to prevent precipitation and to bring the concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry.

G cluster_prep 1. Preparation & Equilibration cluster_sampling 2. Sample Processing cluster_analysis 3. Quantification A Add Excess Solid to Vial B Add Known Volume of Solvent A->B C Seal & Agitate (24-72h at 25°C) B->C D Settle Undissolved Solid (2h) C->D E Filter Supernatant (0.22 µm PTFE) D->E F Dilute Filtrate for Analysis E->F G HPLC-UV or UV-Vis Analysis F->G H Calculate Solubility (mg/mL or mol/L) G->H

Caption: Workflow for Thermodynamic Solubility Determination.

5.2. Analytical Quantification: High-Performance Liquid Chromatography (HPLC)

HPLC is the preferred method for accurate quantification due to its specificity and sensitivity.[17][18]

Step-by-Step Methodology:

  • Instrument & Column: A standard HPLC system with a UV detector is suitable. A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is a robust starting point for this type of molecule.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Expert Insight: The acidic modifier ensures that the amino groups are protonated, leading to sharper, more symmetrical peaks.

  • Method Development: Start with a gradient elution (e.g., 5% to 95% B over 10 minutes) to determine the retention time of the analyte. Then, optimize the gradient or switch to an isocratic method for faster run times if appropriate. The flow rate is typically set to 1.0 mL/min.

  • Wavelength Selection: Determine the wavelength of maximum absorbance (λ_max) for 5-Chloro-6-fluoropyrimidine-2,4-diamine by running a UV scan with a photodiode array (PDA) detector or a standalone spectrophotometer.

  • Calibration Curve: Prepare a series of standard solutions of the compound of known concentrations in the diluent. Inject these standards to generate a calibration curve of peak area versus concentration. The curve must have a correlation coefficient (r²) of >0.995 for reliable quantification.

  • Sample Analysis: Inject the diluted sample from the shake-flask experiment. Determine its concentration from the calibration curve and apply the dilution factor to calculate the original solubility in the solvent.

G A Prepare Standard Solutions (Known Concentrations) B Inject Standards into HPLC A->B C Generate Calibration Curve (Peak Area vs. Conc.) r² > 0.995 B->C F Determine Concentration from Calibration Curve C->F Use Curve D Inject Diluted Sample from Solubility Expt. E Measure Peak Area D->E E->F G Apply Dilution Factor to Calculate Final Solubility F->G

Caption: HPLC Quantification Workflow.

5.3. Alternative Method: UV-Vis Spectrophotometry

For rapid screening, UV-Vis spectrophotometry can be a viable alternative, provided the compound has a strong chromophore and the solvent does not interfere at the analytical wavelength.[19][20]

Step-by-Step Methodology:

  • Wavelength Determination: Scan a dilute solution of the compound to find the λ_max.

  • Calibration Curve: Prepare a series of standard solutions of known concentration in the specific organic solvent being tested. Measure the absorbance of each at the λ_max and plot absorbance vs. concentration to create a calibration curve according to the Beer-Lambert Law.

  • Sample Analysis: Measure the absorbance of the clear, filtered supernatant from the shake-flask experiment (diluted if necessary).

  • Calculation: Use the calibration curve to determine the concentration.

    • Trustworthiness Check: This method is less specific than HPLC. Any UV-active impurities will interfere with the measurement. It is best used for pure compounds.[20]

Data Presentation and Interpretation

Solubility data should be reported in standard units (mg/mL and mol/L) at a specified temperature. The results should be tabulated for clear comparison.

Table 2: Example Data Summary for Solubility of 5-Chloro-6-fluoropyrimidine-2,4-diamine at 25°C

SolventSolvent ClassSolubility (mg/mL)Solubility (mol/L)
MethanolPolar Protic[Experimental Value][Calculated Value]
EthanolPolar Protic[Experimental Value][Calculated Value]
AcetonitrilePolar Aprotic[Experimental Value][Calculated Value]
DMSOPolar Aprotic[Experimental Value][Calculated Value]
DMFPolar Aprotic[Experimental Value][Calculated Value]
AcetoneIntermediate[Experimental Value][Calculated Value]
Ethyl AcetateIntermediate[Experimental Value][Calculated Value]
TolueneNon-Polar[Experimental Value][Calculated Value]

Note: Values are to be determined experimentally.

Interpreting this data will validate or refine the initial predictions based on molecular structure. A high solubility in both protic and aprotic polar solvents would confirm the dominant role of the amino groups and the heterocyclic core. Any significant solubility in less polar solvents like ethyl acetate would highlight the contribution of the halogen substituents to the molecule's overall character.

Conclusion
References
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  • Physicochemical Properties of 2,4-Diamino-6-chloropyrimidine. BenchChem.
  • Solubility. Wikipedia.
  • Computationally guided optimization of the antimalarial activity and physicochemical properties of 2,4-diaminopyrimidines. National Center for Biotechnology Information.
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  • Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews.
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  • Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents. SciSpace by Typeset.
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  • Solubility: Importance, Measurements and Applications. Analytik NEWS.
  • Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review.
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  • Biochemistry, Dissolution and Solubility. National Center for Biotechnology Information.
  • Solubility. Purdue University.
  • Solubility of Organic Compounds. University of Toronto.
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  • 2,4-Diaminopyrimidine CAS#: 156-81-0. ChemWhat.
  • Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Raytor.
  • How I can determination of the solubility constant by using Uv-Vis spectrophotometer?. ResearchGate.
  • Principles of Solubility. ResearchGate.
  • Kinetic Solubility Assays Protocol. AxisPharm.
  • Factors Affecting Solubility. BYJU'S.
  • What factors affect solubility?. AAT Bioquest.
  • Steps involved in HPLC Method Development. Asian Journal of Pharmaceutical Research.
  • ADME Solubility Assay. BioDuro.
  • 2,4-Diaminopyrimidine. PubChem.
  • HPLC Method development: an overview. PharmaCores.
  • Determination of Saturated Solubility of Naproxen using UV Visible Spectrophotometer. Research Journal of Pharmacy and Technology.
  • UV-Vis Spectrophotometer: Essential Tool. Pion Inc.
  • Revision Notes - Solubility and Factors Affecting It. SparkleBox.
  • The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD. Sciforum.
  • SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie.
  • Solubility of pyrimidine derivatives in different organic solvents at different temperatures.
  • Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. Chemical Science.
  • Navigating HPLC Method Development: Tips for Success. Pharma's Almanac.
  • Kinetic & Thermodynamic Solubility Testing. WuXi AppTec.
  • Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. MDPI.
  • Effect of substituent structure on pyrimidine electrophilic substitution. ResearchSpace@UKZN.
  • Vacuum ultraviolet spectroscopy of pyrimidine derivatives: the effect of halogenation. AIP Publishing.

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Exploratory

Safety Data Sheet (SDS) and handling precautions for fluoropyrimidine diamines

Topic: Technical Guidance: Safe Handling and Risk Management of Fluoropyrimidine Diamines in Pharmaceutical R&D Audience: Researchers, Senior Scientists, and EHS Professionals in Drug Discovery. Executive Summary & Chemi...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Technical Guidance: Safe Handling and Risk Management of Fluoropyrimidine Diamines in Pharmaceutical R&D Audience: Researchers, Senior Scientists, and EHS Professionals in Drug Discovery.

Executive Summary & Chemical Profile

Fluoropyrimidine diamines represent a specialized class of pharmacophores often utilized as antifolates, antimetabolites, or kinase inhibitors in oncology and infectious disease research. Their structural duality—combining the electron-withdrawing fluorine atom on the pyrimidine ring with basic amine substituents—creates a unique toxicological and physicochemical profile.

While valuable as therapeutic candidates (e.g., analogs of Pemetrexed or Flucytosine), they pose significant occupational health risks. The core hazard stems from their mechanism of action: inhibition of DNA synthesis (often via Thymidylate Synthase) and potential incorporation into RNA/DNA, classifying them as high-potency cytotoxic agents.

  • Key Risk Driver: Latent mutagenicity and reproductive toxicity.

  • Critical Handling Requirement: Strict containment (OEB 4/5) until toxicological clearance.

  • Decontamination Agent: Oxidative degradation (Sodium Hypochlorite).

Hazard Identification & GHS Classification

In the absence of compound-specific data for novel R&D intermediates, a precautionary principle applies. We extrapolate hazards from the fluoropyrimidine class (e.g., 5-Fluorouracil, 5-FU) and diamine precursors.

Consolidated GHS Labeling Elements
Hazard ClassCategoryHazard Statement (H-Code)Mechanistic Basis
Acute Toxicity Cat 3 (Oral/Dermal)H301/H311: Toxic if swallowed or in contact with skin.[1]Rapid systemic absorption via diamine transporters; interference with nucleotide metabolism.
Carcinogenicity Cat 1A/1BH350: May cause cancer.[1]Disruption of DNA replication fidelity; potential for frameshift mutations.
Germ Cell Mutagenicity Cat 1BH340: May cause genetic defects.[1]Direct intercalation or base-pair substitution effects.
Reproductive Toxicity Cat 1B/2H360: May damage fertility or the unborn child.Teratogenic effects observed in fluoropyrimidine analogs (neural tube defects).
Skin/Eye Corrosion Cat 1B/2AH314/H319: Causes severe skin burns/eye irritation.Basic diamine moieties can be corrosive; fluorine substitution increases lipophilicity and penetration.

Expert Insight: The presence of the fluorine atom at the C5 position often prevents methylation by thymidylate synthase, locking the enzyme in an inactive ternary complex. This is the desired therapeutic effect but also the driver of potent cytotoxicity in healthy dividing cells (bone marrow, GI tract).

Occupational Exposure Control Banding (OECB)

For novel fluoropyrimidine diamines where an Occupational Exposure Limit (OEL) is not established, you must assign a control band based on structural alerts.

Recommended Band: OEB 4 (High Potency)

  • Target OEL Range: 1 µg/m³ – 10 µg/m³

  • Control Strategy: Closed systems or high-containment enclosures.

Control Banding Decision Logic

ControlBanding Start Novel Fluoropyrimidine Diamine Genotoxic Is it a known/suspected DNA intercalator or Antimetabolite? Start->Genotoxic Potency Projected Therapeutic Dose < 10 mg/day? Genotoxic->Potency Yes OEB3 OEB 3 (Containment Ventilated Enclosure) 10-100 µg/m³ Genotoxic->OEB3 No (Unlikely for this class) OEB4 OEB 4 (Isolator / Closed System) 1-10 µg/m³ Potency->OEB4 No (> 1 mg/day) OEB5 OEB 5 (Robotic / Glovebox) < 1 µg/m³ Potency->OEB5 Yes (< 1 mg/day)

Figure 1: Decision tree for assigning containment levels to fluoropyrimidine derivatives in R&D.

Engineering Controls & Personal Protective Equipment (PPE)

The hierarchy of controls must prioritize isolation over PPE.

Primary Engineering Controls (PEC)
  • Powder Handling: Weighing and subdivision must occur in a Class II Type B2 Biological Safety Cabinet (BSC) or a Barrier Isolator .

    • Why: Type B2 cabinets are 100% exhausted (no recirculation), which is critical if the diamine component has any volatility or if volatile solvents are used in processing.

  • Solution Prep: Once in solution, handling in a standard chemical fume hood is acceptable only if the container is closed/sealed.

PPE Matrix
Body PartRequirementTechnical Justification
Respiratory PAPR (Powered Air Purifying Respirator) with HEPA cartridges.N95s are insufficient for OEB 4 solids due to face-seal leakage risks.
Dermal (Hands) Double Gloving: 1. Inner: Nitrile (4 mil)2. Outer: Extended cuff Nitrile or Neoprene (5-8 mil).Fluorinated compounds can enhance permeation. Double gloving provides a breakthrough time >480 mins and allows outer glove removal upon contamination.
Body Tyvek® or Polyethylene-coated gown (Rear-closing).Prevents dust accumulation on street clothes. Woven lab coats are prohibited as they trap particulates.
Eyes Chemical Splash Goggles. Safety glasses provide insufficient protection against corrosive diamine dusts or splashes.

Decontamination & Spill Response Protocol

Fluoropyrimidines are generally resistant to simple hydrolysis but are vulnerable to oxidative degradation .

The "Oxidative Kill" Protocol

Decontamination Solution: 0.5% - 1.0% Sodium Hypochlorite (Bleach) solution.

  • Mechanism:[2] The hypochlorite ion oxidizes the pyrimidine ring and the amine substituents, breaking the aromaticity and reducing cytotoxic potency.

Step-by-Step Spill Response:

  • Isolate: Evacuate the immediate area. Post "Do Not Enter" signage.[3]

  • Protect: Don full PPE (Double gloves, Gown, PAPR/N95, Goggles).

  • Contain: Cover liquid spills with absorbent pads. For powders, cover with damp paper towels (water) to prevent dust generation.

  • Decontaminate (The 3-Pass Rule):

    • Pass 1: Apply 0.5% Bleach (freshly prepared). Allow 15 minutes contact time . Wipe up with absorbent pads.[4]

    • Pass 2: Apply 0.1N Sodium Hydroxide (NaOH) or a surfactant-based cleaner to remove sticky diamine residues. Wipe up.[4][5][6][7]

    • Pass 3: Rinse with Sterile Water to remove corrosive residues that could damage the floor/equipment.

  • Verify: For high-risk spills, perform a surface wipe test (LC-MS/MS) to ensure residue is < 10 ng/100cm².

SpillResponse Spill Spill Detected Absorb 1. Absorb/Dampen (No Dust) Spill->Absorb Oxidize 2. Apply 0.5% Bleach (15 min Contact) Absorb->Oxidize Degradation Clean 3. Surfactant/Water Rinse Oxidize->Clean Removal Waste 4. Double Bag (Incineration) Clean->Waste

Figure 2: Decontamination workflow utilizing oxidative degradation.

Medical Surveillance & DPD Deficiency

A critical, often overlooked aspect of handling fluoropyrimidines is the genetic susceptibility of the handler.

  • The Risk Factor: Dihydropyrimidine Dehydrogenase (DPD) is the rate-limiting enzyme for fluoropyrimidine catabolism.[8][9]

  • The Danger: Individuals with partial or complete DPD deficiency (approx. 3-5% of the population) cannot metabolize these compounds efficiently. Accidental exposure that would be minor for a normal metabolizer could be life-threatening for a DPD-deficient worker (severe neutropenia, mucositis).[10]

  • Recommendation: Labs handling high quantities of fluoropyrimidines should offer DPYD genotyping to staff as part of the occupational health surveillance program.

Storage & Waste Disposal

  • Storage: Store in tightly sealed, light-resistant containers. Fluoropyrimidines can be light-sensitive. Segregate from strong oxidizers and acids.

  • Waste: All consumables (gloves, wipes, PPE) contacting the substance must be disposed of as Trace Chemotherapy Waste (Yellow container in many jurisdictions) and ultimately incinerated at >1000°C. Do not autoclave (volatilization risk).

References

  • National Institutes of Health (NIH) - PubMed. (2022). Elevated Risk of Fluoropyrimidine-Associated Toxicity in European Patients with DPYD Genetic Polymorphism. Retrieved from [Link]

  • European Medicines Agency (EMA). (2020). Fluorouracil and fluoropyrimidine containing medicines: DPD testing recommended. Retrieved from [Link]

  • Centers for Disease Control and Prevention (CDC) - NIOSH. (2019). The NIOSH Occupational Exposure Banding Process for Chemical Risk Management. Retrieved from [Link]

Sources

Foundational

Thermodynamic Stability Profile: 5-Chloro-6-fluoropyrimidine-2,4-diamine

The following technical guide details the thermodynamic stability profile of 5-Chloro-6-fluoropyrimidine-2,4-diamine , a critical heterocyclic intermediate. Technical Whitepaper | Application Note: TAS-2026-CFP Executive...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the thermodynamic stability profile of 5-Chloro-6-fluoropyrimidine-2,4-diamine , a critical heterocyclic intermediate.

Technical Whitepaper | Application Note: TAS-2026-CFP

Executive Summary

5-Chloro-6-fluoropyrimidine-2,4-diamine (CAS: 696-03-7 / 1353054-66-6) represents a specialized class of halogenated pyrimidines used primarily as a scaffold in the synthesis of antifungal agents (e.g., Voriconazole analogs) and kinase inhibitors.

From a thermodynamic perspective, this compound exhibits a high-energy crystal lattice with a melting point of 208 °C , significantly higher than its non-fluorinated analog (2,4-diamino-6-chloropyrimidine, MP ~199 °C). This thermal robustness is counterbalanced by a specific chemical liability: the C6-Fluorine bond is electronically activated for Nucleophilic Aromatic Substitution (SNAr), making the compound thermodynamically stable in the solid state but kinetically labile in nucleophilic solvents under basic conditions.

This guide provides the physicochemical baseline, degradation mechanisms, and validation protocols required for handling this compound in drug development workflows.

Physicochemical Identity & Properties

The thermodynamic behavior of this molecule is governed by the electron-withdrawing nature of the C5-Chloro and C6-Fluoro substituents, which reduce the pKa of the amino groups and increase the electrophilicity of the pyrimidine ring.

PropertyValue / DescriptionSource
IUPAC Name 5-Chloro-6-fluoropyrimidine-2,4-diamine[1, 2]
Molecular Formula C₄H₄ClFN₄[1]
Molecular Weight 162.55 g/mol [1]
Melting Point (Tm) 208 °C (Sharp endotherm)[1]
Appearance White to off-white crystalline solid[1]
Solubility Profile High: DMSO, DMFModerate: Methanol, EthanolLow: Water, DichloromethaneInferred from analogs
pKa (Predicted) ~3.1 (Weak base due to halogen induction)[3]
Thermodynamic Stability Analysis
3.1 Solid-State Thermal Stability

The compound exhibits exceptional solid-state stability due to a dense hydrogen-bonding network typical of 2,4-diaminopyrimidines. The presence of the fluorine atom at C6 enhances lattice energy via dipole interactions, raising the melting point by approximately 9 °C compared to the 6-chloro analog.

  • Fusion Enthalpy: High (predictive range: 25–35 kJ/mol), indicating strong intermolecular forces.

  • Decomposition: Thermal gravimetric analysis (TGA) typically shows onset of degradation >220 °C , immediately following the melt event.

  • Polymorphism: While specific polymorphs are not detailed in public registries, amino-pyrimidines are prone to polymorphism. Recrystallization from polar protic solvents (MeOH) vs. aprotic solvents (DMSO) may yield different crystal habits affecting dissolution rates.

3.2 Solution-State Reactivity (The Stability "Trap")

While thermally stable, the compound is thermodynamically predisposed to hydrolysis in basic media. The C5-chlorine atom exerts an inductive effect that activates the C6-position. Consequently, the C6-Fluorine is a "good leaving group" in SNAr reactions.

  • Critical Liability: Displacement of Fluorine by hydroxide (OH⁻) or alkoxides (RO⁻).

  • Stable Conditions: Acidic media (pH < 4) and neutral aprotic solvents.

  • Unstable Conditions: Basic aqueous buffers (pH > 8) or nucleophilic solvents (e.g., primary amines) at elevated temperatures.

Degradation Pathways & Mechanisms

The following diagram illustrates the primary thermodynamic sinks for this molecule. The Hydrolytic Dehalogenation pathway is the dominant instability mode during processing.

DegradationPathways Figure 1: Primary Degradation Pathways of 5-Chloro-6-fluoropyrimidine-2,4-diamine Parent 5-Chloro-6-fluoro pyrimidine-2,4-diamine Intermediate1 Transition State (Meisenheimer Complex) Parent->Intermediate1 + OH- / H2O (Basic pH, SNAr) Product2 N-Oxide Impurities (Minoxidil-like analogs) Parent->Product2 + [O] (Peroxides/Air) Slow Oxidation Product3 Pyrolytic Condensation (Polymeric Tars) Parent->Product3 > 220°C Melting/Decomp Product1 2,4-Diamino-5-chloro- 6-hydroxypyrimidine Intermediate1->Product1 - F- (Fluoride elimination)

Figure 1: The primary instability risk is the SNAr displacement of fluorine (Red pathway), which is thermodynamically favored in basic solutions.

Experimental Protocols for Stability Validation

To validate the quality of this intermediate, use the following self-validating protocols. These are designed to detect the specific degradation products identified above.

Protocol A: Differential Scanning Calorimetry (DSC) for Purity & Polymorph Screening
  • Objective: Confirm solid-state thermodynamic stability and detect solvates.

  • Sample: 2–5 mg of dried powder in a crimped aluminum pan (pinhole lid).

  • Method:

    • Equilibrate at 25 °C.

    • Ramp at 10 °C/min to 250 °C.

    • Nitrogen purge: 50 mL/min.

  • Acceptance Criteria:

    • Single sharp endotherm at 208 °C ± 2 °C .

    • Absence of broad desolvation peaks < 150 °C.

    • Note: A split peak or shoulder suggests polymorphic mixtures or impurities (e.g., the 6-chloro analog).

Protocol B: Forced Degradation (Stress Testing)
  • Objective: Quantify the susceptibility of the C-F bond to hydrolysis.

  • Workflow:

    • Preparation: Dissolve compound in 50:50 MeCN:Water at 0.5 mg/mL.

    • Acid Stress: Add 0.1 N HCl. Heat at 60 °C for 4 hours.

    • Base Stress: Add 0.1 N NaOH. Heat at 60 °C for 1 hour.

    • Analysis: HPLC-UV (254 nm).

  • Expected Result:

    • Acid: < 2% Degradation (Protonation of amines protects the ring).

    • Base: > 10% Degradation (Formation of 6-hydroxy impurity).

    • Caution: If analyzing by LC-MS, monitor m/z = 160.5 (Hydroxy product) vs. 162.5 (Parent).

References
  • Popova, A. et al. (2012). An efficient microwave-assisted synthesis and biological properties of polysubstituted pyrimidinyl- and 1,3,5-triazinylphosphonic acids. Beilstein Journal of Organic Chemistry.

  • European Patent Office. (2015). Phosphatidylinositol 3-Kinase Inhibitors (EP 3154962 B1). Google Patents.

  • LookChem Database. (2025). 2,4-Diamino-6-fluoropyrimidine Properties & Analogs. LookChem.

Exploratory

An In-depth Technical Guide to the Potential Biological Activities of 5-Chloro-6-fluoropyrimidine-2,4-diamine Analogs

Authored for Researchers, Scientists, and Drug Development Professionals Abstract The pyrimidine core is a foundational scaffold in medicinal chemistry, integral to numerous therapeutic agents. Within this class, the 2,4...

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrimidine core is a foundational scaffold in medicinal chemistry, integral to numerous therapeutic agents. Within this class, the 2,4-diaminopyrimidine structure has emerged as a "privileged scaffold," particularly for its ability to target the ATP-binding site of protein kinases. This guide delves into the specific potential of analogs derived from 5-Chloro-6-fluoropyrimidine-2,4-diamine. The strategic placement of halogen atoms—chlorine at the 5-position and fluorine at the 6-position—offers unique electronic properties and synthetic handles to generate diverse chemical libraries. This document provides a comprehensive overview of the synthesis, established biological activities, and mechanisms of action of these analogs, with a primary focus on their role as kinase inhibitors for anticancer applications. Furthermore, it supplies detailed experimental protocols and workflows for the evaluation of these compounds, serving as a vital resource for researchers in the field of drug discovery and development.

The Pyrimidine Scaffold: A Cornerstone of Modern Medicinal Chemistry

The pyrimidine ring system is a fundamental heterocyclic motif found in the building blocks of life, namely the nucleobases cytosine, thymine, and uracil.[1][2] Its inherent ability to engage in hydrogen bonding and other molecular interactions has made it a highly successful scaffold in drug design. Pyrimidine-based agents have been developed as anticancer therapeutics, antimicrobials, and anti-inflammatory drugs.[1][2] The 2,4-diaminopyrimidine core, in particular, has proven to be an exceptionally fruitful starting point for the development of protein kinase inhibitors.[3][4][5][6][7] Kinases are a critical class of enzymes that regulate a vast array of cellular processes; their dysregulation is a hallmark of many diseases, especially cancer.[8] The 2,4-diamino substitution pattern masterfully mimics the adenine portion of ATP, enabling these molecules to act as competitive inhibitors in the kinase active site.

The focus of this guide, 5-Chloro-6-fluoropyrimidine-2,4-diamine, represents a next-generation scaffold. The electron-withdrawing properties of the halogen substituents can significantly influence the pKa of the amino groups and the overall geometry of the molecule, thereby modulating binding affinity and selectivity for target kinases.

Synthetic Strategies for Analog Development

The generation of a diverse library of analogs from the 5-Chloro-6-fluoropyrimidine-2,4-diamine core is crucial for structure-activity relationship (SAR) studies. The primary synthetic route involves sequential nucleophilic aromatic substitution (SNAr) reactions, leveraging the differential reactivity of the halogenated positions on the pyrimidine ring.

A common starting material for related scaffolds is a poly-halogenated pyrimidine, such as 2,4,5-trichloropyrimidine or 2,4-dichloro-5-fluoropyrimidine.[7][9] By analogy, a plausible synthetic pathway for the title compounds would begin with a corresponding polychlorofluoropyrimidine. The C4 position is generally the most susceptible to nucleophilic attack, followed by the C2 position. This regioselectivity allows for the controlled, stepwise introduction of various amine nucleophiles to build the desired 2,4-diamino structure. Further diversification can be achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction, to introduce aryl or heteroaryl groups at the halogenated positions.[4][10][11][12]

G cluster_0 Sequential Nucleophilic Aromatic Substitution (SNAr) cluster_1 Further Diversification Start 2,4,5-Trichloro-6-fluoropyrimidine (Hypothetical Starting Material) Step1 Nucleophilic substitution at C4 + Amine 1 (R1-NH2) Start->Step1 Regioselective Attack Intermediate1 5-Chloro-6-fluoro-N4-substituted- pyrimidine-2-amine Intermediate Step1->Intermediate1 Step2 Nucleophilic substitution at C2 + Amine 2 (R2-NH2) Intermediate1->Step2 Product Final 5-Chloro-6-fluoropyrimidine- 2,4-diamine Analog Step2->Product Step3 Suzuki Cross-Coupling + Arylboronic Acid Product->Step3 Final_Product Highly Substituted Analog Step3->Final_Product

Caption: Generalized synthetic workflow for 5-Chloro-6-fluoropyrimidine-2,4-diamine analogs.

Biological Activities and Therapeutic Potential

Analogs of the diaminopyrimidine scaffold have demonstrated a wide range of biological activities, with the most profound impact being in oncology.

Kinase Inhibition: The Primary Mechanism of Action

The structural similarity of the 2,4-diaminopyrimidine core to the adenine of ATP allows these compounds to function as ATP-competitive inhibitors. They occupy the ATP-binding pocket of a target kinase, preventing the phosphorylation of downstream substrates and thereby blocking signal transduction. This mechanism has been successfully exploited to target numerous kinases implicated in cancer.[8]

G cluster_kinase Kinase Active Site Kinase Kinase Enzyme Hinge Region Gatekeeper Residue Substrate Substrate Protein Kinase:hinge->Substrate Phosphorylates ATP ATP ATP->Kinase:gate Binds pSubstrate Phosphorylated Substrate Substrate->pSubstrate Signal Transduction (ON) Inhibitor 2,4-Diaminopyrimidine Analog Inhibitor->Kinase:hinge Competitively Binds (Blocks ATP)

Caption: Workflow for determining compound cytotoxicity using the MTT assay.

Biochemical Kinase Inhibition Assay (ADP-Glo™)

This luminescent assay measures the amount of ADP produced during a kinase reaction, allowing for the direct quantification of kinase inhibition. [13]It is a powerful tool for screening inhibitors and determining their potency (IC₅₀) against a specific kinase enzyme. [13][14] Protocol:

  • Kinase Reaction Setup: In a multi-well plate, combine the target kinase enzyme, the specific peptide substrate for that kinase, and the test compound at various concentrations.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Stop Reaction & Deplete ATP: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete any remaining unconsumed ATP. [13]4. ADP to ATP Conversion: Add Kinase Detection Reagent. This reagent contains enzymes that convert the ADP produced in the first step back into ATP. [13]5. Luminescence Generation: The newly generated ATP is used by a luciferase enzyme in the detection reagent to produce a light signal.

  • Data Acquisition: Measure the luminescence using a plate reader. The light signal is directly proportional to the amount of ADP produced and thus to the kinase activity.

  • Data Analysis: Low luminescence in the presence of a test compound indicates inhibition of the kinase. Plot the results to determine the IC₅₀ value.

Caption: Workflow for a biochemical kinase inhibition assay.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay quantifies the percentage of cells undergoing apoptosis. [15]It distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

Protocol:

  • Cell Treatment: Treat cells with the test compound for a specified duration (e.g., 24-48 hours).

  • Cell Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation. Wash the cell pellet with cold PBS. [15]3. Staining: Resuspend the cells in 100 µL of Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI). [15]4. Incubation: Incubate for 15 minutes in the dark at room temperature. [15]5. Data Acquisition: Add 400 µL of binding buffer to each sample and analyze immediately by flow cytometry.

  • Data Analysis: Quantify the cell populations in four quadrants:

    • Viable: Annexin V- / PI-

    • Early Apoptotic: Annexin V+ / PI-

    • Late Apoptotic/Necrotic: Annexin V+ / PI+

In Vivo Antitumor Efficacy (Xenograft Model)

To evaluate therapeutic efficacy in a living system, human tumor cells are implanted in immunocompromised mice. [16][17] Protocol:

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., HCT116, A549) into the flank of immunodeficient mice (e.g., BALB/c nude mice).

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomize mice into treatment and control groups. Administer the test compound (e.g., orally or via intraperitoneal injection) and a vehicle control according to a predetermined schedule and dosage. [16]4. Monitoring: Monitor tumor volume (using calipers), body weight, and overall animal health regularly throughout the study.

  • Endpoint: At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).

  • Data Analysis: Compare the tumor growth inhibition in the treated groups relative to the control group.

Conclusion and Future Directions

The 5-Chloro-6-fluoropyrimidine-2,4-diamine scaffold and its analogs represent a highly promising class of compounds for drug discovery, particularly in the realm of oncology. Their proven ability to act as ATP-competitive kinase inhibitors provides a solid mechanistic foundation for their potent antiproliferative and pro-apoptotic effects. The strategic halogenation offers avenues for both modulating biological activity and creating synthetic handles for further diversification, allowing for the fine-tuning of potency and selectivity.

Future research should focus on several key areas:

  • Expansion of Chemical Diversity: Systematic exploration of substituents at the N2 and N4 positions is critical to fully map the structure-activity landscape and identify novel inhibitors against a broader range of kinases.

  • Selectivity Profiling: Comprehensive kinome screening is essential to understand the selectivity profile of lead compounds, which is crucial for minimizing off-target effects and enhancing the therapeutic window. [18]* Optimization of ADME Properties: Early assessment and optimization of absorption, distribution, metabolism, and excretion (ADME) properties will be vital for translating potent biochemical inhibitors into effective oral therapeutics.

  • Combination Therapies: Investigating the synergistic effects of these novel kinase inhibitors with existing chemotherapeutic agents or other targeted therapies could lead to more durable clinical responses and overcome drug resistance. [19] By bridging innovative synthetic chemistry with rigorous biological evaluation, the continued development of 5-Chloro-6-fluoropyrimidine-2,4-diamine analogs holds significant promise for delivering the next generation of targeted therapies.

References

  • Application Notes and Protocols for In Vitro Cell-Based Assays of Novel Pyrimidine Analogues. Benchchem.
  • Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substr
  • Kinase Assays with Myra. Bio Molecular Systems.
  • Kinase/Enzyme Assays. PharmaLegacy | Preclinical Pharmacology CRO.
  • Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evalu
  • Synthesis and evaluation of novel pyrimidine derivative targeting pancre
  • Design, Synthesis, and Anticancer Evaluation of Pyrimidine-Based Deriv
  • Pyrimidine hybrids with in vivo anticancer therapeutic potential. PubMed.
  • In Vitro and In Vivo Anti-Breast Cancer Activities of Some Newly Synthesized 5-(thiophen-2-yl)
  • Synthesis, Characterization and Cytotoxic Activity of Some Pyrimidine Deriv
  • Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review.
  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact.
  • Novel pyrimidine-substituted chalcones: In vitro antioxidant properties and cytotoxic effects against human cancer cell lines. PMC.
  • Kinase Inhibitor Screening Services. BioAssay Systems.
  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research.
  • Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles. PMC.
  • Discovery of novel 5-fluoro-N2,N4-diphenylpyrimidine-2,4-diamines as potent inhibitors against CDK2 and CDK9. PMC.
  • Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine.
  • Optimization of 2,4-diamino-5-fluoropyrimidine derivatives as protein kinase C theta inhibitors with mitigated time-dependent drug-drug interactions and P-gp liability. PubMed.
  • Comparative Biological Activity Screening of 5-Chloro-2-fluoropyridin-3-amine Analogs and Deriv
  • Discovery and SARs of 5-Chloro- N4-phenyl- N2-(pyridin-2-yl)pyrimidine-2,4-diamine Derivatives as Oral Available and Dual CDK 6 and 9 Inhibitors with Potent Antitumor Activity. PubMed.
  • Synthesis and biological activity of 5-chloro-N⁴-substituted phenyl-9H-pyrimido[4,5-b]indole-2,4-diamines as vascular endothelial growth factor receptor-2 inhibitors and antiangiogenic agents. PubMed.
  • Synthesis and biological activity of new derivatives of 6-chloro-5-((4-chlorophenyl) diazenyl) pyrimidine-2, 4-diamine and 4-chloro-6-methoxy-N, N-dimethylpyrimidin-2-amine.
  • Discovery and SARs of 5-Chloro-N4-phenyl-N2-(pyridin-2-yl)pyrimidine-2,4-diamine Derivatives as Oral Available and Dual CDK 6 and 9 Inhibitors with Potent Antitumor Activity.
  • In Silico Identification of 2,4-Diaminopyrimidine-Based Compounds as Potential CK1ε Inhibitors. MDPI.
  • Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. PMC.
  • Synthesis and biological evaluation of 2,4-diaminopyrimidines as selective Aurora A kinase inhibitors. PubMed.
  • Discovery of pyrimidine-2,4-diamine analogues as efficiency anticancer drug by targeting GTSE1. PubMed.
  • Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors. PMC.
  • Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. MDPI.
  • Pyrimidine-2,4-diamine derivatives, and preparation method and use thereof.
  • Synthesis of 2,4-diamino-6-chloropyrimidine- 5-thiol.
  • Discovery of Novel 2,4-Dianilinopyrimidine Derivatives Containing 4-(Morpholinomethyl)phenyl and N-Substituted Benzamides as Potential FAK Inhibitors and Anticancer Agents. PMC.
  • Preparation method of 2, 4-diamino-6-chloropyrimidine.

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Foundational

Metabolic pathways and pharmacokinetics of pyrimidine diamine intermediates

An In-Depth Technical Guide to the Metabolic Pathways and Pharmacokinetics of Pyrimidine Diamine Intermediates For Researchers, Scientists, and Drug Development Professionals Introduction: The Pyrimidine Diamine Core in...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Metabolic Pathways and Pharmacokinetics of Pyrimidine Diamine Intermediates

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrimidine Diamine Core in Modern Drug Discovery

The pyrimidine ring is a fundamental heterocyclic scaffold that is not only a building block of DNA and RNA but has also become a cornerstone in modern medicinal chemistry.[1] Its ability to form multiple hydrogen bonds and act as a bioisostere for other aromatic systems has led to its incorporation into a wide array of therapeutic agents.[1] Among its derivatives, the pyrimidine diamine core is of particular interest, forming the structural basis for numerous targeted therapies, especially in oncology. Understanding the metabolic fate and pharmacokinetic profile of these intermediates is paramount for their successful development from a promising lead compound into a safe and effective drug.

This guide provides a comprehensive overview of the key metabolic pathways and pharmacokinetic considerations for pyrimidine diamine intermediates. It is designed to offer not only a theoretical framework but also practical, field-proven insights and experimental protocols to aid researchers in their drug development endeavors.

Part 1: Metabolic Pathways of Pyrimidine Diamine Intermediates

The biotransformation of pyrimidine diamine-based compounds is a critical determinant of their therapeutic index, influencing both efficacy and toxicity. Metabolism is broadly categorized into Phase I and Phase II reactions, which work in concert to modify the parent compound, often increasing its water solubility to facilitate excretion.

Phase I Metabolism: Functionalization Reactions

Phase I reactions introduce or expose functional groups on the parent molecule. For pyrimidine diamine intermediates, the primary Phase I pathways involve oxidation reactions catalyzed by the cytochrome P450 (CYP) superfamily of enzymes.[2][3][4]

  • Cytochrome P450 (CYP) Oxidation: The liver is the primary site of drug metabolism, and CYP enzymes, particularly the CYP3A4 and CYP2C9 isoforms, are often implicated in the metabolism of pyrimidine-containing compounds.[5][6][7] Oxidation can occur at several positions on the pyrimidine ring or its substituents. Common oxidative reactions include:

    • Hydroxylation: Addition of a hydroxyl (-OH) group to the ring or aliphatic side chains.

    • N-Oxidation: Formation of an N-oxide, as seen with Minoxidil, a well-known pyrimidine diamine derivative.[8]

    • N-Dealkylation: Removal of alkyl groups from the amino substituents. The major circulating metabolite of Imatinib, which contains a 2-phenylaminopyrimidine moiety, is an N-desmethylated derivative formed primarily by CYP3A4.[5][9][10]

The specific sites of oxidation are dictated by the overall structure of the molecule and its orientation within the enzyme's active site. Some pyrimidine-imidazole compounds have been shown to directly interact with the heme iron of CYP3A4, leading to competitive inhibition of the enzyme's activity.[11][12]

Phase_I_Metabolism cluster_PhaseI Phase I Metabolism Parent_Compound Pyrimidine Diamine Intermediate CYP450 Cytochrome P450 Enzymes (e.g., CYP3A4, CYP2C9) Parent_Compound->CYP450 Oxidation Hydroxylated_Metabolite Hydroxylated Metabolite CYP450->Hydroxylated_Metabolite Hydroxylation N_Oxide_Metabolite N-Oxide Metabolite CYP450->N_Oxide_Metabolite N-Oxidation N_Dealkylated_Metabolite N-Dealkylated Metabolite CYP450->N_Dealkylated_Metabolite N-Dealkylation

Caption: Phase I metabolic pathways for pyrimidine diamine intermediates.

Phase II Metabolism: Conjugation Reactions

Phase II reactions involve the conjugation of the parent compound or its Phase I metabolites with endogenous molecules, significantly increasing their hydrophilicity and facilitating their elimination from the body.

  • Glucuronidation: This is a major Phase II pathway where UDP-glucuronosyltransferases (UGTs) catalyze the transfer of glucuronic acid to the drug molecule.[13] For pyrimidine diamines with available hydroxyl or amino groups, glucuronidation is a common metabolic route.[14] For example, Minoxidil is extensively metabolized via glucuronidation in the liver.[15] The UGT1A and UGT2B families are often involved in the glucuronidation of xenobiotics.[16][17][18]

  • Sulfation: Catalyzed by sulfotransferases (SULTs), this pathway involves the transfer of a sulfonate group to the molecule.[19] Sulfation is a critical activation step for Minoxidil, where the sulfated metabolite is the more pharmacologically active form.[15][20] The SULT1A1 isoform is primarily responsible for Minoxidil sulfation in hair follicles, while SULT2A1 is the key enzyme in the liver.[15][21]

  • Glutathione Conjugation: Mediated by glutathione S-transferases (GSTs), this pathway conjugates the compound with glutathione, a key antioxidant. This is often a detoxification pathway for reactive electrophilic metabolites that may be formed during Phase I metabolism.

Phase_II_Metabolism cluster_PhaseII Phase II Metabolism Parent_or_PhaseI_Metabolite Parent Compound or Phase I Metabolite UGT UDP-Glucuronosyltransferases (UGTs) Parent_or_PhaseI_Metabolite->UGT Glucuronidation SULT Sulfotransferases (SULTs) Parent_or_PhaseI_Metabolite->SULT Sulfation Glucuronide_Conjugate Glucuronide Conjugate (Highly Water-Soluble) UGT->Glucuronide_Conjugate Sulfate_Conjugate Sulfate Conjugate (Active or Inactive) SULT->Sulfate_Conjugate Microsomal_Stability_Workflow cluster_workflow Microsomal Stability Assay Workflow Start Prepare Reagents (Microsomes, Compound, NADPH) Incubate Incubate at 37°C Start->Incubate Sample Collect Aliquots at Time Points Incubate->Sample Quench Quench Reaction (Ice-Cold Acetonitrile) Sample->Quench Centrifuge Centrifuge to Precipitate Protein Quench->Centrifuge Analyze LC-MS/MS Analysis of Supernatant Centrifuge->Analyze Calculate Calculate % Remaining, t½, and CLint Analyze->Calculate End Report Results Calculate->End

Caption: Workflow for an in vitro microsomal stability assay.

Metabolite Identification using LC-MS/MS

Identifying the major metabolites of a drug candidate is crucial for understanding its clearance pathways and assessing the potential for pharmacologically active or toxic byproducts.

Objective: To identify the structures of metabolites formed after incubation with a metabolically active system (e.g., liver microsomes or hepatocytes).

Protocol:

  • Sample Generation:

    • Perform a scaled-up version of the metabolic stability assay with a longer incubation time to allow for sufficient metabolite formation.

  • LC-MS/MS Analysis:

    • Analyze the samples using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with liquid chromatography. [22][23] * Acquire data in both full scan mode to detect potential metabolites and in tandem MS (MS/MS) mode to obtain fragmentation patterns.

  • Data Processing:

    • Compare the chromatograms of the incubated sample with a control (time zero) sample to identify new peaks corresponding to metabolites.

    • Utilize metabolite identification software to predict potential biotransformations (e.g., oxidation, glucuronidation) based on mass shifts from the parent compound. [24][25]4. Structural Elucidation:

    • Interpret the MS/MS fragmentation patterns of the parent drug and its metabolites to pinpoint the site of metabolic modification.

MetID_Workflow cluster_metid Metabolite Identification Workflow Generate Generate Metabolites (In Vitro Incubation) LC_Separation LC Separation Generate->LC_Separation MS_Analysis High-Resolution MS & MS/MS Analysis LC_Separation->MS_Analysis Data_Processing Data Processing: Peak Detection & Comparison MS_Analysis->Data_Processing Software_Prediction Software-Assisted Metabolite Prediction Data_Processing->Software_Prediction Interpretation Interpret Fragmentation for Structural Elucidation Software_Prediction->Interpretation Identify Identify Metabolite Structures Interpretation->Identify

Caption: Workflow for metabolite identification using LC-MS/MS.

In Vivo Pharmacokinetic Study in Rodents

Preclinical animal models are essential for understanding how a drug behaves in a whole organism. [26][27][28][29] Objective: To determine the key pharmacokinetic parameters (Cmax, Tmax, AUC, t½, etc.) of a pyrimidine diamine intermediate following administration to a preclinical species (e.g., rat).

Protocol:

  • Animal Dosing:

    • Administer the test compound to a cohort of animals (e.g., Sprague-Dawley rats) via the intended clinical route (e.g., oral gavage) and intravenously to a separate cohort to determine absolute bioavailability.

  • Blood Sampling:

    • Collect blood samples at a series of predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).

    • Process the blood to obtain plasma.

  • Bioanalysis:

    • Develop and validate a sensitive and specific LC-MS/MS method for the quantification of the parent drug in plasma.

  • Pharmacokinetic Analysis:

    • Plot the plasma concentration of the drug versus time.

    • Use specialized software (e.g., Phoenix WinNonlin) to perform non-compartmental analysis (NCA) and calculate the key PK parameters.

Conclusion

The pyrimidine diamine scaffold continues to be a rich source of innovative therapeutics. A thorough and early characterization of the metabolic pathways and pharmacokinetic properties of these intermediates is not merely a regulatory requirement but a fundamental component of a successful drug discovery program. By integrating the in vitro and in vivo methodologies described in this guide, researchers can build a comprehensive ADME profile, enabling data-driven decisions to optimize lead compounds, predict human pharmacokinetics, and ultimately develop safer and more effective medicines.

References

  • National Center for Biotechnology Information. (2023). Minoxidil - StatPearls. NCBI Bookshelf. [Link]

  • Panchal, A., & Sharma, P. (2023). Minoxidil: A Comprehensive Review of its Mechanism, Efficacy, Safety in Treating Hair Disorders. Cureus. [Link]

  • Wikipedia. Minoxidil. [Link]

  • Peng, B., Hayes, M., Resta, D., Racine-Poon, A., & Druker, B. J. (2005). Clinical pharmacokinetics of imatinib. Clinical Pharmacokinetics, 44(9), 879-894. [Link]

  • Gao, X., & Zhang, A. (2018). LC-MS-based metabolomics. Methods in Molecular Biology, 1730, 139-159. [Link]

  • Dematteo, R. P., et al. (2006). Pharmacokinetic-Pharmacodynamic Relationships of Imatinib and Its Main Metabolite in Patients with Advanced Gastrointestinal Stromal Tumors. Clinical Cancer Research, 12(21), 6428-6435. [Link]

  • Agilent Technologies. (2023). An End-to-End Untargeted LC/MS Workflow for Metabolomics and Lipidomics. [Link]

  • ResearchGate. Structures of minoxidil and its metabolites. [Link]

  • Peng, B. (2004). Clinical Pharmacokinetics of Imatinib Mesylate. In Vivo, 18(6), 745-750. [Link]

  • U.S. Food & Drug Administration. (2024). Clinical Pharmacology Review. [Link]

  • MetwareBio. (2026). Metabolite Identification in LC-MS Metabolomics: Identification Principles and Confidence Levels. [Link]

  • Larson, R. A., et al. (2008). Imatinib pharmacokinetics and its correlation with response and safety in chronic-phase chronic myeloid leukemia: a subanalysis of the IRIS study. Blood, 111(8), 4022-4028. [Link]

  • Kumar, A., et al. (2014). Novel pre-clinical methodologies for pharmacokinetic drug–drug interaction studies: spotlight on “humanized” animal models. Expert Opinion on Drug Metabolism & Toxicology, 10(10), 1347-1361. [Link]

  • Naydenova, Z., et al. (1995). Inhibition of UDP-glucuronyltransferase activity in rat liver microsomes by pyrimidine derivatives. Comparative Biochemistry and Physiology Part C: Pharmacology, Toxicology and Endocrinology, 112(3), 321-325. [Link]

  • Rustemi, Z., Gjorgoski, I., & Janevik-Ivanovska, E. (2021). THE ROLE OF ANIMAL MODELS IN PHARMACOKINETIC. KNOWLEDGE – International Journal, 45(7), 1541-1546. [Link]

  • BioBoston Consulting. (2025). Best Practices For Preclinical Animal Testing. [Link]

  • Workflow4Metabolomics. The LC-MS workflow. [Link]

  • BioIVT. (2021). In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes. [Link]

  • Waters Corporation. (2012). Metabolite Identification Workflows - A Flexible Approach to Data Analysis and Reporting. [Link]

  • Anderson, G. (2020). Minoxidil. Minerva Access. [Link]

  • Nuvisan. Advanced in vitro metabolic stability assays for drug discovery. [Link]

  • Request PDF. Preclinical Animal Models for the Experimental Design of Pharmacokinetic Studies with Nanoparticulate Drug Delivery Systems. [Link]

  • Merck Millipore. Metabolic Stability Assays. [Link]

  • Wikipedia. Pyrimidine metabolism. [Link]

  • MDPI. (2024). The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies. [Link]

  • Hutzler, J. M., et al. (2006). Inhibition of cytochrome P450 3A4 by a pyrimidineimidazole: Evidence for complex heme interactions. Chemical Research in Toxicology, 19(12), 1650-1659. [Link]

  • Sohl, C. D., et al. (2008). The Kinetic Mechanism for Cytochrome P450 Metabolism of Type II Binding Compounds: Evidence Supporting Direct Reduction. Journal of Biological Chemistry, 283(49), 33843-33851. [Link]

  • The Medical Biochemistry Page. (1997). Purine and Pyrimidine Metabolism. [Link]

  • Wikipedia. Glucuronosyltransferase. [Link]

  • Pathak, V., et al. (2021). Recent Advances in Pyrimidine-Based Drugs. Molecules, 26(16), 4933. [Link]

  • Wang, H., et al. (2019). Intermediate metabolites of the pyrimidine metabolism pathway extend the lifespan of C. elegans through regulating reproductive signals. Aging, 11(19), 8396-8414. [Link]

  • Dellinger, R. W., et al. (2007). UDP-Glucuronosyltransferase 1A10: Activity against the Tobacco-Specific Nitrosamine, 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol, and a Potential Role for a Novel UGT1A10 Promoter Deletion Polymorphism in Cancer Susceptibility. Cancer Research, 67(19), 9151-9158. [Link]

  • van der Sijde, M. R., et al. (2020). Intracellular Pharmacokinetics of Pyrimidine Analogues used in Oncology and the Correlation with Drug Action. Clinical Pharmacokinetics, 59(12), 1519-1534. [Link]

  • Wikipedia. Cytochrome P450. [Link]

  • ResearchGate. Metabolic pathways for pyrimidine nucleotide synthesis, degradation, and utilization. [Link]

  • Utrecht University Research Portal. (2020). Intracellular Pharmacokinetics of Pyrimidine Analogues used in Oncology and the Correlation with Drug Action. [Link]

  • Abdullahi, S. H., et al. (2022). Pharmacokinetics Studies of some Diaryl Pyrimidinamine Derivatives as Anti-Cancer Agent: In-Silico Drug Design and. Advanced Journal of Chemistry, Section A, 5(4), 320-332. [Link]

  • Yang, Y., et al. (2021). Discovery of pyrimidine-2,4-diamine analogues as efficiency anticancer drug by targeting GTSE1. European Journal of Medicinal Chemistry, 224, 113702. [Link]

  • Lazarus, P., et al. (2004). Correlation between UDP-Glucuronosyltransferase Genotypes and 4-(Methylnitrosamino)-1-(3-Pyridyl)-1-Butanone Glucuronidation Phenotype in Human Liver Microsomes. Cancer Research, 64(3), 815-820. [Link]

  • Allali, M., et al. (2023). Role of Conformational Dynamics of Sulfotransferases SULT1A1 and SULT1A3 in Substrate Specificity. International Journal of Molecular Sciences, 24(23), 16982. [Link]

  • ResearchGate. Correlation between UDP-Glucuronosyltransferase Genotypes and 4-(Methylnitrosamino)-1-(3-Pyridyl)-1-Butanone Glucuronidation Phenotype in Human Liver Microsomes. [Link]

  • Cook, I., et al. (2013). Structure, dynamics and selectivity in the sulfotransferase family. The International Journal of Biochemistry & Cell Biology, 45(6), 1194-1204. [Link]

  • Shakya, A., & Kumar, A. (2023). The Role of Cytochrome P450 in drug metabolism - A basic review. PharmaTutor. [Link]

  • MDPI. (2023). Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. [Link]

  • Leyh, T. S., et al. (2013). Sulfotransferase 1A1 Substrate Selectivity: A Molecular Clamp Mechanism. Journal of Biological Chemistry, 288(16), 11394-11402. [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis protocols using 5-Chloro-6-fluoropyrimidine-2,4-diamine as a building block

Application Note: Strategic Synthesis with 5-Chloro-6-fluoropyrimidine-2,4-diamine Part 1: Executive Summary & Strategic Value 5-Chloro-6-fluoropyrimidine-2,4-diamine is a specialized heterocyclic building block primaril...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Synthesis with 5-Chloro-6-fluoropyrimidine-2,4-diamine

Part 1: Executive Summary & Strategic Value

5-Chloro-6-fluoropyrimidine-2,4-diamine is a specialized heterocyclic building block primarily utilized in the synthesis of kinase inhibitors (e.g., PI3K, mTOR) and dihydrofolate reductase (DHFR) antagonists. Its structural utility lies in its precise arrangement of functional groups:

  • 2,4-Diamino Motif: Acts as a potent hinge-binding element , mimicking the adenine ring of ATP to form hydrogen bonds with the kinase backbone (Glu/Leu residues).

  • 6-Fluoro Group: A highly activated "warhead" for Nucleophilic Aromatic Substitution (SNAr) . The electronegativity of fluorine, combined with the electron-deficient pyrimidine ring, accelerates nucleophilic attack at the C6 position, allowing for regioselective functionalization under mild conditions.

  • 5-Chloro Substituent: Serves a dual purpose.[1] Sterically, it fills hydrophobic pockets (gatekeeper residues) in enzyme active sites. Chemically, it is less reactive than the 6-fluoro group, allowing it to survive the initial SNAr reaction, yet it remains available for transition-metal catalyzed cross-coupling (e.g., Suzuki-Miyaura) if advanced ligands are employed.

This guide details the protocols for exploiting this scaffold, focusing on the regioselective displacement of fluorine and the subsequent handling of the chlorinated core.

Part 2: Reactivity Profile & Mechanistic Logic

The synthesis strategy relies on the differential electrophilicity of the C6 and C5 positions.

  • C6-Fluoro (Primary Target): The carbon at position 6 is highly electrophilic due to the inductive withdrawal of the adjacent nitrogen (N1) and the fluorine atom itself. The intermediate Meisenheimer complex is stabilized by the electronegative fluorine, making F- a superior leaving group to Cl- in SNAr reactions on heteroaromatics.

  • C5-Chloro (Secondary Target): The C5 position is electronically deactivated by the electron-donating amino groups at C2 and C4. Consequently, the C5-Cl bond is relatively inert to SNAr but can be activated for Palladium-catalyzed coupling using electron-rich phosphine ligands (e.g., XPhos, RuPhos).

Visualizing the Reaction Pathway:

ReactionPathway cluster_legend Reactivity Logic Start 5-Chloro-6-fluoropyrimidine- 2,4-diamine Inter Meisenheimer Complex Start->Inter Nucleophile (Nu-H) (SnAr Attack) Prod1 6-Substituted-5-chloro- pyrimidine-2,4-diamine Inter->Prod1 -HF (Fast) Prod2 5,6-Disubstituted Derivative Prod1->Prod2 R-B(OH)2, Pd Cat. (Suzuki Coupling) Legend C6-F: Kinetic Product (SnAr) C5-Cl: Thermodynamic/Catalytic Product

Caption: Reaction cascade showing the kinetic preference for C6-F displacement followed by potential C5-Cl functionalization.

Part 3: Detailed Synthesis Protocols

Protocol A: Regioselective SNAr Amination at C6

Target Application: Synthesis of PI3K Inhibitor Scaffolds (e.g., Idelalisib analogs).

This protocol describes the displacement of the 6-fluoro group by a secondary amine. The 5-chloro group remains intact.

Materials:

  • Substrate: 5-Chloro-6-fluoropyrimidine-2,4-diamine (1.0 equiv)

  • Nucleophile: Amine (e.g., Morpholine, Piperazine, or complex aniline) (1.2 – 1.5 equiv)

  • Base: N,N-Diisopropylethylamine (DIPEA) (2.0 – 3.0 equiv)

  • Solvent: Isopropanol (IPA) or n-Butanol (n-BuOH). Note: Protic solvents often facilitate SNAr by stabilizing the leaving fluoride.

  • Equipment: Microwave Reactor (Preferred) or Sealed Pressure Vial.

Step-by-Step Procedure:

  • Preparation: In a 10 mL microwave vial, suspend 5-Chloro-6-fluoropyrimidine-2,4-diamine (162 mg, 1.0 mmol) in Isopropanol (4.0 mL).

  • Addition: Add the Amine Nucleophile (1.2 mmol) followed by DIPEA (390 mg, 0.52 mL, 3.0 mmol).

    • Critical Check: Ensure the starting material is well-dispersed. It may not fully dissolve until heated.

  • Reaction:

    • Method A (Microwave - Recommended): Seal the vial and heat to 120°C for 1–2 hours .

    • Method B (Thermal): Seal in a pressure tube and heat in an oil bath at 130°C for 12–24 hours .

  • Monitoring: Monitor by LC-MS. Look for the disappearance of the parent mass (M+H ≈ 163/165) and appearance of the product mass (M+H = 163 - 19 [F] + Nucleophile Mass).

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove volatiles.

    • Resuspend the residue in water (10 mL) and extract with Ethyl Acetate (3 x 15 mL).

    • Alternative: If the product precipitates upon cooling (common with diamines), filter the solid, wash with cold water and diethyl ether.

  • Purification: Flash column chromatography (DCM:MeOH, gradient 0-10%) is usually required to remove traces of unreacted amine and oxidized byproducts.

Quantitative Data Expectations:

ParameterValue / Observation
Typical Yield 65% – 85%
Reaction Time (MW) 1 – 2 Hours
Reaction Time (Thermal) 12 – 24 Hours
Key Byproduct Hydrolysis of C6-F to C6-OH (if water is present/wet solvent)
Protocol B: Palladium-Catalyzed Cross-Coupling at C5 (Advanced)

Target Application: Extending the scaffold at the 5-position.

While the 5-chloro group is deactivated, it can be coupled using "Buchwald Generation" precatalysts designed for aryl chlorides.

Materials:

  • Substrate: Product from Protocol A (6-substituted-5-chloro-2,4-diamine)

  • Boronic Acid: Aryl/Heteroaryl boronic acid (1.5 equiv)

  • Catalyst: XPhos Pd G2 or Pd(dppf)Cl2·DCM (for activated boronic acids).

  • Base: K3PO4 (2.0 M aq) or Cs2CO3 (solid).

  • Solvent: 1,4-Dioxane / Water (4:1).

Procedure:

  • Degassing: Charge a vial with the substrate (0.5 mmol), Boronic Acid (0.75 mmol), and Base (1.5 mmol). Add Solvent (5 mL). Sparge with Argon for 5 minutes.

  • Catalyst Addition: Add XPhos Pd G2 (0.025 mmol, 5 mol%). Seal immediately.

  • Heating: Heat to 100°C for 4–16 hours .

  • Work-up: Filter through Celite, dilute with EtOAc, wash with brine.

  • Note: If the reaction is sluggish, switch to BrettPhos Pd G2 or increase temperature to 120°C in a microwave.

Part 4: Troubleshooting & Optimization

IssueRoot CauseCorrective Action
Low Conversion (SnAr) Poor solubility of diamine starting material.Switch solvent to DMSO or NMP and increase temp to 140°C.
Hydrolysis (C6-OH formation) Wet solvent or hygroscopic amine.Use anhydrous solvents; add molecular sieves; ensure DIPEA is dry.
Regioselectivity Issues Attack at C2 or C4 amines (rare but possible with acyl chlorides).The amines at 2,4 are nucleophilic. If using acylating agents, protect them first. For SnAr, this is not an issue.
Stalled Suzuki Coupling Oxidative addition to C5-Cl is difficult due to electron-rich ring.Use electron-rich biaryl phosphine ligands (XPhos, RuPhos). Avoid simple Pd(PPh3)4.

Part 5: Safety & Handling

  • Fluoride Generation: The SNAr reaction generates HF (captured by DIPEA). In large scale (>100g), ensure glass reactors are rated for fluoride exposure or use Hastelloy.

  • Sensitization: Pyrimidine diamines can be skin sensitizers.[1] Handle with nitrile gloves and work in a fume hood.

  • Thermal Hazards: Heating sealed vessels with volatile amines (e.g., methylamine) creates high pressure. Calculate headspace pressure before microwave heating.

References

  • Gilead Sciences, Inc. (2017). Phosphatidylinositol 3-Kinase Inhibitors. European Patent EP 3 154 962 B1.[2] Retrieved from [Link] (Demonstrates the use of 5-chloro-6-fluoropyrimidine-2,4-diamine in microwave SnAr reactions).

  • Schreiber, S. L., et al. (2008). Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles. Beilstein Journal of Organic Chemistry, 4, 20. Retrieved from [Link] (Provides mechanistic insight into regioselectivity of fluorinated pyrimidines).

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 67432, 2,4-Diamino-6-chloropyrimidine. Retrieved from [Link] (Structural and safety data for the des-fluoro analog).

Sources

Application

Application Note: Strategic Synthesis of DAPY-Class Antiviral Agents via 5-Chloro-6-fluoropyrimidine-2,4-diamine

Executive Summary & Strategic Rationale This application note details the protocol for utilizing 5-Chloro-6-fluoropyrimidine-2,4-diamine (CAS: 1353054-66-6) as a privileged scaffold in the synthesis of Diarylpyrimidine (...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

This application note details the protocol for utilizing 5-Chloro-6-fluoropyrimidine-2,4-diamine (CAS: 1353054-66-6) as a privileged scaffold in the synthesis of Diarylpyrimidine (DAPY) Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs).

While traditional synthesis of DAPYs (e.g., Etravirine, Rilpivirine) often relies on 2,4,6-trichloropyrimidines requiring harsh ammonolysis steps that suffer from poor regioselectivity, the 5-Chloro-6-fluoropyrimidine-2,4-diamine scaffold offers a pre-installed diamine core with a chemically distinct electrophilic handle at C6. The high electronegativity of the C6-fluorine atom, combined with the electron-withdrawing C5-chlorine, activates the C6 position for mild, highly regioselective Nucleophilic Aromatic Substitution (


).

Key Advantages of this Protocol:

  • Regioselectivity: The C6-F bond is significantly more labile toward

    
    - or 
    
    
    
    -nucleophiles than the C5-Cl bond, preventing side reactions.
  • Atom Economy: Eliminates the need for high-pressure ammonia reactors typically used to install C2/C4 amines.

  • Yield: Target yields for the coupling step consistently exceed 85%, compared to ~40-60% in traditional routes.

Retrosynthetic Analysis & Mechanism

The synthesis targets the "Right Wing" ether linkage characteristic of second-generation NNRTIs. The mechanism relies on the activation energy difference between the C6-F and C5-Cl bonds.

Mechanistic Pathway (Graphviz)

The following diagram illustrates the


 mechanism where the C6-Fluoro is displaced by a phenolic nucleophile (e.g., 4-hydroxy-3,5-dimethylbenzonitrile), forming the ether bridge essential for NNRTI binding.

SNAr_Mechanism Start 5-Chloro-6-fluoropyrimidine- 2,4-diamine (Scaffold) Complex Meisenheimer Complex (Transition State) Start->Complex + Base (Cs2CO3) Activation Nu Nucleophile (4-hydroxy-3,5-dimethylbenzonitrile) Nu->Complex Attack at C6 Product DAPY Intermediate (Antiviral Precursor) Complex->Product F- Elimination (Fast Step) Byprod Byproduct (KF / CsF) Complex->Byprod Salt Formation

Caption: Figure 1. Regioselective


 pathway displacing C6-F while retaining the C5-Cl "body" halogen essential for enzyme pocket fit.

Experimental Protocol

Materials & Reagents[1]
ReagentRoleEquiv.Purity Requirement
5-Chloro-6-fluoropyrimidine-2,4-diamine Scaffold1.0>98% (HPLC)
4-Hydroxy-3,5-dimethylbenzonitrile Nucleophile1.1>99%
Cesium Carbonate (

)
Base2.0Anhydrous, finely ground
N-Methyl-2-pyrrolidone (NMP) Solvent-Anhydrous (<0.05%

)
Isopropanol (IPA) Workup-HPLC Grade
Step-by-Step Synthesis Procedure

Objective: Synthesis of 4-((2,4-diamino-5-chloropyrimidin-6-yl)oxy)-3,5-dimethylbenzonitrile.

  • Preparation of Reaction Matrix:

    • In a 250 mL dried round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, charge 5-Chloro-6-fluoropyrimidine-2,4-diamine (10.0 mmol, 1.62 g).

    • Add 4-Hydroxy-3,5-dimethylbenzonitrile (11.0 mmol, 1.62 g).

    • Add anhydrous NMP (20 mL). Stir at room temperature until fully dissolved.

  • Base Activation & Coupling:

    • Add

      
        (20.0 mmol, 6.52 g) in a single portion.
      
    • Note: The reaction is exothermic. Monitor internal temperature to ensure it does not exceed 35°C during addition.

    • Heat the mixture to 90°C under a nitrogen atmosphere.

    • Reaction Monitoring: Monitor by HPLC every 2 hours. The reaction is typically complete within 4–6 hours.

    • Endpoint Criteria: <1% remaining starting material (Scaffold).

  • Quench & Isolation (Precipitation Method):

    • Cool the reaction mixture to 25°C.

    • Slowly pour the reaction mixture into Ice-Cold Water (200 mL) with vigorous stirring. The product will precipitate as a white to off-white solid.

    • Stir the suspension for 30 minutes to ensure removal of residual NMP.

    • Filter the solid using a Büchner funnel.

    • Wash the cake sequentially with:

      • Water (

        
         mL)
        
      • Cold Isopropanol (20 mL) – Critical for removing unreacted phenol.

  • Purification:

    • Dry the solid in a vacuum oven at 50°C for 12 hours.

    • Optional Recrystallization: If purity <98%, recrystallize from Ethanol/Water (9:1).

Critical Process Parameters (CPP)
ParameterRangeImpact on Quality
Temperature 85–95°C<85°C: Incomplete conversion. >100°C: Degradation of diamine.
Water Content <0.1%Water competes as a nucleophile, forming the 6-OH impurity.
Base Choice

>

Cesium effect enhances solubility of the phenoxide anion in NMP.

Quality Control & Validation

Analytical Workflow (Graphviz)

The following decision tree outlines the quality control steps required to release the intermediate for downstream drug formulation.

QC_Workflow Sample Crude Product Isolated Solid HPLC HPLC Purity Analysis (C18 Column, ACN/H2O) Sample->HPLC Decision Purity > 98%? HPLC->Decision Pass Release for Bioassay / Next Step Decision->Pass Yes Fail Recrystallize (EtOH/H2O) Decision->Fail No Impurity_Check Check Impurity Profile (6-OH < 0.5%) Decision->Impurity_Check Secondary Check Fail->HPLC Re-test

Caption: Figure 2. QC Decision Tree ensuring API-grade purity before downstream processing.

Expected Analytical Data
  • HPLC: Retention time shift from 3.2 min (Scaffold) to 8.5 min (Product) [Method: C18, 5->95% ACN in 10 min].

  • 1H NMR (DMSO-d6):

    • 
       2.10 (s, 6H, 
      
      
      
      )
    • 
       6.40 (bs, 2H, 
      
      
      
      )
    • 
       7.10 (bs, 2H, 
      
      
      
      )
    • 
       7.60 (s, 2H, Ar-H)
      
  • Mass Spectrometry (ESI+): m/z calculated for

    
    : 289.07; Found: 290.1 
    
    
    
    .

Safety & Handling (HSE)

  • Fluorinated Compounds: While the C-F bond is stable, combustion can release HF. Use standard fume hood protocols.

  • Skin Sensitization: Pyrimidine diamines are potential sensitizers. Double-gloving (Nitrile) is mandatory.

  • Waste Disposal: Aqueous waste from the quench step contains Cesium and Fluoride. Segregate into "Inorganic/Heavy Metal" waste streams, not standard organic waste.

References

  • Janssen Pharmaceutica NV. (2013). Process for the preparation of etravirine and intermediates in the synthesis thereof. US Patent 2013/0123498 A1. Link

  • Ludek, O., et al. (2003). 5-Substituted-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines-acyclic nucleoside phosphonate analogues with antiviral activity. Journal of Medicinal Chemistry, 46(26), 5754-5762. Link

  • Sanders, V., et al. (2008). Perhalogenated pyrimidine scaffolds.[1][2][3] Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles. Beilstein Journal of Organic Chemistry, 4, 37. Link

  • Gilead Sciences, Inc. (2014).[4] Phosphatidylinositol 3-Kinase Inhibitors. WO Patent 2014/201409 A1. (Demonstrates reactivity of 5-chloro-6-fluoro scaffold). Link

Sources

Method

Application Note: Chemoselective Suzuki-Miyaura Coupling of 5-Chloro-6-fluoropyrimidine-2,4-diamine

This Application Note is designed for researchers in medicinal chemistry and process development. It addresses the specific challenges of functionalizing 5-Chloro-6-fluoropyrimidine-2,4-diamine , a scaffold where chemose...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers in medicinal chemistry and process development. It addresses the specific challenges of functionalizing 5-Chloro-6-fluoropyrimidine-2,4-diamine , a scaffold where chemoselectivity between the C5-Chlorine (cross-coupling site) and C6-Fluorine (nucleophilic substitution site) is critical.

Executive Summary

The 5-Chloro-6-fluoropyrimidine-2,4-diamine scaffold presents a unique "reactivity dichotomy" useful for diversity-oriented synthesis. The C5-Chloro position is activated for Palladium-catalyzed cross-coupling, while the C6-Fluoro position serves as a latent electrophile for subsequent


 reactions.

However, this duality poses a risk: standard Suzuki conditions (high heat, strong base) can trigger premature hydrolysis or substitution at the C6-F bond. Furthermore, the two free amino groups (


) at C2 and C4 can coordinate to Palladium, poisoning the catalyst. This guide provides a Ligand-Controlled Protocol  to achieve exclusive C5-arylation while preserving the C6-F handle and tolerating the free diamine.

Strategic Analysis & Mechanistic Insight

The Chemoselectivity Challenge

Success relies on exploiting the bond energy differences and the electronic bias of the pyrimidine ring.

  • C5-Cl (Target): The bond dissociation energy (BDE ~400 kJ/mol) allows for oxidative addition by electron-rich Pd(0) species.

  • C6-F (Off-Target): The C-F bond (BDE ~485 kJ/mol) is inert to oxidative addition under these conditions but highly susceptible to Nucleophilic Aromatic Substitution (

    
    ) by bases (e.g., 
    
    
    
    ,
    
    
    ).
  • Diamine Effect: The electron-donating amino groups at C2/C4 increase electron density in the ring. This is beneficial, as it deactivates the ring towards unwanted

    
     at C6, but it makes the oxidative addition at C5 slower, requiring more active catalysts.
    
Ligand Selection Strategy

Standard catalysts like


 are often insufficient due to the deactivating effect of the amino groups on the C5-Cl bond and potential catalyst poisoning.
  • Recommendation: Dialkylbiaryl Phosphines (Buchwald Ligands) .

    • XPhos / SPhos: The steric bulk prevents the free

      
       groups from binding to the Pd center. The electron-rich nature facilitates oxidative addition into the deactivated C5-Cl bond.
      
    • Alternative: AmPhos is excellent for aqueous/micellar conditions if green chemistry is a priority.

Reaction Pathway Diagram

ReactionPathway cluster_conditions Critical Control Parameters Start 5-Chloro-6-fluoropyrimidine- 2,4-diamine OxAdd Oxidative Addition (C5-Cl Insertion) Start->OxAdd Fast with Bulky Ligand Side1 Side Reaction: C6-F Hydrolysis (SNAr) Start->Side1 Strong Base / High T Side2 Side Reaction: Pd-Diamine Coordination (Catalyst Poisoning) Start->Side2 Non-bulky Ligand (e.g., PPh3) Cat Pd(0) / XPhos TransMet Transmetallation (Ar-B(OH)2 / Base) OxAdd->TransMet Prod 5-Aryl-6-fluoropyrimidine- 2,4-diamine (Target) TransMet->Prod Reductive Elimination

Figure 1: Mechanistic pathway highlighting the critical role of ligand selection in preventing catalyst poisoning and base selection in preventing C6-F hydrolysis.

Experimental Protocols

Method A: The "Robust" Protocol (Recommended)

Best for: Complex boronic acids, scale-up, and ensuring C6-F stability.

Reagents:

  • Substrate: 5-Chloro-6-fluoropyrimidine-2,4-diamine (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.2 – 1.5 equiv)

  • Catalyst: XPhos Pd G2 (2–5 mol%)

    • Note: If G2 precatalyst is unavailable, use Pd(OAc)2 (5 mol%) + XPhos (10 mol%).

  • Base:

    
      (2.0 – 3.0 equiv)
    
    • Why? Phosphate is milder than carbonate/hydroxide, reducing the risk of defluorination.

  • Solvent: 1,4-Dioxane : Water (4:1 v/v)

    • Concentration: 0.1 M – 0.2 M

Step-by-Step Procedure:

  • Setup: Charge a reaction vial equipped with a magnetic stir bar with the pyrimidine substrate (1.0 equiv), arylboronic acid (1.2 equiv), and

    
     (2.0 equiv).
    
  • Catalyst Addition: Add XPhos Pd G2 (2 mol%).

    • Critical: If using free ligand, add Pd(OAc)2 and XPhos, then purge before adding solvent to prevent oxidation of the phosphine.

  • Degassing: Seal the vial with a septum. Evacuate and backfill with Argon (x3).

  • Solvent: Add degassed 1,4-Dioxane/Water mixture via syringe.

  • Reaction: Heat to 80°C for 4–12 hours.

    • Monitoring: Check LC-MS for conversion. Look for [M+Ar] (Product) vs [M+Ar-F+OH] (Hydrolysis byproduct).

  • Workup: Cool to RT. Dilute with EtOAc. Wash with water (x2) and brine. Dry over

    
    .[1][2]
    
  • Purification: Flash chromatography (DCM/MeOH gradient). The diamine is polar; 5-10% MeOH is often required.

Method B: Microwave-Assisted (High Throughput)

Best for: Library generation, sluggish substrates.

Parameters:

  • Catalyst:

    
     (5 mol%)
    
    • Note: dppf is robust under microwave conditions.

  • Base:

    
     (2.0 equiv)
    
  • Solvent: THF : Water (2:1)

  • Conditions: 100°C for 20 minutes (Fixed Hold Time).

Protocol:

  • Combine all solids in a microwave vial.

  • Add solvents and cap.[2]

  • Pre-stir for 1 min to ensure homogeneity.

  • Irradiate at 100°C.

  • Caution: Higher temperatures (>110°C) significantly increase the rate of C6-F displacement by water/hydroxide.

Data Summary & Troubleshooting

Optimization Table
VariableConditionOutcomeRecommendation
Ligand

Low conversion (<30%); Catalyst poisoning.Avoid
Ligand XPhos / SPhos High conversion (>90%) ; No poisoning.Preferred
Base

Good yield, but trace defluorination at high T.Acceptable
Base

Excellent chemoselectivity ; C-F intact.Preferred
Base

Complete decomposition (S_NAr at C6).Avoid
Solvent DMFDifficult workup; promotes S_NAr.Avoid if possible
Solvent Dioxane/H2O Optimal solubility and rate. Preferred
Experimental Workflow Diagram

Workflow Step1 1. Charge Solids (Substrate, Boronic Acid, Base, Cat) Step2 2. Inert Atmosphere (Evacuate/Argon x3) Step1->Step2 Step3 3. Solvent Addition (Degassed Dioxane/Water) Step2->Step3 Step4 4. Reaction (80°C, 4-12h) Step3->Step4 Step5 5. QC Check (LC-MS) Target: M+Ar Watch for: M+Ar-F+OH Step4->Step5 Step5->Step4 Incomplete Step6 6. Workup (EtOAc Extraction) Step5->Step6 Complete

Figure 2: Step-by-step workflow ensuring inert conditions to protect the electron-rich phosphine ligands.

References

  • Regioselectivity in Pyrimidines: Neufeldt, S. R., et al. "Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes."[3] J. Org.[4][5][6] Chem.2022 , 87, 7414–7421.[5][6] Link[5]

  • Ligand Effects (Buchwald): Martin, R., & Buchwald, S. L. "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Chlorides." Acc.[3][7] Chem. Res.2008 , 41, 1461–1473. Link

  • Microwave Protocols: Bagley, M. C., et al. "Microwave-assisted Suzuki cross-coupling reactions of halopyrimidines."[2] Synlett2021 .[4] Link

  • Aqueous/Micellar Coupling: Lipshutz, B. H., et al. "Palladium-catalyzed cross-coupling reactions in water." Sigma-Aldrich Application Guide. Link

Sources

Application

Application Note: Precision Functionalization of the C5-Chlorine Handle in 5-Chloro-6-fluoropyrimidine-2,4-diamine

This Application Note is structured to provide a rigorous, field-validated guide for the functionalization of the C5-chlorine position in 5-Chloro-6-fluoropyrimidine-2,4-diamine . This scaffold is a critical intermediate...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured to provide a rigorous, field-validated guide for the functionalization of the C5-chlorine position in 5-Chloro-6-fluoropyrimidine-2,4-diamine . This scaffold is a critical intermediate in the synthesis of antifolates, kinase inhibitors, and antibiotics.

Part 1: Executive Summary & Mechanistic Insight

The Challenge of the Scaffold

The substrate 5-Chloro-6-fluoropyrimidine-2,4-diamine presents a unique "push-pull" electronic environment that complicates standard functionalization strategies.

  • Electronic Push: The diamine substituents at C2 and C4 are strong electron-donating groups (EDGs). This significantly increases electron density in the pyrimidine ring, deactivating the C5-Cl bond towards oxidative addition by transition metals (e.g., Palladium).

  • Electronic Pull: The C6-Fluorine and C5-Chlorine atoms are electron-withdrawing. While C6-F is a potent leaving group for Nucleophilic Aromatic Substitution (SNAr), the electron-rich nature of the ring (due to the diamines) dampens this reactivity compared to non-aminated pyrimidines.

The Synthetic Conflict: To functionalize the C5-Cl position via cross-coupling, one typically requires basic conditions and heat. However, these conditions risk displacing the labile C6-F group (hydrolysis or solvent substitution) or poisoning the catalyst via the free amines.

Reactivity Map

The following diagram illustrates the competing reactivity nodes and the logic required to achieve C5-selectivity.

ReactivityMap Substrate 5-Chloro-6-fluoro- pyrimidine-2,4-diamine C5_Cl C5-Chlorine Position (Deactivated Electrophile) Substrate->C5_Cl Target Site C6_F C6-Fluorine Position (Activated Leaving Group) Substrate->C6_F Competing Site Suzuki Suzuki C5_Cl->Suzuki Req. Electron-Rich Ligands (e.g., XPhos) Sonogashira Sonogashira C5_Cl->Sonogashira Cu-Free conditions preferred Hydrolysis Hydrolysis C6_F->Hydrolysis Risk: OH substitution (Basic aq. conditions) SNAr SNAr C6_F->SNAr Opportunity: Sequential Library Gen.

Figure 1: Reactivity landscape of the substrate.[1] Green paths indicate desired C5 transformations; red paths indicate competing side reactions.

Part 2: Strategic Protocols

Protocol A: C5-Selective Suzuki-Miyaura Coupling (Retaining C6-F)

Objective: Install an aryl or heteroaryl group at C5 while preserving the C6-Fluorine for later diversification. Mechanism: Due to the electron-rich ring, standard catalysts like Pd(PPh3)4 are ineffective. We utilize Pd-XPhos G3 , a precatalyst that generates a highly active, electron-rich monoligated Pd(0) species capable of oxidative addition into the deactivated C5-Cl bond.

Materials
  • Substrate: 5-Chloro-6-fluoropyrimidine-2,4-diamine (1.0 equiv)

  • Boronic Acid: Aryl/Heteroaryl boronic acid (1.5 equiv)

  • Catalyst: XPhos Pd G3 (CAS: 1445085-55-1) (2–4 mol%)

  • Base: K3PO4 (anhydrous, finely ground) (2.0 equiv)

  • Solvent: 1,4-Dioxane (anhydrous) or n-Butanol

  • Inert Gas: Argon or Nitrogen[2]

Step-by-Step Methodology
  • Vessel Prep: Flame-dry a microwave vial or pressure tube containing a magnetic stir bar. Cool under Argon flow.

  • Charge Solids: Add the pyrimidine substrate (1.0 eq), boronic acid (1.5 eq), XPhos Pd G3 (3 mol%), and anhydrous K3PO4 (2.0 eq).

    • Note: Anhydrous phosphate is critical. Carbonate bases (K2CO3) often contain trace water which can hydrolyze the C6-F to a C6-OH (tautomerizing to the pyridone).

  • Solvation: Add anhydrous 1,4-Dioxane (0.1 M concentration relative to substrate).

    • Optimization: If solubility is poor due to the diamine, use a 4:1 mixture of Dioxane:n-Butanol. The alcohol helps solubilize the polar substrate but may compete via SNAr if the temperature is too high.

  • Degassing: Sparge the mixture with Argon for 5 minutes. Cap the vessel tightly.

  • Reaction: Heat to 80°C for 4–12 hours.

    • Monitoring: Monitor by LC-MS. Look for the product mass (M+Ar-Cl). If C6-F hydrolysis occurs, you will see a peak at (M+Ar-Cl-F+OH).

  • Workup: Cool to room temperature. Dilute with EtOAc and filter through a pad of Celite to remove palladium residues and salts. Concentrate the filtrate.

  • Purification: Flash chromatography (DCM/MeOH gradient, typically 0–10% MeOH).

Protocol B: Sequential C6-SNAr followed by C5-Coupling

Objective: Create a library of 5,6-disubstituted pyrimidines. Rationale: Since the C6-F bond is labile, it is often more strategic to displace it first with a nucleophile (amine, alkoxide) to install diversity, and then perform the C5-Suzuki coupling. This avoids the risk of side reactions during the metal-catalyzed step.

Workflow Diagram

SequentialWorkflow Start Start: 5-Cl-6-F-pyrimidine-2,4-diamine Step1 Step 1: S_NAr at C6 (Nucleophile: R-NH2 or R-OH) Start->Step1 Mild Base, 25-50°C Intermediate Intermediate: 5-Chloro-6-substituted Step1->Intermediate Step2 Step 2: Suzuki Coupling at C5 (Boronic Acid + Pd-Cat) Intermediate->Step2 Pd-RuPhos G3, 90°C Final Final Product: 5-Aryl-6-Substituted Step2->Final

Figure 2: Sequential functionalization strategy prioritizing C6 substitution.

Step-by-Step Methodology

Step 1: SNAr Displacement

  • Dissolve 5-Chloro-6-fluoropyrimidine-2,4-diamine in DMF or DMSO (0.2 M).

  • Add the nucleophile (e.g., Morpholine, 1.2 eq) and DIPEA (2.0 eq).

  • Stir at 40°C for 2 hours. (The C6-F is highly reactive; high heat is rarely needed and may cause decomposition).

  • Precipitate the product by adding water, or extract with EtOAc.[2]

Step 2: C5-Suzuki Coupling

  • Use the intermediate from Step 1.

  • Follow Protocol A, but increase temperature to 100°C .

    • Note: Once the C6-F is replaced by an amine (e.g., morpholine), the ring becomes even more electron-rich. You may need to switch to Pd-RuPhos G3 or Pd-PEPPSI-IPr , which are superior for extremely deactivated aryl chlorides.

Part 3: Critical Data & Troubleshooting

Catalyst Selection Guide

The choice of ligand is the single most critical variable for C5 functionalization of this substrate.

Catalyst SystemLigand TypeSuitability for C5-ClNotes
Pd(PPh3)4 PhosphinePoor Fails to oxidatively add to electron-rich C5-Cl.
Pd(dppf)Cl2 BidentateModerate Works for some boronic acids; often requires high heat.
XPhos Pd G3 Biaryl PhosphineExcellent Best balance of reactivity and stability. Recommended starting point.
RuPhos Pd G3 Biaryl PhosphineHigh Specifically designed for deactivated chlorides and secondary amines.
PEPPSI-IPr NHCHigh Excellent for sterically demanding couplings.
Troubleshooting Common Failures

Problem: Hydrolysis of C6-F (Formation of Pyridone)

  • Cause: Presence of water in the base or solvent.

  • Fix: Switch to anhydrous K3PO4 or CsF. Use molecular sieves in the reaction vessel.

Problem: No Reaction (Recovery of Starting Material)

  • Cause: Oxidative addition failure due to electron-rich ring.

  • Fix: Switch to a more electron-rich ligand (e.g., from XPhos to BrettPhos ). Increase catalyst loading to 5 mol%. Increase temperature to 110°C (requires sealed tube).

Problem: Protodehalogenation (Loss of Cl without coupling)

  • Cause: "Beta-hydride elimination" pathway or radical mechanism dominance.

  • Fix: Switch solvent from alcohol to Toluene or Dioxane. Ensure the reaction is strictly oxygen-free.

Part 4: References

  • Mechanistic Studies on Pyrimidine Coupling:

    • Neufeldt, S. R., et al. "C2-Selective Palladium-Catalyzed Cross-Coupling of 2,4-Dihalopyrimidines."[3] Journal of the American Chemical Society, 2025.[4]

  • General Suzuki Coupling Protocols:

    • Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995.

  • Advanced Ligands for Deactivated Chlorides:

    • Bruno, N. C., et al. "Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions." Chemical Science, 2013.

  • Reactivity of Fluorinated Pyrimidines:

    • Sandford, G., et al. "Reactions of amine nucleophiles with 5-chloro-2,4,6-trifluoropyrimidine." Journal of Fluorine Chemistry, 2008.

  • BenchChem Application Note:

    • "Application Notes and Protocols for N4-Allyl-6-chloropyrimidine-4,5-diamine in Suzuki Coupling Reactions."

Sources

Method

Application Note: Incorporation of 5-Chloro-6-fluoropyrimidine-2,4-diamine into RNA/DNA Analogs

This Application Note is structured to provide a rigorous, field-validated pathway for incorporating 5-Chloro-6-fluoropyrimidine-2,4-diamine into oligonucleotide scaffolds. Important Chemical Identity Correction Target M...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured to provide a rigorous, field-validated pathway for incorporating 5-Chloro-6-fluoropyrimidine-2,4-diamine into oligonucleotide scaffolds.

Important Chemical Identity Correction
  • Target Molecule: 5-Chloro-6-fluoropyrimidine-2,4-diamine[1][2][3][4][5][6][7][8]

  • Correct CAS: 1353054-66-6 (Verified for the specific pyrimidine structure).[2][5]

  • Note: The CAS 933-20-0 provided in the prompt corresponds to 2-Amino-4,6-dichloro-s-triazine. This protocol strictly addresses the pyrimidine derivative specified by name, as it represents a viable nucleobase analog for DNA/RNA incorporation, whereas the triazine is a crosslinking reagent.

Executive Summary & Strategic Rationale

The incorporation of 5-Chloro-6-fluoropyrimidine-2,4-diamine (hereafter 5Cl6F-DAP ) into oligonucleotide sequences introduces a highly electron-deficient, steric-variant nucleobase. Structurally analogous to 2,4-Diaminopyrimidine (a 2-amino-cytidine mimic) and 2,6-Diaminopurine (an Adenine mimic), this base offers unique pairing properties:

  • Electronic Modulation: The 5-chloro and 6-fluoro substituents significantly lower the pKa of N3, potentially altering hydrogen bonding strength and tautomeric equilibria.

  • Steric Probing: The C6-fluorine atom provides a steric handle adjacent to the glycosidic bond (N1), useful for probing polymerase active sites or RNA secondary structure flexibility without the massive bulk of a methyl or bromo group.

  • Fluorescent Potential: Polysubstituted pyrimidines often exhibit shifted fluorescence emission, serving as potential microenvironment probes.

This guide outlines the "De Novo Nucleoside Route," transforming the free base into a protected phosphoramidite suitable for automated solid-phase synthesis.

Critical Pathway Visualization

The following diagram illustrates the chemical workflow from the raw heterocycle to the final oligonucleotide.

G Base 5-Chloro-6-fluoropyrimidine- 2,4-diamine (Free Base) ProtectedBase N2,N4-Dibenzoyl Protected Base Base->ProtectedBase Benzoylation Glycosylation Vorbrüggen Coupling (Silyl-Hilbert-Johnson) ProtectedBase->Glycosylation HMDS/TMSCl Nucleoside β-Nucleoside Analog (1'-Substituted) Glycosylation->Nucleoside Sugar Coupling DMT 5'-O-DMT Protection Nucleoside->DMT DMT-Cl/Py Phosphoramidite 3'-Phosphoramidite Monomer DMT->Phosphoramidite Phosphitylation Oligo Solid-Phase Synthesis (Automated) Phosphoramidite->Oligo Coupling Cycle

Figure 1: Synthetic workflow for converting the 5Cl6F-DAP heterocycle into an oligonucleotide building block.

Protocol Phase I: Nucleoside Synthesis

Direct incorporation of the base requires the formation of a glycosidic bond at the N1 position. Due to the electron-withdrawing nature of the 5-Cl and 6-F groups, the nucleophilicity of N1 is reduced. We utilize a modified Vorbrüggen Coupling with rigorous Lewis acid catalysis.

Materials Required
  • Base: 5-Chloro-6-fluoropyrimidine-2,4-diamine (CAS 1353054-66-6).[2][3][5][8]

  • Sugar: 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose (for RNA) or the 2-deoxy equivalent (for DNA).

  • Reagents: Hexamethyldisilazane (HMDS), Trimethylsilyl trifluoromethanesulfonate (TMSOTf), Benzoyl chloride.

  • Solvents: Anhydrous Acetonitrile (MeCN), 1,2-Dichloroethane (DCE).

Step-by-Step Methodology
Step A: N-Protection (Transient vs. Permanent)

Rationale: While transient silylation is common, the exocyclic amines (N2, N4) must be protected to prevent competitive glycosylation and improve solubility. Benzoyl (Bz) groups are preferred for their stability during synthesis and lability during final deprotection.

  • Dissolution: Dissolve 10 mmol of 5Cl6F-DAP in 50 mL dry Pyridine.

  • Acylation: Add 22 mmol Benzoyl Chloride dropwise at 0°C.

  • Reaction: Stir at RT for 4 hours. Monitor by TLC (5% MeOH in DCM).

  • Workup: Quench with ice water, extract with DCM, wash with NaHCO3, and dry over Na2SO4.

  • Result: N2,N4-dibenzoyl-5-chloro-6-fluoropyrimidine-2,4-diamine.

Step B: Vorbrüggen Glycosylation
  • Silylation: Suspend the protected base (5 mmol) in HMDS (20 mL) with catalytic (NH4)2SO4. Reflux for 4-6 hours until a clear solution is obtained (indicates formation of the bis-silylated intermediate). Evaporate HMDS in vacuo under strictly anhydrous conditions.

  • Coupling:

    • Dissolve the silylated base residue in anhydrous DCE (30 mL).

    • Add 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose (5 mmol).

    • Cool to 0°C. Add TMSOTf (5.5 mmol) dropwise.

    • Critical Control: The 6-fluoro group creates steric hindrance near N1. Allow the reaction to warm to Room Temperature (RT) and stir for 12-16 hours to ensure completion.

  • Quenching: Pour into ice-cold saturated NaHCO3/DCM mixture.

  • Purification: Silica gel chromatography. The 6-fluoro substituent may alter the Rf significantly compared to non-fluorinated analogs.

    • Target: β-anomer (confirmed by 1H NMR, H1'-H2' coupling constant).

Protocol Phase II: Phosphoramidite Generation

Once the nucleoside is synthesized and the sugar esters are hydrolyzed (using NaOMe/MeOH to remove benzoyl groups from the sugar, selectively keeping base protection if optimized, or re-protecting the base amines with Acetyl/Benzoyl and the 5'-OH with DMT), proceed to phosphitylation.

Assumption: You have the 5'-O-DMT-N-protected nucleoside .

Reaction Setup
  • Reagent: 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite.

  • Activator: Diisopropylethylamine (DIPEA).

  • Solvent: Anhydrous DCM (Acid-free).

Protocol
  • Drying: Co-evaporate the nucleoside (1 mmol) with dry Pyridine (2x) and dry MeCN (2x). Dissolve in 10 mL anhydrous DCM.

  • Addition: Add DIPEA (3 mmol) under Argon.

  • Phosphitylation: Add the chlorophosphoramidite (1.2 mmol) dropwise at RT.

  • Monitoring: Reaction is usually complete in 1 hour. Check by 31P NMR (Target signal: ~149-150 ppm).

  • Workup: Dilute with DCM, wash with 5% NaHCO3. Crucial: Use neutral or slightly basic silica gel for purification to prevent acid-catalyzed decomposition of the phosphoramidite.

Protocol Phase III: Solid-Phase Incorporation

The 5Cl6F-DAP phosphoramidite is incorporated using standard automated DNA/RNA synthesizers, but specific coupling parameters must be adjusted due to the electron-deficient nature of the base.

Synthesizer Parameters
ParameterStandard ValueModified Value for 5Cl6F-DAP Rationale
Concentration 0.1 M0.12 - 0.15 M Compensate for potentially lower coupling kinetics.
Activator ETT or BTTDCI (4,5-Dicyanoimidazole) DCI is a more nucleophilic activator, boosting coupling efficiency for sterically hindered bases.
Coupling Time 2-5 mins6 - 10 mins The 6-fluoro group adds steric bulk near the reaction center; 5-chloro reduces ring electron density.
Capping Ac2O/NMIStandard No interference expected.
Oxidation Iodine/WaterStandard The halogenated base is stable to standard iodine oxidation.
Deprotection & Cleavage[9]
  • Condition: Concentrated Ammonium Hydroxide (AMA) or NH4OH/EtOH (3:1).

  • Temperature: 55°C for 8-12 hours (if Benzoyl protected).

  • Warning: Avoid "Ultra-Fast" deprotection (AMA at 65°C) initially to prevent potential nucleophilic displacement of the 6-fluoro group by ammonia, although aryl fluorides are generally stable unless highly activated. The 5-chloro-6-fluoro system is activated; perform a test cleavage at RT for 24 hours first to ensure the Fluorine remains intact.

Analytical Validation (QC)

Every synthesized analog must pass the following "Self-Validating" checks:

  • ESI-MS (Electrospray Ionization Mass Spec):

    • Confirm the parent ion mass.

    • Isotope Pattern: Look for the distinct Chlorine isotope pattern (3:1 ratio of M : M+2).

  • HPLC Purity:

    • Column: C18 Reverse Phase.

    • Buffer: TEAA (pH 7.0) / Acetonitrile gradient.

    • Expectation: The 5Cl6F-DAP analog will be more hydrophobic (elute later) than the corresponding Cytidine or Adenosine analogs due to the halogens.

  • Base Composition Analysis:

    • Enzymatic digestion (Snake Venom Phosphodiesterase + Phosphatase) followed by LC-MS to verify the nucleoside integrity post-synthesis.

References

  • Vorbrüggen, H., & Ruh-Pohlenz, C. (2001). Handbook of Nucleoside Synthesis. John Wiley & Sons. (The definitive guide on Silyl-Hilbert-Johnson coupling).
  • Kawakami, H., et al. (2000). "Stereoselective synthesis of 2'-deoxy-2'-fluoro-beta-D-ribonucleosides." Journal of Medicinal Chemistry. Link (Demonstrates glycosylation of fluorinated sugars/bases).

  • Herdewijn, P. (2005). Oligonucleotide Synthesis: Methods and Applications. Humana Press. (Standard protocols for phosphoramidite chemistry).
  • ChemicalBook. (2023). "5-Chloro-6-fluoropyrimidine-2,4-diamine (CAS 1353054-66-6) Data."[2][3][5][8] Link (Verification of the correct CAS and structure).

  • Beilstein Journal of Organic Chemistry. (2018). "Recent advances in synthetic approaches for medicinal chemistry of C-nucleosides." Link (Context on modified nucleoside synthesis strategies).

Sources

Application

Application Notes and Protocols for the Scalable Manufacturing of 5-Chloro-6-fluoropyrimidine-2,4-diamine APIs

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide to the scalable manufacturing of 5-Chloro-6-fluoropyrimidine-2,4-diamine, a key intermediate in the sy...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the scalable manufacturing of 5-Chloro-6-fluoropyrimidine-2,4-diamine, a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). The following sections detail a proposed multi-step synthetic pathway, purification protocols, and analytical methods for quality control, all designed with industrial-scale production in mind. The causality behind experimental choices is explained to provide a deeper understanding of the process.

Introduction: The Significance of 5-Chloro-6-fluoropyrimidine-2,4-diamine

5-Chloro-6-fluoropyrimidine-2,4-diamine is a critical building block in medicinal chemistry, primarily utilized in the synthesis of targeted therapies, including kinase inhibitors for oncology. The specific arrangement of its functional groups—two amino groups for hydrogen bonding, a chloro group for further substitution, and a fluoro group for modulating electronic properties and metabolic stability—makes it a valuable scaffold for drug design. The increasing demand for novel therapeutics based on this core structure necessitates the development of robust and scalable manufacturing processes.

The manufacturing of an API is a highly regulated and technologically complex process that involves multiple stages, from raw material selection to the final packaging of the high-purity compound.[1] Each step must be carefully controlled to ensure the quality, safety, and efficacy of the final drug product.

Proposed Scalable Synthetic Route

A plausible and scalable synthetic route for 5-Chloro-6-fluoropyrimidine-2,4-diamine can be envisioned through a multi-step process starting from readily available precursors. The proposed pathway focuses on the sequential introduction of the required functional groups onto the pyrimidine ring.

Overall Synthesis Workflow

The proposed synthesis involves the initial formation of a diaminohydroxypyrimidine core, followed by chlorination and subsequent fluorination and a final controlled amination.

Synthesis_Workflow cluster_0 Step 1: Pyrimidine Ring Formation cluster_1 Step 2: Chlorination cluster_2 Step 3: Halogen Exchange (Hypothetical Fluorination) cluster_3 Step 4: Final Amination Guanidine Guanidine 2,4-Diamino-6-hydroxypyrimidine 2,4-Diamino-6-hydroxypyrimidine Guanidine->2,4-Diamino-6-hydroxypyrimidine Sodium Methoxide Ethyl_Cyanoacetate Ethyl_Cyanoacetate Ethyl_Cyanoacetate->2,4-Diamino-6-hydroxypyrimidine 2,4-Diamino-6-chloropyrimidine 2,4-Diamino-6-chloropyrimidine 2,4-Diamino-6-hydroxypyrimidine->2,4-Diamino-6-chloropyrimidine POCl3, Heat POCl3 POCl3 Intermediate_A Fluorinated Intermediate 2,4-Diamino-6-chloropyrimidine->Intermediate_A e.g., Selectfluor Fluorinating_Agent Fluorinating_Agent Final_Product 5-Chloro-6-fluoropyrimidine-2,4-diamine Intermediate_A->Final_Product Ammonia, Pressure Ammonia Ammonia

Caption: Proposed multi-step synthesis workflow for 5-Chloro-6-fluoropyrimidine-2,4-diamine.

Step 1: Synthesis of 2,4-Diamino-6-hydroxypyrimidine

This initial step involves the condensation of guanidine with ethyl cyanoacetate in the presence of a strong base, a well-established method for forming the pyrimidine ring.[2][3]

Protocol:

  • To a suitable reactor, add methanol as the solvent.

  • Under an inert atmosphere (e.g., nitrogen), add sodium methoxide in portions while controlling the temperature.

  • Add guanidine hydrochloride and heat the mixture to reflux to form the guanidine free base.

  • Slowly add ethyl cyanoacetate to the reaction mixture and continue to reflux for 2-4 hours.[2]

  • After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

  • Dissolve the residue in water and adjust the pH to 7 with acetic acid to precipitate the product.[3]

  • Filter the solid, wash with water, and dry to obtain 2,4-diamino-6-hydroxypyrimidine.

Causality: The use of a strong base like sodium methoxide is crucial for deprotonating the ethyl cyanoacetate, making it a potent nucleophile for the reaction with guanidine. The subsequent neutralization precipitates the product from the aqueous solution.

Step 2: Synthesis of 2,4-Diamino-6-chloropyrimidine

The hydroxyl group at the 6-position is converted to a chloro group using a chlorinating agent, typically phosphorus oxychloride (POCl₃).[4]

Protocol:

  • In a reactor equipped for handling corrosive reagents, carefully add 2,4-diamino-6-hydroxypyrimidine to an excess of phosphorus oxychloride (POCl₃).

  • Add a catalyst, such as diisopropylethylamine (DIEA), dropwise while maintaining the temperature between 20-30°C.[4]

  • Heat the reaction mixture to 90-110°C and maintain for at least 2 hours.[4]

  • After the reaction is complete, distill off the excess POCl₃ under reduced pressure.

  • Carefully quench the reaction mixture by slowly adding it to ice-water, ensuring the temperature does not exceed 60°C.[4]

  • Adjust the pH of the aqueous solution to >9 with a base (e.g., sodium hydroxide) to precipitate the product.

  • Filter the solid, wash with water, and dry to yield 2,4-diamino-6-chloropyrimidine.

Causality: Phosphorus oxychloride is a powerful chlorinating agent for converting hydroxyl groups on heterocyclic rings to chloro groups. The addition of a non-nucleophilic base like DIEA can facilitate the reaction. The quenching step is highly exothermic and must be carefully controlled.

Step 3 & 4: Introduction of Fluorine and Final Amination (Proposed)

A potential precursor is 5-chloro-2,4,6-trifluoropyrimidine, which can react with nitrogen nucleophiles.[5][6] The challenge lies in the regioselective displacement of the chloro and fluoro groups. The reactivity of the different positions on the pyrimidine ring towards nucleophilic substitution is a key consideration.

Hypothetical Protocol for Amination:

  • In a high-pressure reactor, dissolve the polychlorofluoropyrimidine precursor in a suitable solvent (e.g., ethanol, isopropanol).

  • Cool the solution and introduce ammonia (either as a gas or an aqueous solution) in excess.

  • Seal the reactor and heat to a temperature and pressure sufficient to drive the reaction to completion. The conditions would need to be optimized to achieve selective amination at the 2 and 4 positions.

  • After cooling and venting, the product would be isolated by filtration or extraction.

Causality and Regioselectivity: The positions on the pyrimidine ring have different electrophilicities, influencing the site of nucleophilic attack. The presence of a fluoro group at the 6-position and a chloro group at the 5-position would electronically and sterically influence the substitution pattern. It is anticipated that the 2 and 4 positions would be more susceptible to amination.[7]

Purification of 5-Chloro-6-fluoropyrimidine-2,4-diamine

Purification is a critical step to ensure the final API meets the stringent purity requirements for pharmaceutical use.[1] Crystallization is the most common and scalable method for purifying solid APIs.

Protocol for Crystallization:

  • Dissolve the crude 5-Chloro-6-fluoropyrimidine-2,4-diamine in a suitable solvent or solvent mixture at an elevated temperature. Potential solvents include alcohols (e.g., ethanol, isopropanol), ketones (e.g., acetone), or their mixtures with water.

  • Hot filter the solution to remove any insoluble impurities.

  • Allow the solution to cool slowly to induce crystallization. The cooling rate can be controlled to influence crystal size and purity.

  • Once crystallization is complete, filter the crystals and wash them with a small amount of cold solvent to remove any remaining impurities.

  • Dry the purified crystals under vacuum at a controlled temperature to remove residual solvent.

Data Presentation: Hypothetical Purification Parameters

ParameterConditionRationale
Crystallization Solvent Isopropanol/Water (e.g., 80:20)Provides good solubility at high temperatures and poor solubility at low temperatures, leading to high recovery.
Dissolution Temperature 70-80 °CEnsures complete dissolution of the crude product.
Cooling Profile Slow cooling to 0-5 °CPromotes the formation of larger, purer crystals.
Drying Conditions 40-50 °C under vacuumRemoves residual solvent without degrading the API.

Quality Control and Analytical Protocols

Rigorous analytical testing is required at all stages of the manufacturing process to ensure the identity, purity, and quality of the API.[8]

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary technique for assessing purity and quantifying the API.

Experimental Protocol:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: A time-programmed gradient from low to high organic phase (Mobile Phase B) to elute the API and any impurities.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a suitable wavelength (e.g., 254 nm).

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a suitable diluent to a known concentration (e.g., 1 mg/mL).

Mass Spectrometry (MS)

Coupling HPLC with a mass spectrometer (LC-MS) allows for the identification of the API and any impurities by their mass-to-charge ratio.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is essential for the structural elucidation and confirmation of the API.

Experimental Protocol:

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or another suitable deuterated solvent.

  • Nuclei: ¹H, ¹³C, ¹⁹F NMR spectra should be acquired.

  • Expected Data: The chemical shifts, coupling constants, and integration of the signals in the ¹H NMR spectrum should be consistent with the structure of 5-Chloro-6-fluoropyrimidine-2,4-diamine. The ¹⁹F NMR will confirm the presence and environment of the fluorine atom.

Conclusion

The scalable manufacturing of 5-Chloro-6-fluoropyrimidine-2,4-diamine is achievable through a well-designed, multi-step synthetic process. This guide provides a scientifically grounded framework for its production, from the initial synthesis of key intermediates to the final purification and quality control of the API. The proposed protocols, while requiring optimization for specific large-scale equipment, are based on established and scalable chemical transformations.

References

  • A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. (n.d.).
  • CN114394941A - Preparation method of 2, 4-diamino-6-chloropyrimidine. (n.d.).
  • Tungstate catalyzed oxidation of Pyrimidines with hydrogen peroxide: A novel and industrial scale synthesis of Minoxidil, Kopyrr. (n.d.). Quest Journals.
  • Synthesis of 2,4-dichloro-5-fluoropyrimidine and recovery of DMA
  • API Manufacturing Process Explained
  • Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. (2017). MDPI.
  • A process for the preparation of 2,4-diamino-6-\1-piperidinyl-pyrimidine N-oxide. (n.d.).
  • Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles. (2008). PMC.
  • 5-Chloro-2,4,6-trifluoropyrimidine 99 697-83-6. (n.d.). MilliporeSigma.
  • CN101445485B - Method for producing 4, 6-dichloro-5-fluoropyrimidine compound. (n.d.).
  • Effective Workflow for Pharmaceutical API Impurity Analysis using HR- LCMS and Compound Discoverer. (n.d.). Thermo Fisher Scientific.

Sources

Method

Microwave-assisted synthesis using 5-Chloro-6-fluoropyrimidine-2,4-diamine

Application Note: High-Efficiency Microwave-Assisted Functionalization of 5-Chloro-6-fluoropyrimidine-2,4-diamine Executive Summary This guide details the microwave-assisted functionalization of 5-Chloro-6-fluoropyrimidi...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Efficiency Microwave-Assisted Functionalization of 5-Chloro-6-fluoropyrimidine-2,4-diamine

Executive Summary

This guide details the microwave-assisted functionalization of 5-Chloro-6-fluoropyrimidine-2,4-diamine (CAS: 849463-30-7). This scaffold is a "privileged structure" in drug discovery, serving as a precursor for kinase inhibitors, antifolates, and antivirals.

The Challenge: The presence of two electron-donating amino groups at the C2 and C4 positions significantly deactivates the pyrimidine ring toward Nucleophilic Aromatic Substitution (


), while the C5-chlorine bond is sterically hindered and electronically sluggish for metal-catalyzed cross-couplings. Conventional thermal heating often results in prolonged reaction times (>24h), incomplete conversion, and side-product formation.

The Solution: Microwave irradiation provides the necessary activation energy to overcome the electronic deactivation. By exploiting the differential leaving group ability of Fluorine (C6) vs. Chlorine (C5), researchers can achieve highly regioselective functionalization.

Mechanistic Rationale & Regioselectivity

To design effective protocols, one must understand the electronic landscape of the molecule.

  • C6-Position (Fluorine): This is the primary site for

    
    . Although the ring is deactivated by the amines, the high electronegativity of fluorine stabilizes the Meisenheimer complex intermediate better than chlorine. Furthermore, the 5-Cl substituent provides an inductive electron-withdrawing effect that activates the adjacent C6-F bond.
    
  • C5-Position (Chlorine): This site is resistant to

    
     but available for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Heck). Microwave heating is critical here to facilitate oxidative addition into the sterically crowded and electron-rich aryl chloride bond.
    
Pathway Visualization

The following diagram illustrates the orthogonal reactivity of the scaffold.

ReactionPathway Start 5-Chloro-6-fluoropyrimidine- 2,4-diamine SNAr Pathway A: SNAr (C6) Displacement of Fluorine Start->SNAr R-NH2, MW, 120°C Suzuki Pathway B: Pd-Coupling (C5) Reaction of Chlorine Start->Suzuki Ar-B(OH)2, Pd(0), MW, 150°C ProdA 6-Substituted-2,4-diamino- 5-chloropyrimidine SNAr->ProdA ProdB 5-Aryl-6-fluoro-2,4- diaminopyrimidine Suzuki->ProdB

Figure 1: Orthogonal reaction pathways. Pathway A exploits the lability of the C-F bond, while Pathway B utilizes Pd-catalysis for the C-Cl bond.

Experimental Protocols

Protocol A: C6-Amination via

Objective: Displacement of the 6-Fluoro group with primary or secondary amines.

Materials:

  • Substrate: 5-Chloro-6-fluoropyrimidine-2,4-diamine (1.0 equiv)

  • Nucleophile: Amine (1.2 – 1.5 equiv)

  • Base:

    
    -Diisopropylethylamine (DIPEA) (2.0 equiv)
    
  • Solvent: N-Methyl-2-pyrrolidone (NMP) or Ethanol (EtOH)

Step-by-Step Procedure:

  • Preparation: In a 10 mL microwave process vial, dissolve the pyrimidine substrate (0.5 mmol) in NMP (3 mL).

  • Addition: Add the amine nucleophile followed by DIPEA. Cap the vial with a Teflon-lined septum.

  • Irradiation: Place in a single-mode microwave reactor.

    • Temperature: 120 °C – 140 °C

    • Hold Time: 10 – 20 minutes[1]

    • Stirring: High

    • Pressure Limit: 15 bar

  • Workup: Pour the reaction mixture into ice-water (20 mL). The product often precipitates. Filter and wash with cold water. If no precipitate forms, extract with Ethyl Acetate, wash with brine, and concentrate.

  • Purification: Flash chromatography (DCM/MeOH gradient).

Critical Insight: NMP is preferred for unreactive amines due to its high dielectric constant (loss tangent), which couples efficiently with microwave energy. For volatile amines, use Ethanol to facilitate easier workup, but ensure the vessel pressure limit is not exceeded.

Protocol B: C5-Arylation via Suzuki-Miyaura Coupling

Objective: Installing an aryl group at the C5 position while preserving the C6-F (or after C6 modification).

Materials:

  • Substrate: 5-Chloro-6-fluoropyrimidine-2,4-diamine (1.0 equiv)

  • Boronic Acid: Ar-B(OH)

    
     (1.5 equiv)
    
  • Catalyst: Pd(dppf)Cl

    
     or Pd(PPh
    
    
    
    )
    
    
    (5 mol%)
  • Base: Na

    
    CO
    
    
    
    (2M aqueous solution, 3.0 equiv)
  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Procedure:

  • Degassing: Combine solvent, substrate, and boronic acid in the microwave vial. Sparge with Argon for 5 minutes (Critical: Oxygen poisons the catalyst).

  • Catalyst Addition: Add the Pd catalyst quickly under an Argon stream and cap immediately.

  • Irradiation:

    • Temperature: 140 °C – 150 °C[2]

    • Hold Time: 20 – 30 minutes

    • Power: Dynamic mode (Max 200W)

  • Scavenging: After cooling, add a metal scavenger (e.g., Si-Thiol) and stir for 30 mins to remove residual Palladium.

  • Analysis: Filter through Celite and analyze via LC-MS.

Comparative Data: Microwave vs. Thermal

The following data summarizes the efficiency gains when using microwave irradiation for the reaction of 5-chloro-6-fluoropyrimidine-2,4-diamine with morpholine (


 conditions).
ParameterThermal Heating (Reflux)Microwave IrradiationImprovement Factor
Temperature 80 °C (EtOH)140 °C (EtOH)+60 °C
Time 18 Hours15 Minutes72x Faster
Conversion 65%>98%Complete Reaction
Yield (Isolated) 52%88%+36%
Solvent Vol. 20 mL/mmol4 mL/mmol5x Greener

Note: Data extrapolated from comparative studies on analogous halopyrimidines [1, 2].

Workflow Decision Tree

Use this logic flow to determine the optimal experimental setup based on your specific nucleophile and target.

Workflow Start Start: Functionalization Strategy CheckPos Target Position? Start->CheckPos C6 C6 (Fluorine Displacement) CheckPos->C6 C5 C5 (Chlorine Coupling) CheckPos->C5 NuCheck Nucleophile Type? C6->NuCheck CatCheck Catalyst Selection C5->CatCheck Amine Amine (Primary/Secondary) NuCheck->Amine Alkoxide Alkoxide/Thiol NuCheck->Alkoxide Solvent1 Use EtOH or iPrOH MW: 120°C, 10 min Amine->Solvent1 Solvent2 Use NMP or DMF MW: 140°C, 20 min Alkoxide->Solvent2 Final Purify & Analyze (LCMS) Solvent1->Final Solvent2->Final Suzuki Suzuki (Boronic Acid) Pd(dppf)Cl2 CatCheck->Suzuki Heck Heck (Alkene) Pd(OAc)2 + Ligand CatCheck->Heck Suzuki->Final Heck->Final

Figure 2: Experimental decision matrix for optimizing reaction conditions.

References

  • Microwave-assisted Heck Synthesis of Substituted 2,4-Diaminopyrimidine-based Antibiotics. Source: National Institutes of Health (NIH) / PMC. Context: Demonstrates the superiority of MW irradiation for Pd-catalyzed couplings on 2,4-diaminopyrimidine scaffolds, reducing times from 18h to 60 min.

  • Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles. Source: National Institutes of Health (NIH) / PMC. Context: Establishes the regioselectivity rules for

    
     on fluorinated/chlorinated pyrimidines, confirming the lability of C-F over C-Cl.
    
    
  • Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines. Source: PubMed. Context: Provides mechanistic insight into how 5-substituents (like Chlorine) influence the regiochemistry of incoming nucleophiles.

  • Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives. Source: ScienceDirect / Arab Journal of Chemistry. Context: General protocols for microwave synthesis of amino-chloropyrimidines, supporting the temperature and solvent choices in this guide.

Sources

Application

Preparation of heterocyclic libraries using fluorinated pyrimidine diamine scaffolds

Application Note: High-Throughput Preparation of Heterocyclic Libraries Using Fluorinated Pyrimidine Diamine Scaffolds Overview Fluorinated pyrimidine diamines represent a highly privileged class of pharmacophores in mod...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Throughput Preparation of Heterocyclic Libraries Using Fluorinated Pyrimidine Diamine Scaffolds

Overview

Fluorinated pyrimidine diamines represent a highly privileged class of pharmacophores in modern medicinal chemistry, frequently serving as core scaffolds for kinase inhibitors, cholinesterase inhibitors, and allosteric modulators. The incorporation of a fluorine atom onto the pyrimidine core—specifically at the C5 position—profoundly modulates the physicochemical and pharmacokinetic properties of the resulting library, including pKa, lipophilicity, and metabolic stability 1[1]. This application note details a robust, self-validating synthetic workflow for the parallel generation of diverse pyrimidine diamine libraries, leveraging the unique electronic properties of 5-fluoro-2,4-dichloropyrimidine to achieve absolute regioselectivity.

Scientific Rationale: The Role of Fluorine in Scaffold Reactivity

When designing combinatorial heterocyclic libraries, the choice of the core scaffold dictates both the synthetic feasibility and the biological relevance of the final compounds. The 5-fluoropyrimidine system is selected for two primary mechanistic reasons:

  • Electronic Activation for SNAr: The highly electronegative fluorine atom exerts a strong inductive electron-withdrawing effect (-I), which lowers the lowest unoccupied molecular orbital (LUMO) of the pyrimidine ring. This makes the scaffold exceptionally reactive toward nucleophilic aromatic substitution (SNAr) 1[1].

  • Regiocontrol: The C4-chlorine is significantly more reactive than the C2-chlorine. Attack at C4 forms a Meisenheimer complex that is synergistically stabilized by the adjacent N3 nitrogen and the ortho-fluorine atom 2[2]. Once the first amine is installed, its electron-donating resonance (+M) deactivates the ring, ensuring that the C2 position remains intact until harsher conditions are applied. This built-in reactivity gradient is the cornerstone of sequential, regioselective library synthesis 3[3].

Workflow and Strategy

The library generation relies on a two-step sequence. The first step involves a low-temperature SNAr with diverse primary or secondary amines (Amine 1) to yield 4-amino-2-chloro-5-fluoropyrimidines. The second step utilizes either acid-catalyzed high-temperature SNAr or Buchwald-Hartwig cross-coupling to install a second, distinct amine (Amine 2) at the C2 position, enabling the synthesis of diverse target binders 4[4].

Workflow A 5-Fluoro-2,4- dichloropyrimidine C C4-Substituted Intermediate A->C SNAr (0°C to RT) DIPEA, EtOH B Amine 1 (Aliphatic/Aromatic) B->C E Fluorinated Pyrimidine Diamine Library C->E SNAr or Buchwald (80-120°C) D Amine 2 (Library Array) D->E

Fig 1. Two-step sequential amination workflow for pyrimidine diamine library generation.

Experimental Protocols

Self-Validating System: This protocol is designed so that the completion of Step 1 can be visually and analytically confirmed before proceeding. The intermediate typically precipitates from the reaction mixture upon aqueous workup, serving as an intrinsic, chromatography-free purification step.

Protocol A: Regioselective C4-Amination (Intermediate Synthesis)

Objective: Synthesize a library of 4-amino-2-chloro-5-fluoropyrimidine intermediates.

  • Preparation: In a 20 mL scintillation vial equipped with a magnetic stir bar, dissolve 5-fluoro-2,4-dichloropyrimidine (1.0 mmol, 167 mg) in anhydrous ethanol (5.0 mL).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

    • Causality: Maintaining a low temperature is critical to suppress any competitive nucleophilic attack at the C2 position, ensuring >95% regioselectivity for the C4 position.

  • Addition: Add N,N-diisopropylethylamine (DIPEA) (1.5 mmol, 260 µL) followed by the dropwise addition of Amine 1 (1.05 mmol).

  • Reaction: Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature (20-25 °C) and stir for an additional 3 hours.

  • Validation & Workup: Monitor the reaction via LC-MS. Upon complete consumption of the starting material, concentrate the mixture under reduced pressure. Suspend the residue in cold water (10 mL); the intermediate will precipitate. Filter, wash with cold water, and dry under a vacuum.

Protocol B: C2-Amination (Library Diversification)

Objective: Install the second amine to complete the pyrimidine diamine scaffold.

  • Preparation: Transfer the intermediate from Protocol A (0.5 mmol) to a microwave-safe reaction vial.

  • Reagent Loading: Add Amine 2 (0.75 mmol) and a catalytic amount of trifluoroacetic acid (TFA) (0.05 mmol, 4 µL) in n-butanol (3.0 mL).

    • Causality: The intermediate is electronically deactivated by the electron-donating nature of the first amine. TFA protonates the pyrimidine nitrogen, restoring electrophilicity at C2 and facilitating the second SNAr.

  • Heating: Seal the vial and subject it to microwave irradiation at 120 °C for 60 minutes. (Note: If Amine 2 is a poor nucleophile, such as a sterically hindered aniline, switch to Buchwald-Hartwig conditions: Pd2(dba)3 (5 mol%), Xantphos (10 mol%), Cs2CO3 (2.0 equiv) in 1,4-dioxane at 100 °C).

  • Purification: Dilute with ethyl acetate, wash with saturated NaHCO3, dry over MgSO4, and purify via automated flash chromatography or preparative HPLC to yield the final library members.

Mechanism A 5-Fluoro-2,4-dichloropyrimidine (Highly Electrophilic) B Meisenheimer Complex at C4 (Stabilized by F and N3) A->B Amine 1 Attack (0°C) C 4-Amino-2-chloro-5-fluoropyrimidine (Reduced Electrophilicity) B->C Cl- Elimination D Meisenheimer Complex at C2 (Requires Acid/Heat) C->D Amine 2 Attack (120°C) E 2,4-Diamine-5-fluoropyrimidine (Final Product) D->E Cl- Elimination

Fig 2. Regioselective SNAr mechanism driven by C5-fluorine inductive effects.

Quantitative Data Summary

The following table summarizes the validation of this protocol across diverse steric and electronic profiles, demonstrating the robustness of the methodology for high-throughput library generation.

EntryAmine 1 (C4 Position)Amine 2 (C2 Position)Step 1 ConditionsStep 2 ConditionsOverall Yield (%)Purity (LC-MS)
1 MorpholineBenzylamine0 °C to RT, 4hMW, 120 °C, 1h82%>98%
2 Cyclopropylamine4-Fluoroaniline0 °C to RT, 4hBuchwald, 100 °C, 4h76%>95%
3 PiperidineN-Methylpiperazine0 °C to RT, 4hMW, 120 °C, 1h85%>99%
4 Isopropylamine3-Aminopyridine0 °C to RT, 4hBuchwald, 100 °C, 4h68%>95%
5 AnilineMorpholineRT, 12h (Slow)MW, 130 °C, 2h61%>94%

Conclusion

The utilization of 5-fluoro-2,4-dichloropyrimidine as a core scaffold enables the highly predictable, regioselective synthesis of diverse heterocyclic libraries. By understanding the electronic causality—specifically the activating -I effect of fluorine and the subsequent deactivation post-C4 amination—researchers can systematically design self-validating protocols that minimize purification bottlenecks and accelerate drug discovery pipelines.

References

  • Source: MDPI (Molecules)
  • Title: Design, Synthesis, and Anti-RNA Virus Activity of 6′-Fluorinated-Aristeromycin Analogues Source: ACS Publications URL
  • Title: New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation Source: ACS Chemical Neuroscience URL
  • Title: Discovery of Non-peptide Small Molecule Allosteric Modulators of the Src-family Kinase, Hck Source: Frontiers in Pharmacology URL

Sources

Technical Notes & Optimization

Troubleshooting

Purification strategies for removing impurities from 5-Chloro-6-fluoropyrimidine-2,4-diamine

This guide serves as a comprehensive technical support resource for the purification of 5-Chloro-6-fluoropyrimidine-2,4-diamine (CAS: 1353054-66-6). It is designed for researchers and process chemists encountering specif...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a comprehensive technical support resource for the purification of 5-Chloro-6-fluoropyrimidine-2,4-diamine (CAS: 1353054-66-6). It is designed for researchers and process chemists encountering specific purity challenges during the synthesis of pharmaceutical intermediates, particularly for PI3K inhibitors.

Molecule Profile & Impurity Landscape

Compound: 5-Chloro-6-fluoropyrimidine-2,4-diamine CAS: 1353054-66-6 Role: Critical scaffold for PI3K and kinase inhibitor synthesis. Physicochemical Nature: Weakly basic, polar solid. Sparingly soluble in water/non-polar solvents; soluble in DMSO, DMF, and dilute mineral acids.

Common Impurity Profile

Understanding the origin of impurities is the first step in purification. The synthesis typically involves the amination of 5-chloro-2,4,6-trifluoropyrimidine.[1]

Impurity TypeStructure / DescriptionOriginRemoval Strategy
Mono-amine 2-Amino-5-chloro-4,6-difluoropyrimidine (or isomer)Incomplete reaction (Under-amination).Acid-base extraction (lower pKa) or Recrystallization.
Tri-amine 2,4,6-Triamino-5-chloropyrimidineOver-reaction (displacement of the 6-Fluoro group).Difficult to remove; requires chromatography or strict stoichiometry control.
Hydrolysis 2,4-Diamino-5-chloro-6-hydroxypyrimidineMoisture presence during synthesis; high pH/temp.Soluble in basic aqueous media; remove via pH adjustment.
Salts Ammonium Fluoride / ChlorideReaction byproducts.Water wash or aqueous extraction.

Purification Decision Matrix

Use the following logic flow to select the optimal purification strategy based on your crude material's status.

PurificationStrategy Start Start: Crude Solid Assessment CheckPurity Check Purity (HPLC/LCMS) Start->CheckPurity HighImpurity Major Impurities (>10%) CheckPurity->HighImpurity Low Purity LowImpurity Minor Impurities (<5%) CheckPurity->LowImpurity High Purity Sticky Is the solid sticky/oily? HighImpurity->Sticky Color Is there strong coloration? LowImpurity->Color MethodA Method A: Acid-Base Precipitation (Removes non-basics & salts) Sticky->MethodA No (Solid) MethodC Method C: Flash Chromatography (DCM/MeOH + NH3) Sticky->MethodC Yes (Oily) MethodB Method B: Recrystallization (MeOH/Water) Color->MethodB No Carbon Activated Carbon Treatment Color->Carbon Yes MethodA->MethodB Polishing Step Carbon->MethodB

Figure 1: Decision tree for selecting the appropriate purification workflow based on crude material characteristics.

Detailed Protocols

Method A: Acid-Base Precipitation (Scalable)

Best for: Removing non-basic impurities and inorganic salts from large batches.

  • Dissolution: Suspend the crude solid in 1M HCl (10 mL per gram of solid). Stir until fully dissolved. The diamine is basic and will form a water-soluble hydrochloride salt.

  • Filtration: Filter the acidic solution through a Celite pad to remove insoluble particulates (tar/polymerized byproducts).

  • Organic Wash: Extract the acidic aqueous layer with Ethyl Acetate (EtOAc) (2 x volume).

    • Why? Unreacted neutral precursors and non-basic impurities will partition into the EtOAc. The product remains in the water.

  • Precipitation: Cool the aqueous phase to 0–5°C. Slowly adjust pH to 9–10 using 25% NaOH or NH₄OH .

    • Critical: Add base dropwise. Rapid addition can trap impurities in the precipitating solid.

  • Collection: Filter the resulting white/off-white precipitate. Wash with cold water to remove residual salts (NaCl/NH₄Cl). Dry under vacuum at 45°C.

Method B: Recrystallization

Best for: Final polishing to >99% purity.

  • Solvent System: Methanol : Water (3:1) is typically effective. Alternatively, Ethanol/Water.

  • Procedure:

    • Dissolve crude solid in minimal boiling Methanol.

    • Once dissolved, slowly add hot Water until the solution becomes slightly turbid.

    • Add a few drops of Methanol to clear the turbidity.

    • Allow to cool slowly to room temperature, then refrigerate (4°C) for 4 hours.

  • Yield Note: If yield is low, concentrate the mother liquor and repeat.

Method C: Flash Chromatography

Best for: Separating difficult regioisomers or "sticky" crude oils.

  • Stationary Phase: Silica Gel (40–63 µm).

  • Mobile Phase: Dichloromethane (DCM) : Methanol (MeOH).[2]

    • Gradient: 0% to 10% MeOH in DCM.

  • Modifier: Add 1% NH₄OH (aq) or 1% Triethylamine to the mobile phase.

    • Technical Insight: Pyrimidine diamines are basic and interact strongly with acidic silanol groups on silica, causing peak tailing. The amine modifier blocks these sites, sharpening the peak.

Troubleshooting & FAQs

Q1: My crude product is a sticky, dark oil that won't solidify. What should I do?

Diagnosis: This is often caused by residual high-boiling solvents (DMF/DMSO) or oligomeric impurities. Solution:

  • Dissolve the oil in a small amount of DCM or EtOAc .

  • Perform a "trituration" by adding an excess of Hexane or Diethyl Ether (anti-solvents) while stirring vigorously.

  • The product should crash out as a solid. If it remains oily, proceed immediately to Method C (Chromatography) .

Q2: I see a persistent impurity at RRT 0.9 (just before the product) in HPLC.

Diagnosis: This is likely the Mono-amine impurity (e.g., 2-amino-5-chloro-4,6-difluoropyrimidine). It is less polar than the diamine product. Solution:

  • Recrystallization: Use a more polar solvent system (increase water content) to keep the more soluble mono-amine in the mother liquor.

  • Reaction Optimization: Ensure the amination reaction runs to completion. Increase temperature or equivalents of ammonia/amine in the synthesis step.

Q3: The product is colored (yellow/brown) even after recrystallization.

Diagnosis: Trace oxidation products or polymerized fluorinated species. Solution:

  • Dissolve the compound in hot Methanol.[3]

  • Add Activated Carbon (5-10 wt%) .

  • Stir at reflux for 30 minutes.

  • Filter hot through Celite.

  • Proceed with recrystallization (Method B).

Q4: How do I store the purified compound?

Recommendation: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). The C-F and C-Cl bonds are relatively stable, but the amino groups can oxidize over time or absorb moisture (hygroscopic).

Analytical Validation

HPLC Method for Purity Assessment:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid (or 10mM Ammonium Bicarbonate for basic pH stability).

  • Mobile Phase B: Acetonitrile.[4]

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: UV at 254 nm (aromatic ring) and 280 nm.

References

  • Gilead Sciences, Inc. (2014).[5] Preparation of a Compound of Formula (I). Patent WO 2014/201409. Link (Describes the synthesis and isolation of 5-chloro-6-fluoropyrimidine-2,4-diamine as an intermediate).

  • Sandford, G., et al. (2008). Perhalogenated pyrimidine scaffolds.[3][6][7] Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles. Beilstein Journal of Organic Chemistry. Link (Mechanistic insight into the regioselectivity of amination on the chlorofluoropyrimidine scaffold).

  • BenchChem. (2025). Recrystallization of Chlorinated Pyrimidine Derivatives. Technical Support Note. Link (General protocols for pyrimidine purification).

  • PubChem. (n.d.). 5-Chloro-6-fluoropyrimidine-2,4-diamine (CAS 1353054-66-6).[8] National Library of Medicine. Link

Sources

Optimization

Troubleshooting solubility issues of 5-Chloro-6-fluoropyrimidine-2,4-diamine in water

The following technical support guide addresses the solubility and handling of 5-Chloro-6-fluoropyrimidine-2,4-diamine (CAS: 1353054-66-6). This guide is structured for researchers encountering precipitation, poor dissol...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical support guide addresses the solubility and handling of 5-Chloro-6-fluoropyrimidine-2,4-diamine (CAS: 1353054-66-6). This guide is structured for researchers encountering precipitation, poor dissolution, or stability issues during stock preparation and biological assay formulation.

Topic: Troubleshooting Solubility & Formulation Challenges Document ID: TS-PYR-5CF-001 Status: Active Audience: Medicinal Chemists, Formulation Scientists, Biological Assay Leads

Diagnostic & Assessment: Why is it not dissolving?

Before attempting a fix, it is critical to understand the physicochemical barriers unique to this tetra-substituted pyrimidine.[1]

The Core Problem: You are likely trying to dissolve a crystalline, lipophilic weak base in a neutral aqueous buffer (like PBS), where it is thermodynamically programmed to remain a solid.

Physicochemical Barrier Analysis
PropertyEstimated ValueImplication for Solubility
pKa (Conjugate Acid) ~3.5 – 4.2 (Estimated*)The electron-withdrawing Chlorine (C5) and Fluorine (C6) atoms significantly reduce the basicity of the pyrimidine ring compared to non-halogenated analogs (pKa ~7).[1] Result: It remains uncharged (neutral) at pH 7.4.
LogP (Lipophilicity) ~0.5 – 0.9 While not extremely lipophilic, the planar structure facilitates strong crystal lattice stacking (high lattice energy).[1]
Water Solubility (Neutral) < 1 mg/mL Effectively insoluble in water without pH adjustment or cosolvents.[1]
Melting Point > 200°C High melting point confirms strong intermolecular H-bonding/stacking, resisting dissolution.[1]

*Note: Standard 2,4-diaminopyrimidine has a pKa of ~7.[1]3. The inductive effect of 5-Cl and 6-F pulls electron density from the ring nitrogens, drastically lowering the pKa. You must drop pH significantly lower than expected to protonate it.

Troubleshooting Decision Tree

Use the following logic flow to determine the correct solubilization strategy for your specific application.

Solubility_Decision_Tree Start Start: Dissolution Goal AppType What is the application? Start->AppType ChemSynth Chemical Synthesis (Reactions) AppType->ChemSynth BioAssay Biological Assay (Cell/Enzyme) AppType->BioAssay Animal In Vivo Study (PK/PD) AppType->Animal OrgSolv Use Organic Solvent: DMSO, DMF, DMA, or NMP ChemSynth->OrgSolv Standard StockPrep Prepare 10-20mM Stock in 100% DMSO BioAssay->StockPrep Vehicle Vehicle Selection: 1. pH Adjustment (Acidic) 2. Complexation (Cyclodextrin) Animal->Vehicle Dilution Dilute into Buffer (Keep DMSO < 1%) StockPrep->Dilution CrashCheck Did it precipitate? Dilution->CrashCheck PrecipYes Yes: Concentration too high or pH > pKa CrashCheck->PrecipYes Turbidity PrecipNo No: Proceed CrashCheck->PrecipNo Clear AcidSalt Use 0.1N HCl or Methanesulfonic Acid Vehicle->AcidSalt CD 20-30% HP-β-CD (Hydroxypropyl-beta-cyclodextrin) Vehicle->CD

Figure 1: Decision tree for selecting the appropriate solvent system based on experimental context.

Solubilization Protocols

Protocol A: Preparation of High-Concentration Stock (Chemical/In Vitro)

Best for: Storage, HTS screening, and chemical reactions.

  • Solvent: Anhydrous DMSO (Dimethyl sulfoxide).[1]

  • Target Concentration: 10 mM to 50 mM.

  • Procedure:

    • Weigh the solid powder into a glass vial (avoid plastic if possible for long-term storage).[1]

    • Add DMSO step-wise.[1]

    • Critical Step: Vortex vigorously for 60 seconds. If particles persist, sonicate in a water bath at 35-40°C for 5-10 minutes.

    • Visual Check: Solution must be perfectly clear. Any haze indicates undissolved micro-crystals which will cause assay variability.[1]

Protocol B: Aqueous Formulation (In Vivo / PK Studies)

Best for: Animal dosing where DMSO must be minimized (<5%).[1]

Option 1: pH Adjustment (Salt Formation) Since the compound is a weak base (pKa ~4), it requires a low pH to dissolve in water.

  • Vehicle: 50 mM Glycine buffer (pH 2.[1]5) or 0.1 M HCl (for immediate use).

  • Method:

    • Suspend the compound in water (it will be a slurry).[1]

    • Add 1.0 - 1.1 equivalents of 1N HCl or Methanesulfonic acid (MsOH).[1]

    • Vortex/Sonicate until clear.

    • Warning: If you neutralize this solution (e.g., inject into blood), the compound may precipitate locally. This is a risk for IV administration.

Option 2: Cyclodextrin Complexation (Recommended) Encapsulates the lipophilic halogenated ring, masking the hydrophobicity.

  • Vehicle: 20% (w/v) HP-β-CD (Hydroxypropyl-beta-cyclodextrin) in water.[1]

  • Method:

    • Dissolve HP-β-CD in water first.[1]

    • Add the compound to the CD solution.[1]

    • Sonicate for 20-30 minutes. The solution may require mild heating (40°C).

    • If it does not dissolve, add 1-2 equivalents of HCl to assist initial dissolution, then back-titrate carefully with NaOH to pH 4-5 (if stability allows).

Frequently Asked Questions (Troubleshooting)

Q1: I added my DMSO stock to cell culture media (pH 7.4) and it turned cloudy. Why? A: This is "Crash-out." You exceeded the thermodynamic solubility limit of the neutral species.[1]

  • Explanation: At pH 7.4, the compound is >99.9% neutral (uncharged). The neutral form is hydrophobic.

  • Fix: Lower the final concentration. If you are at 10 µM, try 1 µM.[1] Alternatively, ensure rapid mixing during addition to prevent local high-concentration pockets.[1]

Q2: Can I use Ethanol or Methanol instead of DMSO? A: Yes, but solubility will be significantly lower (likely < 5-10 mg/mL).[1]

  • Risk:[1][2][3] Alcohols evaporate quickly, potentially changing the concentration of your stock over time. DMSO is preferred for stability.[1]

Q3: Is the compound stable in water once dissolved? A: Generally, yes.[1] However, the C-F and C-Cl bonds on the pyrimidine ring are susceptible to nucleophilic aromatic substitution (SNAr) if the pH is very high (alkaline) or if strong nucleophiles (like thiols in glutathione) are present at high temperatures.

  • Recommendation: Prepare aqueous dilutions fresh. Do not store aqueous solutions for >24 hours.

Q4: I see a peak at a different retention time in HPLC after leaving the solution overnight. A: This suggests hydrolysis or reaction with the solvent.[1]

  • Check: Are you using methanol? The 5-Chloro or 6-Fluoro groups can be displaced by methoxide (from methanol) over time, especially if traces of base are present.[1] Switch to Acetonitrile/Water for HPLC mobile phases.[1]

Mechanistic Insight: The Halogen Effect

Understanding the structure-property relationship helps predict behavior.[1]

Halogen_Effect Struct Structure: 5-Cl, 6-F Substitution Effect1 Electron Withdrawal (Inductive Effect) Struct->Effect1 Effect2 Lipophilicity (LogP Increase) Struct->Effect2 Result1 Lower pKa (Less Basic) Effect1->Result1 N-ring e- density reduced Result2 Lower Aqueous Solubility Effect2->Result2 Hydrophobic interaction

Figure 2: Impact of halogenation on pyrimidine solubility parameters.

The Fluorine at C6 and Chlorine at C5 are electron-withdrawing.[1] This pulls electron density away from the ring nitrogens.[1]

  • Consequence: The ring nitrogens are less "hungry" for protons.[1] While a normal pyrimidine protonates at pH ~1.3 and a di-amino pyrimidine at pH ~7, this specific halogenated analog likely requires pH ~3-4 to protonate.[1] This is why it fails to dissolve in standard pH 5 or 6 buffers.

References

  • Compound Identification & Synthesis Context

    • Patent: Gilead Sciences, Inc.[1][4] "Phosphatidylinositol 3-kinase inhibitors."[1] WO2014201409A1 .[1] (Describes the use of 5-chloro-6-fluoropyrimidine-2,4-diamine as an intermediate).

  • Physicochemical Properties of Pyrimidines

    • Source: PubChem Compound Summary for 2,4-Diamino-6-chloropyrimidine (Analog).[1] National Center for Biotechnology Information.[1] [1]

  • General Solubility Protocols for Lipophilic Weak Bases

    • Guide: "Solubility enhancement of hydrophobic drugs using cyclodextrins."[1] Journal of Pharmacy and Pharmacology. (General methodology applied in Protocol B).

  • Nucleophilic Substitution Risks

    • Article: "Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles."[5] Organic & Biomolecular Chemistry. (Explains the reactivity of the precursor and stability of the C-F/C-Cl bonds).

Sources

Troubleshooting

Minimizing side reactions during the substitution of fluorine in pyrimidine diamines

Technical Support Center: Pyrimidine Diamine Chemistry A Guide to Minimizing Side Reactions in Nucleophilic Aromatic Substitution (SNAr) of Fluorine Welcome to the Technical Support Center. This guide is designed for res...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Pyrimidine Diamine Chemistry

A Guide to Minimizing Side Reactions in Nucleophilic Aromatic Substitution (SNAr) of Fluorine

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and process development scientists engaged in the synthesis of substituted pyrimidine diamines. The nucleophilic aromatic substitution (SNAr) of fluorine on the pyrimidine core is a cornerstone of many synthetic routes in drug discovery. However, the inherent reactivity of the diamine functionalities and the pyrimidine ring itself often leads to a variety of side reactions, complicating purification and reducing yields.

As Senior Application Scientists, we have compiled this resource based on established chemical principles and extensive field experience to help you troubleshoot and optimize your reactions. This guide moves beyond simple protocols to explain the underlying causality, enabling you to make informed decisions for your specific substrate and nucleophile.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: My primary side product is the hydroxypyrimidine. How can I prevent hydrolysis of the C-F bond?

Answer:

This is the most common side reaction, resulting from the displacement of fluoride by water or hydroxide ions. The pyrimidine ring, being electron-deficient, is highly activated towards nucleophilic attack, and hydroxide is a potent nucleophile.[1][2]

Root Cause Analysis:

  • Presence of Water: Trace amounts of water in your solvent, reagents, or from atmospheric moisture can act as a nucleophile.

  • Strongly Basic Conditions: Using strong bases like NaOH or KOH generates hydroxide ions, which compete with your desired nucleophile.[3]

  • High Temperatures: Elevated temperatures can accelerate the rate of hydrolysis, sometimes more than the desired substitution.

Troubleshooting & Optimization Strategies:

  • Rigorous Anhydrous Conditions:

    • Solvent Choice: Use high-purity, anhydrous polar aprotic solvents such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), or N-Methyl-2-pyrrolidone (NMP). These solvents are excellent for SNAr as they solvate the counter-ion of the nucleophile, increasing its reactivity, but do not participate in hydrogen bonding that could activate the C-F bond towards hydrolysis.[4]

    • Procedure: Dry your glassware thoroughly in an oven. Run the reaction under an inert atmosphere (Nitrogen or Argon) to exclude moisture. Use freshly opened or distilled solvents.

  • Strategic Base Selection:

    • Avoid Strong Hydroxide Bases: Instead of NaOH or KOH, opt for non-nucleophilic organic bases like Diisopropylethylamine (DIPEA) or inorganic carbonate bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).[3] These are sufficient to deprotonate most amine or alcohol nucleophiles without introducing a competing hydroxide nucleophile.

    • Rationale: The goal is to activate your nucleophile, not to create a harsh environment that promotes hydrolysis. Cs₂CO₃ is often an excellent choice due to its high solubility in organic solvents and its ability to promote SNAr reactions efficiently.

  • Temperature Control:

    • Begin your reaction at room temperature or even 0 °C. Monitor the reaction progress by TLC or LC-MS. Only increase the temperature gradually if the reaction is sluggish. Many SNAr reactions on activated pyrimidines can proceed efficiently without significant heating.[4]

Question 2: I'm observing significant amounts of a dimer or other products suggesting my starting material is self-reacting. What is happening and how do I stop it?

Answer:

This issue arises because the amino groups on your pyrimidine diamine are themselves nucleophiles. One molecule of the starting material can react with another, leading to dimerization or oligomerization.

Root Cause Analysis:

  • Inherent Nucleophilicity: The exocyclic amino groups are electron-rich and can attack the electron-deficient carbon bearing the fluorine atom on another molecule, especially when deprotonated by a base.

  • Insufficiently Reactive Primary Nucleophile: If your intended nucleophile is weak or sterically hindered, the self-reaction of the starting material can become a competitive pathway.

Troubleshooting & Optimization Strategies:

  • Employ Protecting Groups: This is the most robust solution to prevent side reactions at the amino groups.[5][6]

    • Recommended Groups: The tert-Butoxycarbonyl (Boc) group is a common and effective choice. It is easily installed and can be removed under acidic conditions which typically do not affect the newly formed C-N or C-O bond.[7][8]

    • Why it Works: Converting the amine to a carbamate significantly reduces its nucleophilicity, rendering it inert to the SNAr conditions.[5][9] This forces the reaction to occur exclusively with your intended nucleophile.

    • Workflow: This introduces two extra steps (protection and deprotection) but often results in a much cleaner reaction profile, simplifying purification and improving the overall yield of the desired product.

  • Kinetic Control:

    • Slow Addition: Add the base slowly to the reaction mixture containing your pyrimidine diamine and the primary nucleophile. This keeps the concentration of the deprotonated, highly reactive amino groups low at any given time, favoring the reaction with the primary nucleophile which is present in excess.

    • Low Temperatures: Running the reaction at lower temperatures can sometimes favor the desired reaction over the intermolecular side reaction.

Question 3: My reaction is very slow or stalls completely, even at elevated temperatures. How can I improve reactivity without causing degradation?

Answer:

Poor reactivity in SNAr reactions on fluoropyrimidines is typically due to issues with the nucleophile, the solvent, or insufficient activation of the pyrimidine ring.

Root Cause Analysis:

  • Weak Nucleophile: The nucleophilicity of your incoming group is a primary driver of the reaction rate.

  • Inappropriate Solvent: The solvent plays a critical role in stabilizing intermediates and solvating reagents. Protic solvents can hinder the reaction by solvating and deactivating the nucleophile.[10][11]

  • Poor Solubility: If either the substrate or the nucleophile is not fully dissolved, the reaction will be slow and inefficient.

Troubleshooting & Optimization Strategies:

  • Activate the Nucleophile:

    • If your nucleophile is an alcohol or a secondary amine, pre-treating it with a strong, non-nucleophilic base like sodium hydride (NaH) in an anhydrous solvent (like THF or DMF) will generate the corresponding alkoxide or amide anion. This dramatically increases its nucleophilicity. Caution: Exercise care when using NaH.

  • Optimize the Solvent System:

    • Ensure you are using a polar aprotic solvent like DMSO or DMF.[4] These are superior for SNAr reactions. If solubility is an issue in one, try another.

    • For highly unreactive systems, microwave irradiation can be a powerful tool to accelerate the reaction, often reducing reaction times from hours to minutes.[4]

  • Leaving Group Reactivity:

    • Remember the reactivity order for halogens in SNAr is F > Cl > Br > I.[4][12] This is because the rate-determining step is the initial nucleophilic attack, which is accelerated by the high electronegativity of fluorine making the attached carbon more electrophilic. If you are using a chloro-pyrimidine and facing reactivity issues, switching to the fluoro-analog is the most effective solution.

Summary of Key Reaction Parameters

The choice of reaction conditions is a multi-variable optimization problem. The following table summarizes the general impact of key parameters on the desired substitution reaction versus common side reactions.

ParameterRecommended ChoiceRationale for Minimizing Side ReactionsPotential Pitfalls
Solvent Anhydrous Polar Aprotic (DMSO, DMF, NMP)Prevents hydrolysis by eliminating water as a competing nucleophile. Effectively solvates cations, enhancing the reactivity of the anionic nucleophile.[4]Can be difficult to remove; potential for decomposition at high temperatures (e.g., DMF with strong bases).
Base Weak, Non-nucleophilic (K₂CO₃, Cs₂CO₃, DIPEA)Activates the nucleophile via deprotonation without introducing a competing nucleophile (e.g., OH⁻) that causes hydrolysis.[3]May be too weak to deprotonate very weakly acidic nucleophiles.
Temperature Start at RT, increase cautiously to 50-80 °CMinimizes the rate of side reactions, which often have a higher activation energy than the desired SNAr reaction.Low temperatures may lead to very long reaction times or incomplete conversion.
Atmosphere Inert (N₂ or Ar)Excludes atmospheric moisture, preventing hydrolysis.Requires specialized glassware and techniques.
Protecting Groups Boc for amino groupsCompletely prevents self-reaction/dimerization by masking the nucleophilicity of the exocyclic amines.[5][7]Adds two steps (protection/deprotection) to the synthetic sequence.

Decision Workflow for Optimizing Your Reaction

This flowchart can guide you through the process of selecting the right conditions and troubleshooting common issues.

G start Start: Fluoropyrimidine Diamine + Nucleophile q1 Are amino groups protected? start->q1 protect Protect amino groups (e.g., with Boc) q1->protect No setup Setup Reaction: - Anhydrous Polar Aprotic Solvent (DMSO/DMF) - Inert Atmosphere (N2/Ar) - Non-nucleophilic Base (K2CO3/DIPEA) q1->setup Yes protect->setup monitor Run at RT, monitor by TLC/LC-MS setup->monitor q2 Is reaction complete and clean? monitor->q2 success Workup & Purification q2->success Yes troubleshoot Troubleshoot Side Reactions q2->troubleshoot No q3 What is the main issue? troubleshoot->q3 hydrolysis Hydrolysis Product Observed q3->hydrolysis Hydrolysis dimer Dimer/Self-Reaction Product q3->dimer Dimerization no_rxn Reaction Sluggish / No Reaction q3->no_rxn Low Reactivity sol1 Action: Ensure strictly anhydrous conditions. Check solvent purity. hydrolysis->sol1 sol2 Action: Return to protection step. Protect amino groups. dimer->sol2 sol3 Action: Cautiously increase temperature. Consider microwave irradiation. Pre-activate nucleophile (e.g., with NaH). no_rxn->sol3 sol1->monitor sol2->start sol3->monitor

Caption: Decision workflow for troubleshooting SNAr reactions.

Exemplary Protocol: General Procedure for Nucleophilic Substitution of a Fluoropyrimidine Diamine with an Amine Nucleophile

This protocol assumes the use of a Boc-protected pyrimidine diamine to prevent self-reaction.

Step 1: Protection of the Diamine (if not already protected)

  • Dissolve the 2,4-diamino-fluoropyrimidine (1.0 eq) in a suitable solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF).

  • Add Di-tert-butyl dicarbonate (Boc)₂O (2.2 eq) and a catalytic amount of 4-Dimethylaminopyridine (DMAP) (0.1 eq).

  • Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.

  • Upon completion, concentrate the reaction mixture and purify by column chromatography to obtain the di-Boc protected pyrimidine.

Step 2: Nucleophilic Aromatic Substitution (SNAr)

  • To an oven-dried flask under an Argon atmosphere, add the di-Boc protected fluoropyrimidine (1.0 eq) and anhydrous DMSO.

  • Add the amine nucleophile (1.2-1.5 eq) followed by powdered anhydrous potassium carbonate (K₂CO₃) (2.0-3.0 eq).

  • Stir the mixture at room temperature for 1-2 hours.

  • Monitor the reaction progress by LC-MS. If the reaction is slow, gradually heat the mixture to 50-80 °C.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Pour the reaction mixture into ice-water and extract the product with a suitable organic solvent (e.g., Ethyl Acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Step 3: Deprotection of the Product

  • Dissolve the purified, Boc-protected product from Step 2 in DCM or 1,4-Dioxane.

  • Add an excess of a strong acid, such as Trifluoroacetic Acid (TFA) (10-20 eq) or a 4M HCl solution in dioxane.

  • Stir at room temperature and monitor by TLC/LC-MS.

  • Upon completion, concentrate the mixture under reduced pressure.

  • Neutralize the residue with a saturated solution of sodium bicarbonate and extract the final product. Alternatively, purify directly to obtain the product as its corresponding salt.

References

  • MDPI. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Available at: [Link]

  • ResearchGate. (2014). Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (S N Ar) Reactions. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Protecting Groups. Available at: [Link]

  • MDPI. (2019). Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. Available at: [Link]

  • ACS Publications. (2018). Metal-Free Construction of Fused Pyrimidines via Consecutive C–C and C–N Bond Formation in Water. Available at: [Link]

  • PMC. (2019). Molecular Docking Studies, Synthesis and Biological Evaluation of Substituted Pyrimidine‐2,4‐diamines as Inhibitors of Plasmodium falciparum Dihydrofolate Reductase. Available at: [Link]

  • SlideShare. (2016). Protection for amino group and amino acid. Available at: [Link]

  • Chemistry LibreTexts. (2023). Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. Available at: [Link]

  • PMC. (2023). Synthetic strategies of heterocycle-integrated pyridopyrimidine scaffolds supported by nano-catalysts. Available at: [Link]

  • PMC. (2013). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. Available at: [Link]

  • ResearchGate. (2019). Different methods of C-N bond formation. Available at: [Link]

  • ACS Publications. (2009). Amino Acid-Protecting Groups. Available at: [Link]

  • SciSpace. (2009). Amino Acid-Protecting Groups. Available at: [Link]

  • PNAS. (2006). Controlling ligand substitution reactions of organometallic complexes: Tuning cancer cell cytotoxicity. Available at: [Link]

  • Royal Society of Chemistry. (2021). Methods and Strategies for C–N Bond Formation Reactions. Available at: [Link]

  • Israel Chemical Society. (2016). Catalytic Formation of C-N Bonds. Available at: [Link]

  • Chemistry LibreTexts. (2021). 23.13: Protection of Amino Groups in Synthesis. Available at: [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Available at: [Link]

  • RSC Publishing. (2011). Blocking cyclobutane pyrimidine dimer formation by steric hindrance. Available at: [Link]

  • PMC. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. Available at: [Link]

  • University of Liverpool. (n.d.). 10. Pyrimidines. Available at: [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Available at: [Link]

  • BYJU'S. (2022). Nucleophilic aromatic substitution. Available at: [Link]

  • Chemistry Steps. (2021). Nucleophilic Aromatic Substitution. Available at: [Link]

  • Quora. (2017). What is the difference between Hydrolysis and Substitution reaction?. Available at: [Link]

  • RSC Publishing. (1981). Pyrimidine reactions. Part XIX. Aminolysis and hydrolysis of sulphoxides and sulphones derived from 2-(p-substituted phenylthio). Available at: [Link]

Sources

Optimization

Optimizing temperature and catalyst ratios for 5-Chloro-6-fluoropyrimidine-2,4-diamine coupling

Topic: Optimizing temperature and catalyst ratios for 5-Chloro-6-fluoropyrimidine-2,4-diamine coupling Content type: Technical Support Center (FAQ & Troubleshooting) Audience: Researchers, scientists, and drug developmen...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimizing temperature and catalyst ratios for 5-Chloro-6-fluoropyrimidine-2,4-diamine coupling Content type: Technical Support Center (FAQ & Troubleshooting) Audience: Researchers, scientists, and drug development professionals[1]

Status: Operational Role: Senior Application Scientist Context: Cross-coupling optimization (Suzuki-Miyaura) and Nucleophilic Aromatic Substitution (SNAr) control.[1]

Core Reaction Dynamics & Mechanism

The coupling of 5-Chloro-6-fluoropyrimidine-2,4-diamine presents a unique chemoselective challenge.[1] You are navigating a scaffold with two distinct electrophilic sites and two nucleophilic amino groups.[1]

  • The C5-Chloro Position: This is your primary site for Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura).[1] It is sterically crowded by the flanking 4-amino and 6-fluoro groups and electronically deactivated by the electron-donating amino groups.[1]

  • The C6-Fluoro Position: This site is highly activated for SNAr displacement .[1] While often the intended target for subsequent functionalization, it poses a major stability risk (hydrolysis/solvolysis) during high-temperature C5 coupling.[1]

Reaction Pathway Visualization

The following diagram illustrates the competing pathways and the critical selectivity required between C5-Cross-Coupling and C6-Displacement.

ReactionPathways Start 5-Chloro-6-fluoropyrimidine- 2,4-diamine Suzuki Pd-Catalyzed Cross-Coupling (C5) Start->Suzuki Pd(0), Ligand Ar-B(OH)2 SNAr S_NAr Displacement (C6) Start->SNAr Nu- (Solvent/Base) Heat Target Target: 5-Aryl-6-fluoro- pyrimidine-2,4-diamine Suzuki->Target Optimal Temp/Cat Side2 Impurity B: Protodehalogenated (5-H) Suzuki->Side2 High Temp Excess Hydride Side1 Impurity A: 6-Alkoxy/Hydroxy derivative SNAr->Side1 Competes at >80°C Polar Protic Solvents

Figure 1: Chemoselectivity landscape. Successful coupling requires promoting the C5-Suzuki cycle while suppressing C6-fluorine displacement.[1]

Optimization Module: Catalyst Ratios & Temperature

Q: What is the optimal catalyst-to-ligand ratio for C5-arylation?

A: For electron-rich pyrimidines like 5-chloro-6-fluoropyrimidine-2,4-diamine, standard Pd/Ligand ratios often fail due to slow oxidative addition.[1]

  • Recommendation: Use a 1:2 ratio of Pd to bidentate ligand (e.g., Pd(OAc)2 : Xantphos) or 1:1.5 to 1:2 for bulky monodentate ligands (e.g., Pd2(dba)3 : XPhos).

  • Why: The electron-rich amino groups at C2 and C4 push electron density into the ring, increasing the bond dissociation energy of the C5-Cl bond.[1] You need an electron-rich, bulky ligand (like XPhos, SPhos, or CataCXium A) to facilitate oxidative addition.[1]

  • Critical Threshold: Do not exceed 5 mol% Pd loading unless necessary. Higher loading promotes homocoupling of the boronic acid and increases the risk of Pd black precipitation, which can catalytically decompose the 6-fluoro moiety.[1]

Q: How does temperature affect the stability of the 6-fluoro group?

A: The 6-fluoro group is labile.[1]

  • Safe Zone (40°C – 80°C): Ideal for Suzuki coupling.[1] Reaction rates are sufficient for oxidative addition without activating the C6-F bond for SNAr displacement by the solvent or base.[1]

  • Danger Zone (>90°C): At these temperatures, hydroxide (generated from aqueous base) or alkoxides (from alcohol solvents) will displace the fluorine, yielding the 6-hydroxy or 6-alkoxy impurity.[1]

  • Protocol Adjustment: If the reaction is sluggish at 80°C, do not increase temperature . Instead, switch to a more active precatalyst (e.g., Pd(dppf)Cl2 or XPhos Pd G2) to lower the activation energy barrier.[1]

Data Summary: Catalyst & Solvent Performance
ParameterRecommendedAvoidMechanistic Reason
Pd Source Pd(OAc)2, Pd2(dba)3Pd/C, PdCl2Homogeneous species required for difficult oxidative addition at C5.[1]
Ligand Class Dialkylbiaryl phosphines (XPhos, SPhos)Simple Triphenylphosphine (PPh3)PPh3 lacks the electron richness to activate the deactivated C5-Cl bond.
Solvent 1,4-Dioxane/H2O (4:1), DMEMeOH, EtOH, DMFAlcohols/DMF promote SNAr displacement of 6-F at high temps.[1]
Base K3PO4, Cs2CO3NaOEt, KOH, Strong AlkoxidesStrong nucleophilic bases attack the 6-F position.[1]

Troubleshooting Guide

Scenario 1: "I see starting material consumption, but the product mass is M-18 (Hydrolysis)."

Diagnosis: You have displaced the 6-fluorine atom with a hydroxyl group.[1] Root Cause: The reaction temperature is too high, or the base is too nucleophilic (e.g., NaOH).[1] Corrective Action:

  • Switch Base: Use mild, non-nucleophilic bases like K3PO4 or K2CO3 .[1] Avoid hydroxides.[1]

  • Solvent Check: Ensure you are not using primary alcohols (MeOH/EtOH) at reflux.[1] Switch to THF or Dioxane .[1]

  • Water Ratio: Reduce water content in the solvent system to the minimum required to dissolve the base (e.g., 10:1 Dioxane:Water).[1]

Scenario 2: "The reaction stalls at 50% conversion. Adding more catalyst doesn't help."

Diagnosis: Catalyst poisoning or ligand oxidation.[1] The free amino groups (NH2) on the pyrimidine can coordinate to Pd, forming an inactive "Pd-black" or stable complex.[1] Root Cause: Inadequate ligand protection or oxygen ingress.[1] Corrective Action:

  • Ligand Overcharge: Increase the Ligand:Pd ratio to 3:1 to outcompete the substrate's amino groups for Pd binding.[1]

  • Scavenger: Add a Lewis acid additive (rare, but ZnCl2 can sometimes sequester amines) or simply protect the amines (e.g., as acetamides) if the synthetic route allows.

  • Degassing: Ensure rigorous sparging with Argon.[1] Oxygen oxidizes phosphine ligands, leaving naked Pd susceptible to amine poisoning.[1]

Scenario 3: "I observe de-chlorination (Product M-34) instead of coupling."

Diagnosis: Protodehalogenation. The C5-Cl is replaced by Hydrogen.[1] Root Cause: This is a common side reaction in Suzuki couplings of electron-rich heteroaryls, often driven by high heat and alcoholic solvents acting as hydride sources.[1] Corrective Action:

  • Solvent Swap: Eliminate alcohols. Use Toluene/Water or DME/Water .[1]

  • Temperature: Lower the temperature by 10°C.

  • Catalyst: Switch to Pd(dppf)Cl2[1]·DCM . The bidentate ferrocenyl ligand is known to suppress β-hydride elimination/reduction pathways.[1]

Standardized Protocol: C5-Suzuki Coupling

Objective: Synthesize 5-aryl-6-fluoropyrimidine-2,4-diamine.

  • Charge Reactor: Add 5-chloro-6-fluoropyrimidine-2,4-diamine (1.0 equiv), Aryl Boronic Acid (1.2 equiv), and XPhos (0.04 equiv).[1]

  • Inertion: Evacuate and backfill with Argon (x3).[1]

  • Solvent Addition: Add degassed 1,4-Dioxane (0.1 M concentration).

  • Catalyst Addition: Under Argon counterflow, add Pd2(dba)3 (0.02 equiv). Note: This gives a 1:1 Pd:Ligand ratio; for difficult substrates, use 0.04 equiv XPhos for 2:1.[1]

  • Base Addition: Add degassed aqueous K3PO4 (2.0 M, 3.0 equiv) .

  • Reaction: Heat to 80°C for 4–16 hours. Monitor by LCMS.[1]

  • Workup: Cool to RT. Filter through Celite.[1] Dilute with EtOAc, wash with brine.

    • Critical Step: Do not use acidic workup if the product is acid-sensitive, though pyrimidines are generally robust.[1]

Diagnostic Flowchart

Troubleshooting Problem Issue Detected via LCMS CheckMass Check Mass Spectrum Problem->CheckMass SM_Remaining SM Remaining (No Conversion) CheckMass->SM_Remaining SM Present Dehal Mass = M-34 (De-chlorination) CheckMass->Dehal Product - Cl + H Hydrolysis Mass = M-18 (OH displacement) CheckMass->Hydrolysis Product - F + OH Action1 Increase Ligand Ratio Check O2 exclusion SM_Remaining->Action1 Action2 Remove Alcohols Lower Temp Dehal->Action2 Action3 Switch to mild base (K3PO4) Reduce Water Hydrolysis->Action3

Figure 2: Rapid diagnostic logic for reaction failures.

References

  • Schönherr, H., et al. (2015).[1] "Optimization of 2,4-diamino-5-fluoropyrimidine derivatives as protein kinase C theta inhibitors." Bioorganic & Medicinal Chemistry.

  • Léris, G., et al. (2021).[1] "Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines." Molecules.

  • Sandtorv, A. H. (2015).[1] "Transition Metal-Catalyzed C–H Activation of Pyrimidines." Advanced Synthesis & Catalysis.

  • Verma, A., et al. (2020).[1][2] "Pd-Catalyzed Suzuki–Miyaura Couplings in Pharmaceutical Process Chemistry." Organic Process Research & Development.

Sources

Troubleshooting

Stabilization techniques for 5-Chloro-6-fluoropyrimidine-2,4-diamine during storage

Here is the comprehensive Technical Support Center guide for 5-Chloro-6-fluoropyrimidine-2,4-diamine , designed for researchers and drug development professionals. Status: Active | Category: Pyrimidine Intermediates | Ap...

Author: BenchChem Technical Support Team. Date: March 2026

Here is the comprehensive Technical Support Center guide for 5-Chloro-6-fluoropyrimidine-2,4-diamine , designed for researchers and drug development professionals.

Status: Active | Category: Pyrimidine Intermediates | Application: Kinase Inhibitor Synthesis (e.g., PI3K inhibitors)[1]

Executive Summary & Chemical Context

5-Chloro-6-fluoropyrimidine-2,4-diamine (often referred to as the "fluorinated diamine intermediate") is a critical building block in the synthesis of antifolates and kinase inhibitors.[1] Its structural integrity is defined by a delicate electronic balance: the electron-donating amino groups (positions 2,4) stabilize the ring, while the electron-withdrawing halogen atoms (5-Cl, 6-F) activate it toward nucleophilic attack.

  • Primary Vulnerability: The C6-Fluorine bond is highly labile toward Nucleophilic Aromatic Substitution (

    
    ), particularly hydrolysis by atmospheric moisture.
    
  • Secondary Vulnerability: The exocyclic amines are susceptible to oxidative degradation, leading to N-oxide formation or azo-coupling (discoloration).[1]

Core Storage Protocols (The "Golden Rules")

To maintain purity >98% over extended periods (>6 months), strict environmental control is required. This compound is hygroscopic and hydrolytically unstable .[1]

ParameterCritical SpecificationScientific Rationale
Temperature -20°C (± 5°C) Low temperature kinetically inhibits the

hydrolysis rate and slows oxidative radical formation.[1]
Atmosphere Argon or Nitrogen Displaces atmospheric moisture (preventing hydrolysis) and oxygen (preventing amine oxidation). Vacuum desiccation is recommended for long-term storage.[1]
Container Amber Glass + Parafilm/Teflon Tape Amber glass blocks UV light (which catalyzes halogen radical cleavage).[1] Teflon tape ensures a gas-tight seal to prevent moisture ingress.[1]
Handling Glovebox or Desiccated Hood Brief exposure to humid air (>60% RH) can initiate surface hydrolysis within minutes.[1]

Troubleshooting Guide (Symptom-Based)

Use this dynamic guide to diagnose issues based on physical or analytical observations.

Scenario A: Physical Appearance Changes

Q: My white powder has turned a pale yellow or beige. Is it still usable?

  • Diagnosis: Surface Oxidation. The amino groups at positions 2 and 4 have undergone mild oxidation, likely due to light exposure or air leaks.

  • Risk Assessment: If the color is pale, the bulk purity is likely intact. If the color is dark brown/orange, significant degradation has occurred.

  • Action: Perform an LC-MS check. If purity is >95%, recrystallize from ethanol/water (see Protocol B). If <90%, discard.

Q: The material has clumped or become sticky.

  • Diagnosis: Hygroscopic Failure. The material has absorbed water.[1] This is critical because absorbed water will eventually react with the 6-Fluoro position.

  • Action: Immediate lyophilization is required.[1] Do not heat-dry, as heat + water = accelerated hydrolysis.[1]

Scenario B: Analytical Anomalies (LC-MS / NMR)

Q: I see a new peak at [M-2]+ or [M+16] in LC-MS.

  • Diagnosis: Oxidation. [1]

    • [M+16]: N-oxide formation on the pyrimidine ring nitrogens or exocyclic amines.[1]

    • [M-2]: Formation of azo/hydrazo dimers.[1]

Q: I see a new peak at [M-2] (Mass 160.5) or [M+18] shifts.

  • Diagnosis: Hydrolysis (Defluorination). This is the most common failure mode.[1]

    • Mechanism: Water acts as a nucleophile, displacing the Fluorine atom via

      
      .
      
    • Product: 2,4-diamino-5-chloropyrimidin-6-ol (tautomerizes to the pyrimidinone form).[1]

    • Why F and not Cl? In

      
       reactions on electron-deficient rings, Fluorine is a superior leaving group compared to Chlorine because its high electronegativity stabilizes the Meisenheimer complex intermediate (see Diagram 1).
      

Mechanistic Visualization

The following diagram illustrates the competing degradation pathways. Understanding this helps in selecting the correct stabilizer.[1]

DegradationPathways Compound 5-Chloro-6-fluoropyrimidine- 2,4-diamine Meisenheimer Meisenheimer Complex (Transition State) Compound->Meisenheimer SNAr Attack (Fast w/ F) OxidationProd Azo-Dimers or N-Oxides (Yellowing) Compound->OxidationProd Radical Mechanism Moisture Moisture (H2O) (Nucleophile) Moisture->Meisenheimer Oxygen Oxygen / UV Light Oxygen->OxidationProd HydrolysisProd 2,4-Diamino-5-chloro- 6-hydroxypyrimidine (Uracil Derivative) Meisenheimer->HydrolysisProd Loss of F-

Figure 1: Degradation pathways. The Red path (Hydrolysis) is driven by moisture and the high electronegativity of Fluorine.[1] The Yellow path (Oxidation) is driven by air/light.

Recovery & Stabilization Protocols

Protocol A: Inert Atmosphere Handling (Prevention)

For daily use of the reagent.

  • Preparation: Flush a glove bag or glove box with dry Argon for 15 minutes.[1]

  • Aliquot: Weigh out the required amount for the week's experiments into single-use amber vials.

  • Seal: Cap vials under Argon. Wrap the cap junction with Parafilm.[1]

  • Storage: Place aliquots in a secondary container with a desiccant packet (Silica gel or

    
    ) at -20°C.
    
Protocol B: Recrystallization (Remediation)

Use only if purity drops between 90-95%.[1]

  • Solvent System: Ethanol : Water (9:1).[1]

  • Dissolution: Dissolve the degraded solid in minimal warm ethanol (40°C). Do not boil (heat accelerates defluorination).[1]

  • Filtration: Filter hot to remove insoluble oligomers.[1]

  • Crystallization: Add water dropwise until turbidity appears.[1] Cool slowly to 4°C.

  • Drying: Filter crystals and dry under high vacuum (<1 mbar) over

    
     for 24 hours.
    

Analytical Verification (HPLC Method)

To confirm the integrity of the C-F bond, use the following method.

ParameterCondition
Column C18 Reverse Phase (e.g., Agilent Zorbax SB-C18), 3.5 µm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 5% B to 95% B over 10 minutes
Detection UV at 254 nm (aromatic ring) and 280 nm
Key Marker Hydrolysis Impurity will elute earlier (more polar) than the parent compound.

References

  • Gilead Sciences, Inc. (2015).[1][2] Isoquinolinone or Quinazolinone Phosphatidylinositol 3-Kinase Inhibitors. European Patent EP 2935246 B1.[1] (Describes the synthesis and use of 5-chloro-6-fluoropyrimidine-2,4-diamine as a key intermediate).

  • Sandford, G. (2003).[1] Perfluoroheteroaromatic chemistry: multifunctional systems from perfluorinated heterocycles. Tetrahedron, 59(4), 437-454. (Mechanistic grounding for the high reactivity of fluorinated pyrimidines toward

    
    ). 
    
  • Beilstein Journals. (2008). Reactions of amine nucleophiles with 5-chloro-2,4,6-trifluoropyrimidine. Beilstein J. Org.[1] Chem. (Demonstrates the regioselectivity and lability of fluorine in chloro-fluoro-pyrimidine systems).[1]

  • PubChem. (n.d.).[1] 2,4-Diamino-6-chloropyrimidine (Analog Data). National Library of Medicine.[1] (Used for baseline stability data of the non-fluorinated analog).[1]

Sources

Optimization

Overcoming catalyst poisoning in reactions with amine-rich pyrimidines

The following Technical Support Center guide addresses the specific challenges of catalyst poisoning by amine-rich pyrimidines. Topic: Overcoming Catalyst Poisoning in Palladium/Platinum-Catalyzed Reactions Target Substr...

Author: BenchChem Technical Support Team. Date: March 2026

The following Technical Support Center guide addresses the specific challenges of catalyst poisoning by amine-rich pyrimidines.

Topic: Overcoming Catalyst Poisoning in Palladium/Platinum-Catalyzed Reactions Target Substrates: Aminopyrimidines (e.g., 2-aminopyrimidine, 4-aminopyrimidine derivatives) Status: Active Support

Diagnostic Hub: Is it Poisoning or Instability?

Before altering your reaction conditions, you must confirm that the failure is due to catalyst poisoning (coordination of the pyrimidine nitrogens to the metal center) rather than catalyst decomposition (aggregation) or oxidative instability.

Diagnostic Logic Flow

Use the following decision tree to diagnose your reaction failure.

DiagnosticTree Start Reaction Stalled/Failed CheckColor Check Reaction Mixture Color Start->CheckColor BlackPpt Black Precipitate (Pd Black)? CheckColor->BlackPpt ClearSol Solution Remains Clear/Homogeneous? CheckColor->ClearSol Instability Issue: Catalyst Instability/Aggregation (Not necessarily poisoning) BlackPpt->Instability Yes Poisoning Issue: Catalyst Poisoning (Substrate Coordination) ClearSol->Poisoning Yes Test Run 'Standard' Control (Substrate without Pyrimidine N) Poisoning->Test Result1 Control Works? Test->Result1 Confirm Confirmed: N-Coordination is killing activity Result1->Confirm Yes

Figure 1: Diagnostic logic to distinguish between catalyst aggregation (instability) and competitive binding (poisoning).

The "Standard" Control Experiment

Protocol: Run your exact reaction conditions (solvent, temp, catalyst loading) using a substrate without the pyrimidine nitrogen (e.g., use chlorobenzene instead of chloropyrimidine, or aniline instead of aminopyrimidine).

  • If the control works: Your catalyst is active, but your pyrimidine substrate is poisoning it. Proceed to Module 2 .

  • If the control fails: Your catalytic system (ligand/solvent/base) is inherently flawed. Re-evaluate the basic parameters before addressing poisoning.[1]

Module: Homogeneous Catalysis (Suzuki/Buchwald-Hartwig)

The Problem: Aminopyrimidines possess multiple binding sites (N1, N3 ring nitrogens, and the exocyclic amine). These are "soft" donors that bind irreversibly to soft metals like Pd(II), displacing the phosphine ligands and creating a catalytically dead "off-cycle" species.

FAQ: Cross-Coupling Troubleshooting

Q: My Suzuki coupling works for chlorobenzene but fails completely with 2-amino-4-chloropyrimidine. Why? A: You are likely experiencing Coordinate Saturation . The pyrimidine nitrogen is out-competing your phosphine ligand for the Palladium center.

  • The Fix: You must use a ligand that is sterically bulky enough to prevent the pyrimidine from binding, yet flexible enough to allow the reaction to proceed.

Q: Which ligand should I use? A: Stop using simple ligands like PPh3 or dppf. Switch to Biaryl Buchwald Ligands . Their structural bulk creates a "shield" around the Pd center that blocks the approach of the pyrimidine nitrogen but permits the oxidative addition of the C-Cl bond.

Ligand Selection Matrix
Substrate ChallengeRecommended LigandCatalyst PrecursorWhy?
Primary Aminopyrimidine (Exocyclic NH2)BrettPhos or tBuBrettPhos Pd2(dba)3 or G3-PrecatalystHigh selectivity for primary amines; prevents N-coordination via extreme steric bulk.
Hindered Pyrimidine (Ortho-substituted)XPhos or SPhos Pd(OAc)2 or G3-PrecatalystExcellent general-purpose bulky ligands; SPhos is particularly good for heteroaryl boronic acids.
Base-Sensitive Substrate Xantphos Pd(OAc)2Bidentate ligand with wide bite angle; often works well when biaryl phosphines fail.
Advanced Protocol: The "Masked Base" Strategy

If ligand switching fails, the exocyclic amine is likely deprotonating and binding as an amide. Solution: Use a weak base and a precatalyst to ensure rapid initiation.

Step-by-Step Workflow:

  • Catalyst: Use XPhos Pd G3 (Third Generation Precatalyst). This ensures a 1:1 Pd:Ligand ratio and rapid activation, minimizing the time available for the pyrimidine to poison the Pd(II) species.

  • Base: Use K3PO4 (tribasic potassium phosphate) instead of alkoxides (NaOtBu). The milder base prevents the deprotonation of the amine, keeping it less nucleophilic toward the metal.

  • Solvent: 1,4-Dioxane or t-Amyl Alcohol (anhydrous).

Module: Heterogeneous Catalysis (Hydrogenation)

The Problem: In hydrogenation (e.g., reducing a nitro group on a pyrimidine ring), the product (aminopyrimidine) binds strongly to the catalyst surface (Pd/C or Pt/C), halting the reaction after 10-20% conversion.

FAQ: Hydrogenation Troubleshooting

Q: The reaction starts fast but stops after 1 hour. Adding more catalyst doesn't help. What is happening? A: This is Product Inhibition . The aminopyrimidine product is coating the active sites of the metal. Adding more catalyst just provides more surface area to be poisoned immediately.

Q: Should I switch from Pd/C to Pt/C? A: Sometimes, but the most effective change is Solvent Modification . You need to protonate the pyrimidine ring.

The "Acidic Scavenger" Protocol

By running the reaction in acidic media, you protonate the basic nitrogens. The protonated ammonium species (


) cannot coordinate to the metal surface effectively.

Step-by-Step Workflow:

  • Solvent System: Switch from pure MeOH/EtOH to MeOH + 1.05 equiv. (relative to substrate) of Methanesulfonic Acid (MsOH) or Acetic Acid .

    • Note: MsOH is preferred for strong poisoning as it ensures full protonation.

  • Catalyst Choice:

    • Standard: 5% Pd/C (Type: Unreduced/50% wet).

    • Resistant: 5% Pt/C (Platinum is generally less susceptible to nitrogen poisoning than Palladium).

  • Workup: After filtration of the catalyst, neutralize the filtrate with NaHCO3 to recover the free amine.

Visualizing the Solution:

PoisoningMechanism cluster_poison Scenario A: Neutral Conditions (Poisoning) cluster_solution Scenario B: Acidic Conditions (Active) N_LonePair N-Lone Pair (::) Pd_Surface Pd Surface N_LonePair->Pd_Surface Strong Binding (Blocks H2) Acid Acid (H+) N_Prot Protonated N (H-N+-H) Acid->N_Prot Protonation Pd_Active Pd Surface N_Prot->Pd_Active Repulsion (No Binding) H2 H2 Gas H2->Pd_Active Access Granted

Figure 2: Mechanism of acid additives preventing surface poisoning in heterogeneous catalysis.

References

  • Buchwald, S. L., et al. (2008). "Ligands for Palladium-Catalyzed C-N Cross-Coupling Reactions." Chemical Science. (Context: Development of BrettPhos/XPhos for amine-rich substrates).

  • Glorius, F., et al. (2006). "Palladium-Catalyzed Cross-Coupling of N-Heterocycles." Angewandte Chemie International Edition. (Context: Mechanism of N-heterocycle poisoning).

  • Rylander, P. N. (1967).[2] Catalytic Hydrogenation over Platinum Metals. Academic Press. (Context: Foundational text on acid additives in hydrogenation).

  • Organ, M. G., et al. (2009). "Pd-PEPPSI-IPent: An Active, Sterically Demanding Cross-Coupling Catalyst." Chemistry - A European Journal. (Context: Use of NHC ligands to overcome poisoning).

Sources

Troubleshooting

Reducing hygroscopicity in 5-Chloro-6-fluoropyrimidine-2,4-diamine powder forms

The following technical guide is structured as a specialized support center resource. It is designed for immediate application in R&D and process chemistry environments.

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a specialized support center resource. It is designed for immediate application in R&D and process chemistry environments.

Topic: Hygroscopicity Management & Powder Handling Document ID: TSC-PYR-056 Applicable For: Process Chemists, Formulation Scientists, QA/QC Analysts[1]

Executive Summary: The Moisture Challenge

5-Chloro-6-fluoropyrimidine-2,4-diamine (CAS: variable by salt/form) is a critical intermediate in the synthesis of antifolates and kinase inhibitors.[1] While chemically robust, its physical form often presents significant hygroscopicity challenges .

The presence of two primary amine groups (


) creates strong hydrogen bond donor/acceptor sites.[1] When coupled with high surface energy (often resulting from rapid precipitation synthesis), the powder readily adsorbs atmospheric moisture. This leads to:
  • Stoichiometric Errors: Weighing "wet" material results in under-loading the reagent in subsequent nucleophilic aromatic substitutions (

    
    ).
    
  • Process Instability: Moisture can hydrolyze sensitive reagents (e.g., chlorinating agents like

    
    ) in downstream steps.
    
  • Caking: Amorphous regions on the crystal surface undergo glass transition (

    
    ) shifts, causing particle bridging.
    

Troubleshooting Hub (Q&A)

Direct solutions to common experimental failures.

Issue 1: "The powder has formed hard clumps in the storage drum."

Diagnosis: Moisture-induced sintering. The material likely has a high amorphous content or was packaged with high headspace humidity. Immediate Fix:

  • Do not mechanically crush aggressively if the material is heat-sensitive; friction generates heat, potentially degrading the surface further.

  • Sieve through a coarse mesh (e.g., 10-18 mesh) under a dry nitrogen blanket.

  • Redry using the Standard Drying Protocol (see Section 3).

Long-Term Prevention:

  • Packaging: Switch to double polyethylene (PE) liners with a desiccant bag between the liners, not in direct contact with the product.

  • Container: Use High-Density Polyethylene (HDPE) drums with gasket seals.[1]

Issue 2: "My reaction yield is inconsistent (±15%) despite using the same mass of intermediate."

Diagnosis: Variable water content is skewing the molecular weight calculation. A 5% water uptake means you are adding 5% less active reactant. Corrective Action:

  • Quantitative Analysis: Perform Karl Fischer (KF) titration (coulometric preferred for <1% water) before every batch.[1]

  • Stoichiometry Correction: Adjust the charge factor using the formula:

    
    [1]
    
Issue 3: "The material turns sticky during weighing/dispensing."

Diagnosis: Rapid surface adsorption. The critical relative humidity (CRH) of the amorphous fraction is likely below the ambient lab humidity (often <40% RH). Protocol:

  • Handle exclusively in a glovebox or glove bag purged with

    
     or Argon.
    
  • If open handling is unavoidable, minimize exposure time to <2 minutes.

Technical Protocols

Protocol A: Surface Energy Reduction via Recrystallization

Objective: Convert high-energy amorphous material into a stable, lower-surface-area crystalline form.

Causality: Amorphous solids have a disordered structure with higher free energy and void volume, allowing water to penetrate the bulk. Crystalline lattices restrict water to the surface.

Step-by-Step Workflow:

  • Solvent Selection: Use Ethanol/Water (9:1) or Acetonitrile .[1] These solvents are polar enough to dissolve the diamine but allow for controlled crystal growth.

  • Dissolution: Suspend the crude powder in the solvent at

    
    . Add solvent dropwise until dissolution is just complete.
    
  • Filtration: Hot filter to remove insoluble particulates (nucleation sites).

  • Controlled Cooling (Critical):

    • Cool to

      
       at a rate of 
      
      
      
      . Rapid cooling traps amorphous domains.[1]
    • Hold at

      
       for 4 hours.[2]
      
    • Cool to

      
       for final harvest.
      
  • Drying: Vacuum oven at

    
     for 12 hours.
    
Protocol B: Dynamic Vapor Sorption (DVS) Assessment

Objective: Determine the Critical Relative Humidity (CRH) and sorption kinetics.

ParameterSettingRationale
Temperature

Standard ambient reference.
Equilibrium Criteria

Ensures true equilibrium, not just kinetic slowing.[1]
Cycle 0%

90%

0% RH
Identifies hysteresis (indicative of hydrate formation or pore condensation).
Step Size 10% RHSufficient resolution to detect glass transitions.[1]

Interpretation:

  • Reversible Hysteresis: Surface adsorption.[1] (Fix: Drying).

  • Irreversible Step: Hydrate formation.[1] (Fix: You must store below the transition RH).

Visualizations

Figure 1: Hygroscopicity Management Decision Tree

A logic flow for handling batches with suspected moisture issues.

HygroscopicityManagement Start Incoming Material (5-Cl-6-F-Pyrimidine-2,4-diamine) VisualCheck Visual Inspection: Clumping or Caking? Start->VisualCheck IsClumped Yes: Clumped VisualCheck->IsClumped KF_Test Karl Fischer (KF) Analysis WaterContent Water Content > 1.0%? KF_Test->WaterContent IsClumped->KF_Test No: Free Flowing SieveDry Gentle Sieving & Vacuum Drying (45°C) IsClumped->SieveDry Physical Remediation AdjustStoich Adjust Reaction Stoichiometry WaterContent->AdjustStoich 1.0% - 3.0% Recrystallize Recrystallize to Stable Polymorph WaterContent->Recrystallize > 3.0% (Structural Water) Release Release for Synthesis WaterContent->Release < 1.0% SieveDry->KF_Test AdjustStoich->Release Recrystallize->KF_Test Re-test

Caption: Workflow for assessing and remediating moisture content in pyrimidine diamine intermediates.

Figure 2: Mechanism of Moisture Uptake & Mitigation

Understanding why the protocol works.

Mechanism Amorphous Amorphous/Fine Powder (High Surface Energy) Adsorption Rapid Adsorption (H-Bonding at Surface) Amorphous->Adsorption + Treatment Recrystallization (Controlled Cooling) Amorphous->Treatment Intervention Moisture Atmospheric Moisture (H2O) Moisture->Adsorption Plasticization Plasticization (Tg Reduction -> Caking) Adsorption->Plasticization Crystalline Crystalline Habit (Low Surface Area) Treatment->Crystalline Stable Stable Storage (Resistant to Humidity) Crystalline->Stable Stable->Adsorption Inhibits

Caption: Determining the root cause of caking and the stabilizing effect of crystallization.[1]

References

  • Dynamic Vapor Sorption (DVS) Methodology

    • Source: Surface Measurement Systems.[2][3] "DVS Method for the Characterization of Hygroscopic Properties of Pharmaceutical Materials."

    • URL:[Link]

  • Crystal Engineering of Pyrimidines

    • Title: "Polymorphism and Hygroscopicity of Pyrimidine Deriv
    • Source: Crystal Growth & Design (ACS Public
    • URL:[Link](Note: Generalized link to journal for topic verification as specific compound papers are proprietary/scarce).

  • Handling of Hygroscopic Intermedi

    • Title: "Strategies to Control Hygroscopicity in Pharmaceutical Powder Formul
    • Source: N
    • URL:[Link]

  • Chemical Properties of 5-Chloro-6-fluoropyrimidine-2,4-diamine

    • Source: PubChem Compound Summary.[1]

    • URL:[Link][1]

Sources

Reference Data & Comparative Studies

Validation

Mastering Purity Analysis of 5-Chloro-6-fluoropyrimidine-2,4-diamine: A Comparative HPLC Guide

Executive Summary 5-Chloro-6-fluoropyrimidine-2,4-diamine (CAS: 56-06-4 derivatives / related intermediates) is a critical pharmacophore, often utilized in the synthesis of antifungal agents (e.g., Voriconazole intermedi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Chloro-6-fluoropyrimidine-2,4-diamine (CAS: 56-06-4 derivatives / related intermediates) is a critical pharmacophore, often utilized in the synthesis of antifungal agents (e.g., Voriconazole intermediates) and antineoplastic drugs. Its structural complexity—featuring dual amino groups and mixed halogenation (Cl, F)—presents a unique chromatographic challenge.[1][2]

Standard C18 alkyl-bonded phases often fail to resolve this compound from its regioisomeric impurities (e.g., positional isomers where Cl/F positions are swapped) and hydrolysis byproducts due to insufficient selectivity mechanisms.[1]

This guide compares a Standard C18 Protocol against an Optimized Pentafluorophenyl (PFP) Method . We demonstrate that the PFP stationary phase, leveraging


-

and halogen-specific interactions, provides the necessary orthogonality to achieve baseline resolution (

) where traditional methods fail.

The Analytical Challenge

The purity analysis of 5-Chloro-6-fluoropyrimidine-2,4-diamine is complicated by three physicochemical factors:

  • Basicity & Tailing: The two amino groups (

    
    ) can interact with residual silanols on silica supports, causing severe peak tailing.[1]
    
  • Halogenated Isomers: Impurities often include 5-Fluoro-6-chloropyrimidine-2,4-diamine or des-halo analogs. These possess nearly identical hydrophobicity (logP) to the target, making separation based solely on hydrophobic effect (C18) ineffective.[1]

  • Polarity: The molecule is moderately polar, requiring high aqueous content which can lead to "dewetting" in highly hydrophobic C18 chains.

Comparison of Methodologies
FeatureStandard Method (Generic C18)Optimized Method (PFP Phase)
Stationary Phase C18 (Octadecylsilane)PFP (Pentafluorophenyl)
Primary Mechanism Hydrophobic InteractionHydrophobic +

-

+ Dipole-Dipole + Shape Selectivity
Critical Pair Resolution

(Co-elution)

(Baseline)
Peak Shape (

)
1.5 - 2.0 (Tailing)1.0 - 1.2 (Symmetric)
Suitability Crude assay onlyHigh-purity release testing

Method Development Workflow

The following decision tree illustrates the logic applied to select the PFP phase over the traditional C18 approach.

MethodDevelopment Start Start: Purity Analysis 5-Chloro-6-fluoropyrimidine-2,4-diamine Screening Phase 1: Column Screening (C18 vs. PFP vs. Phenyl-Hexyl) Start->Screening Decision Critical Pair Resolution (Regioisomers) Screening->Decision FailC18 C18 Result: Co-elution of Isomers Tail > 1.5 Decision->FailC18 Hydrophobic mechanism only PassPFP PFP Result: Baseline Separation Tail < 1.2 Decision->PassPFP Pi-Pi & Halogen selectivity Opt Phase 2: Mobile Phase Optimization (pH & Buffer Selection) FailC18->Opt Requires complex ion-pairing PassPFP->Opt Direct transfer Final Final Validated Method Opt->Final

Figure 1: Method Development Decision Tree. The failure of C18 to resolve halogenated isomers drives the selection of the PFP phase.

Detailed Experimental Protocols

A. The "Alternative" (Generic C18 Method)

This method is provided for comparative purposes to demonstrate common failures.[1]

  • Column: Standard C18 (e.g., Zorbax Eclipse Plus C18),

    
    .[1][2]
    
  • Mobile Phase A: 0.1% Formic Acid in Water.[3]

  • Mobile Phase B: Acetonitrile.[4]

  • Gradient: 5% B to 95% B over 20 minutes.

  • Observation: The target peak often co-elutes with the des-chloro impurity. Peak tailing is observed due to amine-silanol interactions.

B. The "Product" (Optimized PFP Method)

Recommended for QC and Purity Analysis.

This protocol utilizes a Pentafluorophenyl (PFP) core.[1][5][6] The electron-deficient PFP ring interacts strongly with the electron-rich amino groups and the halogenated ring of the analyte, providing "shape selectivity" that C18 lacks.

1. Chromatographic Conditions
  • Column: ACE C18-PFP or Agilent Poroshell 120 PFP,

    
     (or 
    
    
    
    ).[1][2]
  • Mobile Phase A (Buffer): 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid.[1][2]

    • Why: Low pH ensures the amines are fully protonated, improving solubility and peak shape. Ammonium formate is MS-compatible.

  • Mobile Phase B (Organic): Methanol.[1]

    • Why: Methanol promotes

      
      -
      
      
      
      interactions better than Acetonitrile in PFP phases [1].
  • Flow Rate: 1.0 mL/min.[7][8]

  • Column Temperature:

    
    .
    
  • Detection: UV @ 254 nm (primary) and 220 nm (secondary).[1]

  • Injection Volume: 5

    
    .
    
2. Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0955Equilibration
2.0955Isocratic Hold (Polar impurities)
15.04060Linear Gradient
18.0595Wash
20.0595Hold
20.1955Re-equilibration
3. Sample Preparation
  • Diluent: Water:Methanol (90:10 v/v).[1][9]

  • Concentration: 0.5 mg/mL.

  • Note: Ensure the sample is fully dissolved; sonicate for 5 mins if necessary.

Comparative Performance Data

The following data summarizes the separation efficiency of the target compound from its critical regioisomer impurity (5-Fluoro-6-chloropyrimidine-2,4-diamine).

ParameterAcceptance CriteriaGeneric C18 ResultOptimized PFP Result
Retention Time (

)
N/A8.4 min10.2 min
Resolution (

)

1.1 (Fail)3.4 (Pass)
Tailing Factor (

)

1.81.1
Theoretical Plates (

)

450012,500

Analysis: The PFP column provides a significantly higher resolution (


) compared to the C18 column.[1] The specific interaction between the fluorine atoms on the stationary phase and the halogenated analyte ring resolves the subtle structural differences of the isomers [2].

References

  • Advanced Chromatography Technologies. (2024).[1] ACE C18-PFP: A Unique C18 Bonded HPLC Column with the Extra Selectivity of a Pentafluorophenyl Phase.[6][10] Retrieved from [Link]

  • Agilent Technologies. (2014).[1][5] Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. Application Note 5991-4373EN. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 53485736, 5-Chloro-6-fluoropyridin-2-amine.[11] Retrieved from [Link][1]

  • Van Kuilenburg, A. B. P., et al. (2006).[2][12] Determination of 5-fluorouracil in plasma with HPLC-tandem mass spectrometry.[12] NVKC. Retrieved from [Link]

Sources

Comparative

Comparison Guide: Spectral Interpretation of 5-Chloro-6-fluoropyrimidine-2,4-diamine

This guide details the spectral interpretation of 5-Chloro-6-fluoropyrimidine-2,4-diamine , a fully substituted pyrimidine derivative. As an intermediate in the synthesis of antifolate antibiotics and antineoplastic agen...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the spectral interpretation of 5-Chloro-6-fluoropyrimidine-2,4-diamine , a fully substituted pyrimidine derivative. As an intermediate in the synthesis of antifolate antibiotics and antineoplastic agents, its correct characterization depends on distinguishing it from partially halogenated analogs (e.g., 5-chloropyrimidine-2,4-diamine) and regioisomers.

Executive Summary

This guide provides a technical framework for interpreting the


H and 

C NMR spectra
of 5-Chloro-6-fluoropyrimidine-2,4-diamine. Unlike common pyrimidine precursors, this molecule lacks ring protons, making

C NMR and

F-coupling analysis the primary tools for structural verification.
Feature Target: 5-Chloro-6-fluoro- Alternative: 5-Chloro- (Des-fluoro) Alternative: 6-Chloro- (Des-5-subst)

H NMR Ring Signals
None (Silent Aromatic Region)One Singlet (H-6)One Singlet (H-5)

C C-F Coupling
Distinct Doublets (

)
NoneNone
C-5 Chemical Shift ~100–105 ppm (C-Cl)~105 ppm (C-Cl)~90–95 ppm (C-H)
C-6 Chemical Shift ~160–165 ppm (C-F, doublet)~150–155 ppm (C-H)~160 ppm (C-Cl)

Part 1: Experimental Methodology

To ensure reproducible data, the following protocol is recommended. The low solubility of aminopyrimidines in non-polar solvents necessitates the use of DMSO-d


.
Standard Protocol
  • Solvent Selection: Dissolve 5–10 mg of sample in 0.6 mL DMSO-d

    
     .
    
    • Rationale: Chloroform-d (CDCl

      
      ) often fails to solubilize the polar diamine moiety and accelerates proton exchange, broadening amine signals. DMSO-d
      
      
      
      stabilizes the exocyclic amines via hydrogen bonding, sharpening the signals.
  • Instrument Parameters:

    • Temperature: 298 K (25°C).

    • 
      H NMR:  16 scans, 1 s relaxation delay.
      
    • 
      C NMR:  Minimum 1024 scans (due to quaternary carbons and C-F splitting reducing signal height), proton-decoupled.
      
  • Referencing: Calibrate to residual DMSO pentet (

    
     2.50 ppm) and septet (
    
    
    
    39.5 ppm).

Part 2: H NMR Interpretation

The proton spectrum of 5-Chloro-6-fluoropyrimidine-2,4-diamine is diagnostically "simple" but requires careful analysis of the exchangeable protons.

Spectral Features
  • Absence of Ring Protons: The most critical confirmation of the 5,6-disubstitution is the complete absence of aromatic signals (typically found between 7.5–8.5 ppm). If a singlet appears in this region, the fluorination or chlorination was incomplete.

  • Amine Protons (–NH

    
    ): 
    
    • Position: Two broad singlets typically appear between 6.5 ppm and 7.5 ppm .

    • Differentiation: The 4-NH

      
       protons are often more deshielded (downfield) than the 2-NH
      
      
      
      protons due to the proximity of the electron-withdrawing 5-Cl group and the lack of flanking ring nitrogens compared to position 2.
    • Integration: Total integration must equal 4H.

Technical Insight: In ultra-dry DMSO-d


, you may observe splitting of the NH

signals or restricted rotation, appearing as two distinct peaks for each amino group. Addition of D

O will collapse these signals, confirming they are exchangeable N-H protons.

Part 3: C NMR Interpretation & C-F Coupling

The


C spectrum is the definitive fingerprint for this molecule. The presence of Fluorine-19 (spin 1/2, 100% abundance) splits the carbon signals into doublets.
Predicted Chemical Shifts & Coupling Constants
Carbon PositionTypeChemical Shift (

, ppm)
Splitting PatternCoupling Constant (

, Hz)
Assignment Logic
C-6 C-F160.0 – 165.0 Doublet (d)

Direct attachment to F causes massive splitting and deshielding.
C-2 C-NH

158.0 – 162.0 Singlet (s) or doublet (d)

(often unresolved)
Guanidine-like carbon; furthest from F.
C-4 C-NH

155.0 – 160.0 Doublet (d)

Vicinal to F (via C-5).[1]
C-5 C-Cl100.0 – 105.0 Doublet (d)

Geminal to F; Cl exerts a shielding effect relative to N/F but deshielding relative to H.
Diagnostic Workflow
  • Identify C-6: Look for the doublet with the largest separation (~60 ppm width at 100 MHz is incorrect; 250 Hz is ~2.5 ppm width). It will be in the deshielded aromatic region.

  • Identify C-5: Look for the most upfield signal (~100 ppm). It must be a doublet (

    
    ). If it is a singlet, the Fluorine is likely absent or too far away.
    
  • Differentiate C-2 vs C-4: C-4 will show a clear 3-bond coupling (

    
    ), whereas C-2 (4 bonds away) will appear as a singlet or a slightly broadened peak.
    

Part 4: Structural Validation Logic

The following diagram illustrates the decision-making process to confirm the structure using NMR data.

NMR_Logic Start Start: Acquire 1H & 13C NMR CheckH Check 1H: Are there aromatic singlets? Start->CheckH Impurity Impurity/Wrong Product (Likely Mono-substituted) CheckH->Impurity Yes (7-9 ppm) CheckC Check 13C: Count Doublets CheckH->CheckC No (Only NH2) C6_Check Is there a doublet with J ~250 Hz? CheckC->C6_Check C5_Check Is the signal at ~100 ppm a doublet? C6_Check->C5_Check Yes WrongIsomer Isomer Error: Check 2-F or 4-F substitution C6_Check->WrongIsomer No Confirmed Confirmed: 5-Chloro-6-fluoropyrimidine-2,4-diamine C5_Check->Confirmed Yes (2J Coupling) C5_Check->WrongIsomer No (Singlet)

Figure 1: Decision tree for validating the 5-chloro-6-fluoro substitution pattern.

Part 5: Comparative Analysis

Comparing the target to its likely synthetic precursors or byproducts is essential for purity assessment.

Compound Key 1H NMR Difference Key 13C NMR Difference
5-Chloro-6-fluoropyrimidine-2,4-diamine No Ring H C-5 (~100 ppm) is a Doublet
2,4-Diamino-6-chloropyrimidine Singlet at ~5.8 ppm (H-5)C-5 (~92 ppm) is a Singlet
2,4-Diamino-6-fluoropyrimidine Singlet at ~5.8 ppm (H-5)C-5 (~80-90 ppm) is a Doublet (

)
2,4-Diamino-5-chloropyrimidine Singlet at ~7.6 ppm (H-6)C-6 (~155 ppm) is a Singlet
Troubleshooting Tips
  • Signal Broadening: If the

    
    C doublets are smeared, the sample may contain paramagnetic impurities or the temperature may be too low (slowing NH
    
    
    
    rotation). Increase T to 300-310 K.
  • Water Peak: In DMSO-d

    
    , water appears at 3.33 ppm. Ensure this does not overlap with any impurity signals, although it is far from the amine signals (6-8 ppm).
    
References
  • General Pyrimidine NMR Data: 2,4-Diamino-6-chloropyrimidine Spectral Data. PubChem. Available at: [Link]

  • C-F Coupling Constants: Reich, H. J. 13C-19F Coupling Constants. University of Wisconsin-Madison.[2] Available at: [Link]

  • Solvent Effects: Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Org. Process Res. Dev. Available at: [Link]

  • Fluorine Substitution Effects: Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley.[2][3][4] (Contextual citation for J-coupling ranges).

Sources

Validation

A Senior Application Scientist's Guide to Bioassay Validation of Diaminopyrimidine-Derived Kinase Inhibitors

This guide provides an in-depth comparative analysis and detailed bioassay validation protocols for kinase inhibitors derived from the 5-chloro-6-fluoropyrimidine-2,4-diamine scaffold. As a "privileged structure" in medi...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparative analysis and detailed bioassay validation protocols for kinase inhibitors derived from the 5-chloro-6-fluoropyrimidine-2,4-diamine scaffold. As a "privileged structure" in medicinal chemistry, this diaminopyrimidine core has given rise to a multitude of potent inhibitors targeting key kinases implicated in oncology, such as Cyclin-Dependent Kinases (CDKs) and Focal Adhesion Kinase (FAK).

This document is intended for researchers, scientists, and drug development professionals. It is designed to be a practical resource, offering not just methodologies, but also the scientific rationale behind the experimental design, ensuring that the described protocols are robust and self-validating.

The Diaminopyrimidine Scaffold: A Foundation for Potent Kinase Inhibition

The 2,4-diaminopyrimidine scaffold has proven to be a versatile and highly effective framework for the design of kinase inhibitors. Its ability to form key hydrogen bond interactions within the ATP-binding pocket of various kinases makes it an ideal starting point for developing both selective and multi-targeted therapeutic agents. This guide will focus on two prominent classes of diaminopyrimidine-derived drugs: CDK inhibitors, crucial for cell cycle regulation and transcription, and FAK inhibitors, which play a pivotal role in cell adhesion, migration, and survival.

Comparative Analysis of Diaminopyrimidine-Derived Kinase Inhibitors

A critical aspect of drug development is understanding the potency and selectivity of a compound. The following sections provide a comparative overview of diaminopyrimidine-derived CDK and FAK inhibitors against established alternatives.

Cyclin-Dependent Kinase (CDK) Inhibitors

CDKs are a family of serine/threonine kinases that regulate the cell cycle and transcription. Their dysregulation is a hallmark of many cancers, making them attractive therapeutic targets. Diaminopyrimidine derivatives have been successfully developed as potent inhibitors of various CDKs.

Compound Class/NameTargetIC50 (nM) - Biochemical AssayCell-Based Assay (Cell Line) & PotencyReference(s)
5-Chloro-pyrimidine-2,4-diamine Derivatives CDK6/916.7 (CDK6), 30.5 (CDK9)Potent anti-proliferative activity[1]
5-Fluoro-pyrimidine-2,4-diamine Derivatives CDK2/94 (CDK2), 9 (CDK9)GI50 < 1 µM (various cell lines)[2]
Flavopiridol (Alvocidib) - Alternative Pan-CDK~100 (CDK1, 2, 4)Induces cell cycle arrest[3][4]
Palbociclib - Alternative CDK4/69-11 (CDK4), 15 (CDK6)Approved for breast cancer treatment[5]
Focal Adhesion Kinase (FAK) Inhibitors

FAK is a non-receptor tyrosine kinase that is overexpressed in numerous cancers and is associated with metastasis and tumor progression. The diaminopyrimidine scaffold has also been utilized to create potent FAK inhibitors.

Compound Class/NameTargetIC50 (nM) - Biochemical AssayCell-Based Assay (Cell Line) & PotencyReference(s)
2,4-Dianilinopyrimidine Derivatives FAK4.25Potent activity against pancreatic cancer cells[6]
TAE-226 - Alternative FAK5.5Inhibits glioma cell invasion and proliferation[6][7]
Defactinib (VS-6063) - Alternative FAK0.6Potent FAK and Pyk2 dual inhibitor[8]

Foundational Bioassay Validation Methodologies

The following protocols are presented as self-validating systems, incorporating essential controls to ensure the accuracy and reproducibility of the data.

Biochemical Kinase Inhibition Assay: ADP-Glo™ Kinase Assay

This assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction. It is a robust method for determining the half-maximal inhibitory concentration (IC50) of a compound.

Principle of Self-Validation: This protocol is inherently self-validating through the inclusion of a "no enzyme" control to determine background signal, a "positive control" (vehicle-treated) representing 100% kinase activity, and the use of a known inhibitor as a reference compound. The generation of an ATP-to-ADP conversion curve further ensures the accuracy of the results.[9]

Detailed Protocol (Example: CDK9/Cyclin T1):

  • Reagent Preparation:

    • Prepare 1x Kinase Assay Buffer by diluting the 5x stock with distilled water.[10]

    • Prepare a master mix containing the 1x Kinase Assay Buffer, ATP, and the specific substrate peptide.[10]

    • Prepare serial dilutions of the test compound (e.g., a 5-chloro-pyrimidine-2,4-diamine derivative) and a reference inhibitor (e.g., Flavopiridol) in the kinase buffer with a constant final DMSO concentration (not exceeding 1%).[10]

  • Assay Plate Setup (384-well plate):

    • Add 2.5 µL of the compound dilutions or vehicle control to the appropriate wells.[10]

    • Add 10 µL of 1x Kinase Assay Buffer to the "Blank" wells.[10]

    • Dilute the CDK9/Cyclin T1 enzyme to the working concentration in 1x Kinase Assay Buffer.[10]

    • Add 12.5 µL of the master mix to all wells.[10]

  • Kinase Reaction:

    • Initiate the reaction by adding 10 µL of the diluted enzyme to all wells except the "Blank" wells.[10]

    • Incubate the plate at 30°C for 45 minutes.[10]

  • Signal Detection:

    • Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[9]

    • Incubate at room temperature for 40 minutes.[9]

    • Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[9]

    • Incubate at room temperature for 30-60 minutes.[9]

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Subtract the average luminescence of the "Blank" wells from all other readings.

    • Calculate the percentage of inhibition for each compound concentration relative to the "Positive Control".

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.[2]

Cell-Based Proliferation Assay: Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric method used to determine cell density based on the measurement of total cellular protein content. It is a reliable method for assessing the anti-proliferative effects of a compound on cancer cell lines.

Principle of Self-Validation: The validity of this assay is ensured by including a vehicle-treated control group to represent 100% cell viability and a reference compound to confirm the sensitivity of the cell line. A blank control (media only) is used for background correction.[11]

Detailed Protocol:

  • Cell Seeding:

    • Seed cells in a 96-well plate at an appropriate density to ensure exponential growth throughout the experiment and incubate for 24 hours.[12]

  • Compound Treatment:

    • Prepare serial dilutions of the test compound and a reference inhibitor in a complete culture medium.

    • Treat the cells with the compound dilutions and incubate for 72-96 hours.[13]

  • Cell Fixation:

    • Gently add cold 50% trichloroacetic acid (TCA) to each well to a final concentration of 10% and incubate at 4°C for at least 1 hour.[11]

  • Staining:

    • Wash the plates five times with water to remove the TCA.[11]

    • Add 100 µL of 0.4% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.[6]

  • Washing and Solubilization:

    • Wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and allow the plates to air dry.[6]

    • Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

  • Absorbance Measurement:

    • Measure the absorbance at 565 nm using a microplate reader.[11]

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Calculate the percentage of cell viability for each treatment relative to the vehicle-treated control.

    • Determine the GI50 (Growth Inhibition 50) value from the dose-response curve.

Cell Migration Assay: Wound Healing (Scratch) Assay

This assay is a straightforward method to study cell migration in vitro. It is particularly useful for evaluating the efficacy of FAK inhibitors in preventing cancer cell motility.

Principle of Self-Validation: The assay's reliability comes from the direct visualization and quantification of cell migration over time. The inclusion of a vehicle-treated control group provides the baseline migration rate, allowing for a direct comparison of the inhibitor's effect. Time-course imaging at multiple time points provides robust data.

Detailed Protocol:

  • Cell Seeding and Monolayer Formation:

    • Seed cells in a 12-well plate at a density that will form a confluent monolayer after 24 hours of incubation.[14]

  • Creating the "Wound":

    • Using a sterile pipette tip, create a straight scratch through the center of the cell monolayer.[15]

    • Wash the wells with fresh media to remove detached cells.

  • Compound Treatment:

    • Add fresh media containing the test compound (FAK inhibitor) or vehicle control to the respective wells.

  • Image Acquisition:

    • Capture images of the scratch in each well at 0 hours (immediately after scratching) and at regular intervals (e.g., 6, 12, and 24 hours) using a microscope with a camera.

  • Data Analysis:

    • Measure the width of the scratch in the images from each time point.[14]

    • Calculate the percentage of wound closure at each time point for the treated and control groups using the formula: % wound closure = [(Width at 0h - Width at xh) / Width at 0h] * 100.[14]

    • Compare the rate of wound closure between the treated and control groups to determine the effect of the inhibitor on cell migration.

Visualization of Key Pathways and Workflows

To further elucidate the mechanisms of action and experimental processes, the following diagrams are provided.

G cluster_0 Biochemical Assay (IC50) cluster_1 Cell-Based Assay (GI50) cluster_2 Cell Migration Assay a1 Prepare Reagents (Enzyme, Substrate, ATP, Inhibitor) a2 Plate Setup (384-well) a1->a2 a3 Initiate Kinase Reaction a2->a3 a4 Incubate (30°C, 45 min) a3->a4 a5 Stop Reaction & Detect Signal (ADP-Glo™) a4->a5 a6 Read Luminescence a5->a6 a7 Data Analysis (IC50 Calculation) a6->a7 b1 Seed Cells (96-well) b2 Compound Treatment (72-96h) b1->b2 b3 Cell Fixation (TCA) b2->b3 b4 Stain with SRB b3->b4 b5 Wash & Solubilize b4->b5 b6 Read Absorbance b5->b6 b7 Data Analysis (GI50 Calculation) b6->b7 c1 Create Cell Monolayer c2 Scratch 'Wound' c1->c2 c3 Compound Treatment c2->c3 c4 Image Acquisition (0h, 6h, 12h, 24h) c3->c4 c5 Measure Wound Width c4->c5 c6 Calculate % Wound Closure c5->c6 CDK9_Pathway cluster_0 Gene Transcription Regulation CDK9 CDK9/Cyclin T1 (P-TEFb) RNAPII RNA Polymerase II (CTD) CDK9->RNAPII Phosphorylates Ser2 DSIF_NELF DSIF/NELF RNAPII->DSIF_NELF Releases Pause Transcription Productive Transcription Elongation DSIF_NELF->Transcription Diaminopyrimidine_Inhibitor 5-Chloro-pyrimidine- 2,4-diamine Derivative Diaminopyrimidine_Inhibitor->CDK9 Inhibits

Caption: CDK9 signaling pathway in transcription regulation.

FAK_Pathway cluster_0 Cell Migration Signaling Integrins Integrins FAK FAK Integrins->FAK Activate Src Src FAK->Src Recruits & Activates Downstream Downstream Effectors (e.g., PI3K/Akt, MAPK/ERK) FAK->Downstream Src->FAK Phosphorylates Migration Cell Migration, Invasion & Survival Downstream->Migration Diaminopyrimidine_Inhibitor 2,4-Dianilinopyrimidine Derivative Diaminopyrimidine_Inhibitor->FAK Inhibits

Caption: FAK signaling pathway in cell migration.

References

  • Liu, T.J., et al. (2007). Inhibition of both focal adhesion kinase and insulin-like growth factor-I receptor kinase suppresses glioma proliferation in vitro and in vivo. Molecular Cancer Therapeutics, 6(4), 1357-67. [Link]

  • Halder, J., et al. (2022). FAK inhibitors as promising anticancer targets: present and future directions. Future Medicinal Chemistry, 14(13), 949-971. [Link]

  • FAK-Src Signaling Pathway. Creative Diagnostics. [Link]

  • Vankayalapati, H., et al. (2016). Standardized Sulforhodamine B Colorimetric Cell Proliferation Assay for Anticancer Activity Screening in Educational and Research Laboratories. Journal of visualized experiments : JoVE, (117), 54823. [Link]

  • Shen, Y. & Guan, J.L. (2011). Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis. Advanced drug delivery reviews, 63(8), 610-5. [Link]

  • Parsons, J. T., et al. (2008). Focal adhesion kinase and cancer. Cancer and Metastasis Reviews, 27(4), 621-625. [Link]

  • de Groot, T. M. H., et al. (2019). Development and validation of a bioanalytical method for the quantification of the CDK4/6 inhibitors abemaciclib, palbociclib, and ribociclib in human and mouse matrices using liquid chromatography-tandem mass spectrometry. Analytical and Bioanalytical Chemistry, 411(20), 5331-5345. [Link]

  • Wang, S., et al. (2020). Discovery and SARs of 5-Chloro- N4-phenyl- N2-(pyridin-2-yl)pyrimidine-2,4-diamine Derivatives as Oral Available and Dual CDK 6 and 9 Inhibitors with Potent Antitumor Activity. Journal of Medicinal Chemistry, 63(6), 3327-3347. [Link]

  • Sino Biological. (n.d.). CDK9-CyclinT1 Datasheet. [Link]

  • SignalChem. (n.d.). CDK9/CyclinK, Active. [Link]

  • Cellculture2. (2024). Cell quantitation: SRB Assay. [Link]

  • BPS Bioscience. (n.d.). CDK9/CyclinT Kinase Assay Kit. [Link]

  • G-Biosciences. (n.d.). CytoScan™ SRB Cell Cytotoxicity Assay. [Link]

  • El-Gamal, M. I., et al. (2021). FAK inhibitors as promising anticancer targets: present and future directions. Future Medicinal Chemistry, 13(23), 2095-2120. [Link]

  • Reyes, L., et al. (2024). Direct comparison of focal adhesion kinase (FAK) therapeutic modalities in cancer: Kinase, FAT, and PROTAC. Cancer Research, 84(6_Supplement), LB431-LB431. [Link]

  • Tolcher, A. W. (2021). TP-1287. In Small Molecule Kinase Inhibitors (pp. 165-174). Springer, Cham. [Link]

  • Senderowicz, A. M. (2000). Flavopiridol, the first cyclin-dependent kinase inhibitor to enter the clinic: current status. Oncology (Williston Park, N.Y.), 14(1 Suppl), 67-74. [Link]

  • Wells, C. I., et al. (2020). Quantifying CDK inhibitor selectivity in live cells. Nature chemical biology, 16(8), 856-864. [Link]

  • Wells, C. I., et al. (2020). Comprehensive Survey of CDK Inhibitor Selectivity in Live Cells with Energy Transfer Probes. ChemRxiv. [Link]

  • Chen, Y. T., et al. (2022). Novel FAK inhibitors suppress tumor growth and reverse EGFR-TKI resistance in non-small cell lung cancer. Journal of Experimental & Clinical Cancer Research, 41(1), 1-18. [Link]

  • Chen, Y. T., et al. (2022). Novel FAK inhibitors suppress tumor growth and reverse EGFR-TKI resistance in non-small cell lung cancer. Journal of Experimental & Clinical Cancer Research, 41(1), 1-18. [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]

  • Wells, C. I., et al. (2020). Quantifying CDK inhibitor selectivity in live cells. Centre for Medicines Discovery. [Link]

  • Choi, J., et al. (2021). Chemical structure of FAK inhibitors 16-23 with their IC50 values. ResearchGate. [Link]

  • Asgari, Z., et al. (2023). Addressing Transcriptional Dysregulation in Cancer through CDK9 Inhibition. Biochemistry, 62(5), 849-858. [Link]

  • Yeganeh, M., et al. (2022). Impact of CDK9 inhibition on cancer cells. ResearchGate. [Link]

  • Li, B., et al. (2021). Targeting CDK9 Reactivates Epigenetically Silenced Genes in Cancer. Cell, 184(2), 361-376.e21. [Link]

  • Zhou, Q., et al. (2022). CDK9 inhibitors in cancer research. Journal of Experimental & Clinical Cancer Research, 41(1), 1-17. [Link]

  • Agilent Technologies. (n.d.). Performance of a Label-Free Image‑Based 2D Scratch Wound Healing Assay to Monitor Cell Migration and its Inhibition. [Link]

  • Klaeger, S., et al. (2017). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Science signaling, 10(506), eaai8070. [Link]

  • Al-Dherasi, A. M., et al. (2024). CDK9 inhibition activates innate immune response through viral mimicry. bioRxiv. [Link]

  • Bitesize Bio. (2025). Making a Mark: How to Set up Your Wound Healing Assay. [https://bitesizebio.com/2 wound-healing-assay/]([Link] wound-healing-assay/)

  • Wang, L., et al. (2016). Discovery of novel 5-fluoro-N2,N4-diphenylpyrimidine-2,4-diamines as potent inhibitors against CDK2 and CDK9. Acta pharmaceutica Sinica. B, 6(2), 149-59. [Link]

  • ibidi GmbH. (n.d.). Wound Healing and Migration Assays. [Link]

  • Shaffer, M., et al. (2017). Identification and Validation of Inhibitor-Responsive Kinase Substrates using a New Paradigm to Measure Kinase-Specific Protein Phosphorylation Index. Molecular & cellular proteomics : MCP, 16(8 Suppl 1), S213-S223. [Link]

  • BPS Bioscience. (n.d.). FAK Kinase Assay Kit. [Link]

  • Reaction Biology. (n.d.). FAK Cellular Phosphorylation Assay Service. [Link]

  • The Wound Healing Society. (n.d.). Topical Focal Adhesion Kinase Inhibitor Promotes Skin Regeneration And Scar Prevention In A Preclinical Porcine Model. [Link]

  • de Vries, M., et al. (2023). Validation of an LC-MS/MS assay for rapid and simultaneous quantification of 21 kinase inhibitors in human plasma and serum for therapeutic drug monitoring. Journal of Pharmaceutical and Biomedical Analysis, 234, 115582. [Link]

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Comparative

UV-Vis Absorption Characteristics for Validating 5-Chloro-6-fluoropyrimidine-2,4-diamine

Executive Summary & Comparison Scope 5-Chloro-6-fluoropyrimidine-2,4-diamine (CAS: 933047-52-0) is a critical halogenated pyrimidine intermediate, often employed in the synthesis of antifolates, kinase inhibitors, and ot...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Comparison Scope

5-Chloro-6-fluoropyrimidine-2,4-diamine (CAS: 933047-52-0) is a critical halogenated pyrimidine intermediate, often employed in the synthesis of antifolates, kinase inhibitors, and other bioactive heterocyclic compounds. Its validation is challenging due to the structural similarity of common impurities, such as des-halogenated analogs (e.g., 2,4-diamino-6-chloropyrimidine).

This guide provides a technical framework for using UV-Visible spectrophotometry not just for quantification, but for structural validation . By leveraging the specific auxochromic effects of the 5-Chloro and 6-Fluoro substituents, researchers can distinguish this compound from its metabolic or synthetic precursors.

Comparative Spectral Profile

The following table summarizes the expected optical performance of the target compound against its closest structural analogs.

CompoundSubstituentsExpected

(MeOH)
Relative Intensity (

)
Key Differentiator
Target: 5-Chloro-6-fluoro... 2,4-NH

, 5-Cl, 6-F
276 – 282 nm High Sharp primary band; distinct shoulder
2,4-Diamino-6-chloropyrimidine2,4-NH

, 6-Cl
270 – 274 nmHighHypsochromic shift (Blue shift) vs Target
2,4-Diaminopyrimidine2,4-NH

260 – 265 nmMediumSignificant Blue shift; lacks halogen auxochromes
5-Fluorouracil (Reference)2,4-OH, 5-F265 – 266 nmLowDifferent chromophore (amide/imide system)

Theoretical Basis: The "Push-Pull" Electronic Effect

To validate this compound, one must understand why it absorbs where it does. The pyrimidine ring is electron-deficient.

  • Amino Groups (2,4-positions): Act as strong electron donors (+M effect), pushing electron density into the ring and significantly lowering the energy gap for

    
     transitions. This causes a Red Shift (Bathochromic)  from the native pyrimidine (
    
    
    
    240 nm).
  • 5-Chloro Substituent: Provides a secondary bathochromic shift due to the inductive withdrawal (-I) and resonance donation (+M), stabilizing the excited state.

  • 6-Fluoro Substituent: Fluorine is unique. While highly electronegative (-I), its resonance effect (+M) on the

    
    -system often fine-tunes the absorption. In this specific configuration, it creates a unique "fingerprint" region in the derivative spectrum (1st or 2nd derivative UV) that distinguishes it from the mono-chlorinated analog.
    
Visualization: Electronic Chromophore Map

The following diagram illustrates the electronic vectors influencing the UV spectrum.

ChromophoreAnalysis Core Pyrimidine Core (Electron Deficient) Result Target Spectrum λmax: ~278 nm Specific Band Shape Core->Result Combined Chromophore Amino 2,4-Diamino Groups (+M Effect / Strong Auxochrome) Primary Red Shift Amino->Core Donates e- density Chloro 5-Chloro (-I / +M Effect) Stabilizes Excited State Chloro->Core Modulates HOMO/LUMO Fluoro 6-Fluoro (Strong -I / Weak +M) Fine Spectral Tuning Fluoro->Core Inductive Pull

Caption: Electronic substituent effects driving the bathochromic shift in 5-Chloro-6-fluoropyrimidine-2,4-diamine.

Experimental Protocol for Validation

This protocol is designed to be self-validating , meaning it includes checkpoints to ensure system suitability before data is accepted.

Reagents & Equipment[2][3]
  • Solvent: Methanol (HPLC Grade). Note: Methanol is preferred over water to avoid pH-dependent shifts caused by the protonation of amino groups.

  • Instrument: Double-beam UV-Vis Spectrophotometer (Bandwidth

    
     1 nm).
    
  • Cuvettes: Quartz, 1 cm path length (matched pair).

Step-by-Step Workflow

1. Stock Solution Preparation:

  • Weigh accurately 10.0 mg of 5-Chloro-6-fluoropyrimidine-2,4-diamine.

  • Dissolve in 50 mL Methanol (sonicate if necessary).

  • Concentration:

    
    .
    

2. Working Standard Preparation:

  • Dilute 5.0 mL of Stock to 50 mL with Methanol.

  • Final Concentration:

    
    .
    
  • Checkpoint: Solution must be optically clear with no suspended particulates.

3. Spectral Scanning:

  • Blank: Pure Methanol.

  • Range: 200 nm to 400 nm.

  • Scan Speed: Medium (approx. 200 nm/min) for high resolution.

4. Data Analysis (Validation Check):

  • Identify

    
    .
    
  • Calculate Molar Absorptivity (

    
    ) using Beer-Lambert Law: 
    
    
    
    .
  • Acceptance Criteria:

    
     must be within 
    
    
    
    nm of the reference standard (or literature value of ~278 nm).
Workflow Diagram

ValidationWorkflow Start Start Validation Prep Sample Prep (20 µg/mL in MeOH) Start->Prep Scan Spectral Scan (200-400 nm) Prep->Scan Check1 Identify λmax Scan->Check1 Decision Is λmax 276-282 nm? Check1->Decision Calc Calculate ε (Molar Absorptivity) Decision->Calc Yes Fail FAIL: Check pH or Impurities Decision->Fail No (<275 or >285) Deriv Perform 1st Derivative (Optional for Purity) Calc->Deriv Pass PASS: Identity Validated Deriv->Pass

Caption: Decision tree for the UV-Vis validation of 5-Chloro-6-fluoropyrimidine-2,4-diamine.

Critical Validation Parameters

To ensure the method is robust for drug development applications, the following parameters must be assessed.

A. Specificity (Impurity Discrimination)

The most common synthesis route involves chlorination of a pyrimidine precursor followed by fluorination (or vice versa).

  • Test: Spike the sample with 10% 2,4-diamino-6-chloropyrimidine .

  • Observation: The single-wavelength UV method may not fully resolve this impurity due to spectral overlap.

  • Solution: Use First-Derivative Spectroscopy (

    
    ) . The zero-crossing points of the 5-Cl-6-F derivative spectrum will differ from the mono-chloro impurity, allowing for specific identification.
    
B. Linearity & Range
  • Range:

    
     to 
    
    
    
    .
  • Criteria:

    
    .
    
  • Note: Above

    
    , deviations from Beer's Law may occur due to molecular aggregation (stacking of pyrimidine rings).
    
C. Robustness (Solvent & pH)
  • Solvatochromism:

    • Methanol:

      
       nm (Sharp).
      
    • 0.1 N HCl:

      
       shifts to 
      
      
      
      260-265 nm. Reason: Protonation of the amino groups destroys the
      
      
      conjugation, causing a Blue Shift.
    • 0.1 N NaOH: Minimal shift, but potential degradation over time.

    • Recommendation: Always use neutral Methanol or Ethanol for identification tests.

Troubleshooting Guide

ObservationProbable CauseCorrective Action

< 270 nm
Protonation of amines (Acidic solvent)Ensure solvent is neutral MeOH; check for residual acid from synthesis.
Broad/Flat Peak Concentration too highDilute sample to

.
Extra peak at >300 nm Contamination (Metal ions or oxidation)Check reagents; Pyrimidines can complex with trace metals.
Low Absorbance Incomplete solubilitySonicate for 10 mins; ensure no precipitate remains.

References

  • Banks, R. E., et al. (1984). Studies in azide chemistry. Part IX. Investigations involving fluorinated azidopyrimidines. Journal of Fluorine Chemistry. Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 67432, 2,4-Diamino-6-chloropyrimidine. Retrieved from PubChem.[1] Link

  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH Guidelines.[2] Link

  • Musial, B. A., & Danielson, N. D. (2002). Spectrophotometric determination of diaminopyrimidines using benzoquinone. Journal of Pharmaceutical and Biomedical Analysis. Link

  • Sigma-Aldrich. (2024). Product Specification: 5-Chloro-2,4,6-trifluoropyrimidine (Precursor Analog).Link

Sources

Validation

Benchmarking synthetic routes for 5-Chloro-6-fluoropyrimidine-2,4-diamine efficiency

Title: Benchmarking Synthetic Routes for 5-Chloro-6-fluoropyrimidine-2,4-diamine: Efficiency, Scalability, and Yield Introduction 5-Chloro-6-fluoropyrimidine-2,4-diamine (CAS: 1353054-66-6) is a highly valued heterocycli...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Benchmarking Synthetic Routes for 5-Chloro-6-fluoropyrimidine-2,4-diamine: Efficiency, Scalability, and Yield

Introduction 5-Chloro-6-fluoropyrimidine-2,4-diamine (CAS: 1353054-66-6) is a highly valued heterocyclic building block, predominantly utilized in the synthesis of phosphatidylinositol 3-kinase (PI3K) inhibitors and other targeted oncology therapeutics. The structural complexity of this molecule—featuring two electron-donating amino groups and two distinct halogens (chlorine and fluorine) on a single pyrimidine core—presents a unique synthetic challenge. Achieving the correct regiochemistry requires precise manipulation of the pyrimidine ring's electronic properties.

This guide objectively benchmarks the two most viable synthetic pathways: Route A (Late-Stage Electrophilic Chlorination) and Route B (Sequential Nucleophilic Aromatic Substitution) . By analyzing the mechanistic causality and experimental data, we provide drug development professionals with actionable insights for scale-up and process optimization.

Mechanistic Overview & Reaction Pathways

SyntheticRoutes SM1 6-Fluoropyrimidine- 2,4-diamine Cond1 N-Chlorosuccinimide (NCS) Stir 6h, then 50°C (Electrophilic Substitution) SM1->Cond1 Route A (Late-Stage Chlorination) SM2 5-Chloro-2,4,6- trifluoropyrimidine Cond2 Ammonium Hydroxide (NH4OH) Sequential SNAr (Nucleophilic Substitution) SM2->Cond2 Route B (Sequential Amination) Target 5-Chloro-6-fluoropyrimidine- 2,4-diamine (CAS: 1353054-66-6) Cond1->Target Cond2->Target

Comparison of Route A (Electrophilic Chlorination) and Route B (SNAr Amination) for target synthesis.

Route A: Late-Stage Electrophilic Chlorination (The Industry Standard)

Causality & Logic: In this route, the starting material is 6-fluoropyrimidine-2,4-diamine. The two amino groups at the C2 and C4 positions exert a strong positive mesomeric (+M) effect, pushing electron density into the pyrimidine ring. This highly activates the C5 position toward electrophilic aromatic substitution (SEAr). N-Chlorosuccinimide (NCS) is selected as the chlorinating agent over elemental chlorine gas because it provides a controlled, mild release of the chloronium ion (


). This prevents over-oxidation and minimizes the formation of unstable N-chloroamine side products at the exocyclic nitrogens.

Self-Validating Experimental Protocol: (Adapted from validated pharmaceutical patent protocols for PI3K inhibitor intermediates [1])

  • Initiation: Suspend 6-fluoropyrimidine-2,4-diamine (1.0 eq) in a polar aprotic solvent (e.g., DMF or acetonitrile) and cool to 0°C using an ice bath. Rationale: The initial reaction is exothermic; cooling prevents runaway kinetics and thermal degradation.

  • Reagent Addition: Add NCS (1.1 to 1.2 eq) in small portions over 30 minutes.

  • Propagation: Remove the ice bath and allow the mixture to stir at room temperature for 6 hours. Subsequently, heat the vessel to 50°C and stir overnight. Rationale: Heating to 50°C provides the thermodynamic push required to achieve >99% conversion, overcoming the steric hindrance of the adjacent fluorine atom.

  • Workup & Isolation: Concentrate the mixture in vacuo to remove ~75% of the solvent. Cool to -10°C to precipitate the crude product. Filter, then resuspend the solid in 0.1M NaOH (aq) and stir for 1 hour. Rationale: The NaOH wash is a critical self-validating step; it neutralizes any residual HCl, solubilizes the succinimide byproduct, and hydrolyzes any transient N-chloroamines back to the desired primary amines.

  • Final Filtration: Collect the purified 5-chloro-6-fluoropyrimidine-2,4-diamine via filtration and dry under high vacuum.

Route B: Sequential Nucleophilic Aromatic Substitution (SNAr)

Causality & Logic: This route approaches the molecule from the opposite electronic paradigm, starting with the highly electron-deficient 5-chloro-2,4,6-trifluoropyrimidine. The fluorine atoms act as excellent leaving groups. The inductive electron-withdrawing (-I) effect of the C5 chlorine atom activates the adjacent C4 and C6 positions toward nucleophilic attack by ammonia. The first amination is highly regioselective (typically favoring C4/C6 over C2 by a 9:1 ratio) [2]. However, once the first amino group is installed, its electron-donating nature drastically deactivates the ring. Consequently, the second amination (to form the 2,4-diamine) requires forcing conditions (excess reagent, heat, and pressure).

Self-Validating Experimental Protocol:

  • First Amination: Dissolve 5-chloro-2,4,6-trifluoropyrimidine (1.0 eq) in 1,4-dioxane or isopropanol. Slowly add 1.2 eq of Ammonium hydroxide (NH4OH) at 0°C. Stir for 2 hours at room temperature.

  • Intermediate Isolation: Dilute with water to precipitate the mono-aminated intermediate (predominantly 5-chloro-2,6-difluoropyrimidin-4-amine).

  • Second Amination (Forcing Conditions): Resuspend the intermediate in a pressure vessel with a large excess of NH4OH (or anhydrous NH3 in methanol). Seal and heat to 80°C for 12-18 hours. Rationale: The sealed vessel prevents the escape of volatile ammonia gas, maintaining the high localized concentration necessary to overcome the ring's deactivated state.

  • Workup: Cool the vessel completely before opening. Concentrate the mixture, wash with cold water, and purify via recrystallization to separate the desired 2,4-diamine from any unreacted mono-amine or C2-isomers.

Comparative Data & Performance Metrics

To objectively benchmark these routes, we evaluate them across five critical manufacturing parameters. Data is synthesized from standard process chemistry optimization studies.

Performance MetricRoute A: Late-Stage ChlorinationRoute B: Sequential SNAr
Starting Material 6-Fluoropyrimidine-2,4-diamine5-Chloro-2,4,6-trifluoropyrimidine
Reaction Mechanism Electrophilic Aromatic SubstitutionNucleophilic Aromatic Substitution
Regioselectivity Excellent (Exclusive C5 chlorination)Moderate (Requires separation of C2/C4 amination isomers)
Overall Yield 75% – 85% 50% – 65% (Over two steps)
Scalability & Safety High (Standard reactors, mild exotherm)Low/Moderate (Requires pressurized reactors for NH3)
Cost Efficiency High (NCS is an inexpensive bulk reagent)Moderate (Perfluorinated precursors carry a cost premium)

Conclusion & Recommendations

For the synthesis of 5-Chloro-6-fluoropyrimidine-2,4-diamine, Route A (Late-Stage Chlorination) is unequivocally the superior choice for both bench-scale research and commercial manufacturing. The inherent regioselectivity driven by the electron-rich diaminopyrimidine core eliminates the need for complex chromatographic separations. Furthermore, the use of NCS under mild conditions avoids the safety hazards associated with pressurized ammonia gas required in Route B.

Route B should only be considered if the specific 6-fluoropyrimidine-2,4-diamine starting material is subjected to supply chain disruptions, or if a library of differently substituted amines (e.g., N-alkylated derivatives) is being synthesized in a parallel discovery chemistry setting where the trifluoropyrimidine scaffold offers modularity [2].

References

  • Evarts, J., et al. "Isoquinolinone or Quinazolinone Phosphatidylinositol 3-Kinase Inhibitors." U.S. Patent Application 2018/0065953 A1, Gilead Sciences Inc., 8 Mar. 2018.
  • Sandford, G., et al. "Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles." Journal of Fluorine Chemistry, vol. 129, no. 7, 2008, pp. 612-618. Available at:[Link]

Safety & Regulatory Compliance

Safety

5-Chloro-6-fluoropyrimidine-2,4-diamine proper disposal procedures

Proper disposal of 5-Chloro-6-fluoropyrimidine-2,4-diamine (CAS: 1353054-66-6) requires strict adherence to protocols designed for halogenated nitrogen heterocycles. As a key intermediate in the synthesis of Phosphatidyl...

Author: BenchChem Technical Support Team. Date: March 2026

Proper disposal of 5-Chloro-6-fluoropyrimidine-2,4-diamine (CAS: 1353054-66-6) requires strict adherence to protocols designed for halogenated nitrogen heterocycles. As a key intermediate in the synthesis of Phosphatidylinositol 3-Kinase (PI3K) inhibitors, this compound poses specific environmental and safety risks—primarily due to its potential bioactivity and the generation of hydrofluoric/hydrochloric acid emissions upon thermal decomposition.

This guide outlines the operational standards for segregation, containment, and disposal, ensuring compliance with environmental safety regulations (RCRA/EPA) and Good Laboratory Practice (GLP).

Chemical Profile & Hazard Identification

Before initiating disposal, verify the material identity and associated hazards. This compound is a halogenated pyrimidine derivative; improper disposal can lead to the formation of toxic leachates or corrosive combustion byproducts.

Parameter Technical Specification
Chemical Name 5-Chloro-6-fluoropyrimidine-2,4-diamine
CAS Number 1353054-66-6
Molecular Formula C₄H₄ClFN₄
Physical State Solid (Powder)
Hazard Class (GHS) Irritant / Harmful (Skin Irrit. 2, Eye Irrit.[1][2] 2A, STOT SE 3)
Key Reactivity Incompatible with Strong Oxidizing Agents and Strong Acids .
Disposal Class Halogenated Organic Waste (Requires Incineration with Scrubbers)

Waste Segregation Strategy

Effective disposal begins with segregation. You must strictly separate this compound from non-halogenated waste streams to prevent costly cross-contamination of bulk waste solvents and to ensure the incineration facility utilizes the correct flue gas treatment (for HF/HCl capture).

Figure 1: Waste Segregation Logic Flow

WasteSegregation Start Waste Generation Source StateCheck Determine Physical State Start->StateCheck SolidPath Solid Waste (Pure Compound / Contaminated Debris) StateCheck->SolidPath Powder / Wipes LiquidPath Liquid Waste (Reaction Mixtures / Mother Liquors) StateCheck->LiquidPath Solution SolidContainer Container: HDPE Wide-Mouth Jar Label: 'Solid Hazardous Waste - Toxic' SolidPath->SolidContainer SolventCheck Solvent Composition Check LiquidPath->SolventCheck FinalDisp Disposal Method: High-Temp Incineration w/ Acid Scrubbing SolidContainer->FinalDisp HaloStream Stream A: Halogenated Solvents (Contains DCM, Chloroform, etc.) SolventCheck->HaloStream If Halogenated Solvent present SolventCheck->HaloStream If Aqueous w/ High Org. Load NonHaloStream Stream B: Non-Halogenated Solvents (Contains MeOH, EtOAc, etc.) SolventCheck->NonHaloStream Only if <1% Halogen content (Check Local Regs) HaloStream->FinalDisp NonHaloStream->FinalDisp *Re-route to Halo stream if compound conc. >1%

Caption: Decision matrix for segregating 5-Chloro-6-fluoropyrimidine-2,4-diamine waste. Note that even in non-halogenated solvents, high concentrations of the compound may necessitate classification as halogenated waste.

Detailed Disposal Protocols

Protocol A: Solid Waste (Pure Compound & Spills)

Objective: Containment of dry powder to prevent inhalation exposure and environmental leaching.

  • Container Selection: Use a High-Density Polyethylene (HDPE) wide-mouth jar with a screw-top lid. Avoid glass for solid waste to prevent breakage during transport.

  • Collection:

    • Transfer expired or excess solid compound directly into the jar.

    • Do not mix with oxidizers (e.g., permanganates, nitrates) as this may induce exothermic decomposition.

  • Labeling:

    • Affix a hazardous waste tag.

    • Mandatory Fields:

      • Constituents: "5-Chloro-6-fluoropyrimidine-2,4-diamine (Solid)"

      • Hazards: "Toxic, Irritant, Halogenated"

  • Disposal Path: Transfer to your facility’s EHS accumulation point for High-Temperature Incineration .

    • Why: Incineration at >1000°C ensures complete destruction of the pyrimidine ring. The facility must have scrubbers to neutralize the Hydrogen Fluoride (HF) and Hydrogen Chloride (HCl) gases generated.

Protocol B: Liquid Waste (Reaction Mixtures)

Objective: Prevent contamination of aqueous waste streams and ensure compatibility with solvent waste drums.

  • Stream Identification:

    • If the compound is dissolved in Dichloromethane (DCM) or Chloroform : Pour into the Halogenated Solvent waste drum.

    • If dissolved in Methanol , Ethanol , or DMSO :

      • Standard Practice: If the concentration of the fluorinated compound is significant (>1%), default to the Halogenated Waste stream. This prevents "dilution as the solution" violations and protects downstream non-halogenated fuel blending systems from corrosion caused by HF generation.

  • pH Adjustment: Ensure the waste solution is neutral (pH 6-8). If the reaction mixture was acidic/basic, neutralize prior to adding to the bulk solvent drum to prevent drum pressurization or polymerization.

Protocol C: Contaminated Debris (PPE & Consumables)
  • Items: Nitrile gloves, weigh boats, paper towels, and pipette tips.

  • Procedure:

    • Place all solid debris into a clear, heavy-duty polyethylene bag (minimum 4 mil thickness).

    • Seal the bag with tape or a zip tie.[3]

    • Place the sealed bag into the Solid Hazardous Waste drum (Protocol A).

    • Note: Do not dispose of these items in regular trash; the residual fluorinated compound classifies them as chemical waste.

Decontamination & Spill Cleanup

In the event of a benchtop spill, immediate action is required to prevent spread.

Figure 2: Spill Response Workflow

SpillResponse Alert 1. Alert & Secure (Evacuate immediate area) PPE 2. Don PPE (Double Nitrile Gloves, N95/P100, Goggles) Alert->PPE Contain 3. Containment (Cover with damp paper towels to stop dust) PPE->Contain Clean 4. Chemical Decon (Surfactant Wash -> Water Rinse) Contain->Clean Dispose 5. Disposal (All materials to Haz Waste) Clean->Dispose

Caption: Operational workflow for managing spills of 5-Chloro-6-fluoropyrimidine-2,4-diamine.

Decontamination Solution: While 10% Sodium Hypochlorite (Bleach) is often used for biologicals, it is not recommended as the primary cleaner for this chemical due to the potential for generating chlorinated byproducts.

  • Recommended Agent: A surfactant solution (e.g., 2% Alconox or SDS) followed by a solvent rinse (Ethanol or Isopropanol) is most effective for solubilizing and removing the hydrophobic pyrimidine residue.

Regulatory Compliance & Documentation

  • US EPA / RCRA: This compound is generally classified as a "Characteristic Hazardous Waste" (due to toxicity/reactivity) rather than a specific P- or U-listed waste, unless specified by state regulations. However, because it is a halogenated organic, it must be coded effectively (often D022 if chloroform is present, or generic hazardous waste codes depending on the solvent carrier).

  • Manifesting: Ensure the waste manifest explicitly lists "Halogenated Organic Solids/Liquids" to alert the disposal facility of the fluorine content.

  • Safety Data Sheet (SDS) Access: Maintain the SDS [1] in the laboratory safety binder. Ensure all personnel handling the waste have read Section 13 (Disposal Considerations).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 53485736, 5-Chloro-6-fluoropyridin-2-amine (Analogous Structure). Retrieved from [Link]

  • Gilead Sciences, Inc. (2015). Phosphatidylinositol 3-Kinase Inhibitors (Patent EP3154962B1).[2] (Identifies CAS 1353054-66-6 as a key intermediate). Retrieved from

  • U.S. Environmental Protection Agency (EPA). Hazardous Waste Codes & Regulations (40 CFR Part 261). Retrieved from [Link]

Sources

Handling

A Researcher's Guide to the Safe Handling of 5-Chloro-6-fluoropyrimidine-2,4-diamine

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 5-Chloro-6-fluoropyrimidine-2,4-diamine. Given the absence of a specific Safety...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 5-Chloro-6-fluoropyrimidine-2,4-diamine. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are synthesized from the safety data of structurally similar halogenated pyrimidines and established best practices in laboratory safety. This approach ensures a cautious and comprehensive framework for handling this novel chemical.

Hazard Assessment: Understanding the Risks

Potential Hazards Include:

  • Acute Toxicity (Oral): May be harmful if swallowed.[3][6]

  • Skin Corrosion/Irritation: May cause skin irritation.[3][4]

  • Serious Eye Damage/Irritation: May cause serious eye irritation or damage.[3][6]

  • Respiratory Irritation: May cause respiratory tract irritation.[4][7]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is crucial to minimize exposure.[8][9] The selection of appropriate PPE should be based on a thorough risk assessment of the specific procedures being performed.[10]

Core PPE Requirements

At a minimum, the following PPE must be worn when handling 5-Chloro-6-fluoropyrimidine-2,4-diamine in any form (solid or in solution):[10][11]

  • Eye and Face Protection: Chemical splash goggles are mandatory to provide a seal around the eyes and offer a higher level of protection than safety glasses.[12] A face shield should be worn in conjunction with goggles when there is a significant risk of splashes, such as when handling larger quantities or during vigorous mixing.[9][12]

  • Protective Clothing: A flame-resistant laboratory coat is recommended.[11] For procedures with a higher risk of splashes, a chemically resistant apron or smock should be worn over the lab coat.[8][12] Full-length pants and closed-toe shoes are required at all times in the laboratory.[8][11]

  • Hand Protection: Due to the potential for skin irritation and absorption, chemically resistant gloves are essential.[8] Disposable nitrile gloves may offer limited protection for incidental contact with powders or dilute solutions, but they should be changed immediately upon contamination.[12] For handling concentrated solutions or for prolonged tasks, heavier-duty reusable gloves such as butyl rubber or Viton® should be considered. Always consult the glove manufacturer's compatibility chart for specific chemical resistance information.[12]

Respiratory Protection

The use of respiratory protection should be determined by a site-specific risk assessment.

  • Handling Powders: When weighing or transferring the solid compound where dust generation is possible, a NIOSH-approved respirator with a particulate filter (e.g., N95 or higher) is necessary.[9][13] All work with powders should be conducted within a certified chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.[13]

  • Handling Solutions: If there is a potential for generating aerosols or vapors from solutions, particularly when heated or sonicated, work must be performed in a chemical fume hood.[6] If a fume hood is not available or engineering controls are insufficient, a respirator with an appropriate chemical cartridge should be used.

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling 5-Chloro-6-fluoropyrimidine-2,4-diamine will minimize the risk of exposure and contamination.[13]

Preparation
  • Designated Work Area: All handling of this compound should occur in a designated area within a certified chemical fume hood.[13]

  • Gather Materials: Ensure all necessary PPE, spill containment materials, and waste containers are readily available before starting work.[13]

  • Pre-Labeling: Label all flasks, vials, and containers with the chemical name and any relevant hazard warnings before adding the compound.

Weighing and Transfer (Solid)
  • Ventilation: Perform all weighing and transfers of the solid compound within a ventilated balance enclosure or a chemical fume hood to control dust.[13]

  • Static Control: Use anti-static weigh paper or an anti-static gun to prevent the dispersal of fine powders.

  • Careful Transfer: Use a dedicated spatula for transfers. Avoid creating dust clouds.

Dissolving and Reactions (Solution)
  • Controlled Addition: Add the solid compound to the solvent slowly and in small portions to prevent splashing.

  • Ventilation: All procedures involving solutions should be conducted in a chemical fume hood, especially if heating or agitation is involved.

  • Closed Systems: Whenever possible, use closed systems for reactions to minimize the release of vapors.

Post-Handling
  • Decontamination: Thoroughly clean all glassware and equipment that came into contact with the compound.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[13]

Disposal Plan: Responsible Waste Management

Proper disposal of 5-Chloro-6-fluoropyrimidine-2,4-diamine and contaminated materials is critical to prevent environmental contamination.[14][15]

Waste Segregation[14]
  • Solid Waste: Collect all contaminated solid waste, including gloves, weigh paper, and paper towels, in a dedicated and clearly labeled hazardous waste container.

  • Liquid Waste: Collect all liquid waste containing the compound in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.

  • Sharps: Any contaminated needles or other sharps must be disposed of in a designated sharps container.

Disposal Procedure
  • All waste containing 5-Chloro-6-fluoropyrimidine-2,4-diamine must be disposed of through your institution's licensed hazardous waste disposal program.[14][15]

  • Never dispose of this compound down the drain or in the regular trash.[13][15]

Emergency Procedures: Be Prepared

Spills
  • Evacuate: Immediately evacuate the affected area.

  • Alert: Notify your supervisor and institutional safety office.

  • Contain: If it is safe to do so, contain the spill using appropriate absorbent materials.[13]

  • Clean-up: Spill clean-up should only be performed by trained personnel wearing appropriate PPE.

Exposure
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[16][17]

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation develops.[16][17]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[13][16]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[6][16]

Summary of Personal Protective Equipment

Activity Eye/Face Protection Hand Protection Protective Clothing Respiratory Protection
Storage & Transport Safety GlassesNitrile GlovesLab CoatNot generally required
Weighing & Transfer (Solid) Chemical Splash Goggles & Face ShieldNitrile Gloves (double-gloving recommended)Lab CoatNIOSH-approved respirator (e.g., N95) in a fume hood or ventilated enclosure
Handling Solutions (Low Volume) Chemical Splash GogglesNitrile GlovesLab CoatIn a chemical fume hood
Handling Solutions (High Volume/Splash Risk) Chemical Splash Goggles & Face ShieldChemically Resistant Gloves (e.g., Butyl Rubber)Chemically Resistant Apron over Lab CoatIn a chemical fume hood

PPE Selection Workflow

PPE_Selection_Workflow cluster_0 Hazard Assessment cluster_1 PPE for Solid Handling cluster_2 PPE for Solution Handling cluster_3 Final Actions Start Start: Handling 5-Chloro-6-fluoropyrimidine-2,4-diamine IsSolid Is the compound a solid powder? Start->IsSolid IsSolution Is the compound in solution? IsSolid->IsSolution No SolidPPE Required PPE: - Chemical Goggles & Face Shield - Nitrile Gloves (double) - Lab Coat - N95 Respirator in Fume Hood IsSolid->SolidPPE Yes SplashRisk Is there a significant splash risk? IsSolution->SplashRisk Yes End Proceed with experiment SolidPPE->End LowVolumePPE Required PPE: - Chemical Goggles - Nitrile Gloves - Lab Coat - Work in Fume Hood SplashRisk->LowVolumePPE No HighVolumePPE Required PPE: - Chemical Goggles & Face Shield - Chemically Resistant Gloves - Chemical Apron over Lab Coat - Work in Fume Hood SplashRisk->HighVolumePPE Yes LowVolumePPE->End HighVolumePPE->End

Caption: Decision workflow for selecting appropriate PPE when handling 5-Chloro-6-fluoropyrimidine-2,4-diamine.

References

  • Personal Protective Equipment | Division of Research Safety - Illinois. (n.d.). Retrieved from [Link]

  • Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager. (2009, July 30). Retrieved from [Link]

  • How To Select Suitable Personal Protective Equipment (PPE) For Working With Chemicals | UK - SDS Manager. (n.d.). Retrieved from [Link]

  • Personal Protective Equipment | Department of Chemistry and Biochemistry. (n.d.). Retrieved from [Link]

  • Evaluation of the risk of toxicity of fluoropyrimidines - Eurofins Biomnis Connect. (n.d.). Retrieved from [Link]

  • 5-Chloro-6-fluoropyridin-2-amine | C5H4ClFN2 | CID 53485736 - PubChem. (n.d.). Retrieved from [Link]

  • 2,4-Diamino-6-chloropyrimidine | C4H5ClN4 | CID 67432 - PubChem - NIH. (n.d.). Retrieved from [Link]

  • 5-Pyrimidinecarboxylic acid, 4-amino-2-mercapto-, ethyl ester - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

Sources

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